molecular formula C11H10FNO B11907316 1-Ethyl-6-fluoroquinolin-4(1H)-one

1-Ethyl-6-fluoroquinolin-4(1H)-one

Katalognummer: B11907316
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: UOWWUCLWDXYWLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6-fluoroquinolin-4(1H)-one is a fundamental organic scaffold of significant interest in medicinal chemistry, primarily known for its role as a key precursor in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones, such as norfloxacin, are a critical class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell viability . The quinolin-4-one core is synthetically versatile and can be constructed through several classical organic reactions, including the Gould-Jacobs, Conrad-Limpach, or Biere-Seelen methods, allowing for extensive functionalization to explore structure-activity relationships . This compound provides researchers with a privileged structure for developing novel antibacterial agents to combat growing microbial resistance, as well as for investigating new therapeutic applications in areas such as anticancer research . Please Note: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H10FNO

Molekulargewicht

191.20 g/mol

IUPAC-Name

1-ethyl-6-fluoroquinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3

InChI-Schlüssel

UOWWUCLWDXYWLJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)F

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: 1-Ethyl-6-fluoroquinolin-4(1H)-one in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Ethyl-6-fluoroquinolin-4(1H)-one (CAS No. 1210718-46-9) represents a highly specialized, decarboxylated core scaffold derived from the fluoroquinolone class of antimicrobials. Unlike traditional fluoroquinolone antibiotics (e.g., ciprofloxacin or norfloxacin) which possess a C-3 carboxylic acid and a C-7 basic amine, this molecule is an unadorned, lipophilic intermediate. Its structural minimalism makes it an exceptionally versatile building block for synthesizing novel hybrid molecules, triazole-linked antimicrobial agents, and experimental antineoplastic drugs [1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, validated synthetic methodologies, and analytical characterization standards.

Chemical Identity & Physicochemical Profiling

Accurate characterization of the starting scaffold is critical for downstream synthetic orthogonality. Below is the consolidated physicochemical profile of the compound [3].

ParameterSpecification / Data
IUPAC Name 1-Ethyl-6-fluoroquinolin-4(1H)-one
CAS Registry Number 1210718-46-9
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Common Synonyms 1-Ethyl-6-fluoro-4-quinolone; 1-ethyl-6-fluoro-1H-quinolin-4-one
Structural Class N-alkylated 6-fluoroquinolone
Typical Purity (Commercial) ≥97% (HPLC)
Physical State Solid (Off-white to pale yellow powder)

Pharmacophore Mapping & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why specific functional groups are retained on this scaffold. The 1-ethyl and 6-fluoro substitutions are not arbitrary; they are the fundamental pillars of the quinolone pharmacophore.

  • N-1 Ethyl Group: The alkyl substitution at the N-1 position is critical for overall molecular lipophilicity, which directly dictates cellular membrane penetration. In the context of the DNA gyrase enzyme pocket, the N-1 ethyl group fits snugly into a hydrophobic cavity, anchoring the molecule during the formation of the drug-enzyme-DNA cleavage complex [1].

  • C-6 Fluoro Group: The introduction of a fluorine atom at C-6 was the historical breakthrough that transitioned first-generation quinolones (like nalidixic acid) into broad-spectrum fluoroquinolones. The high electronegativity of fluorine increases the lipophilicity and drastically enhances the binding affinity to both bacterial DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive) [1].

  • C-4 Ketone: Acts as a critical hydrogen-bond acceptor, interacting directly with the serine and acidic residues within the enzyme's active site.

MOA Core 1-Ethyl-6-fluoroquinolin-4(1H)-one Fluoroquinolone Scaffold N1 N-1 Ethyl Group Enhances lipophilicity Cellular penetration Core->N1 C6 C-6 Fluoro Group Increases DNA Gyrase Affinity Core->C6 C4 C-4 Ketone Hydrogen bonding with DNA-enzyme complex Core->C4 Gyrase Bacterial DNA Gyrase / Topo IV Inhibition & Apoptosis N1->Gyrase C6->Gyrase C4->Gyrase

Figure 1: Pharmacophore mapping of the 1-Ethyl-6-fluoroquinolin-4(1H)-one scaffold.

De Novo Synthesis Protocol (Gould-Jacobs Approach)

The synthesis of 1-Ethyl-6-fluoroquinolin-4(1H)-one relies on the classic Gould-Jacobs reaction [2][4], followed by N-alkylation and a critical decarboxylation step to remove the C-3 carboxylic acid.

Synthetic Workflow Diagram

G A 4-Fluoroaniline + EMME B Anilinomethylene Malonate A->B Condensation -EtOH C 6-Fluoro-4-oxo-1,4-dihydro quinoline-3-carboxylate (Cyclization) B->C Thermal (250°C) -EtOH D 1-Ethyl-6-fluoro-4-oxo quinoline-3-carboxylate (N-Alkylation) C->D EtI, K2CO3 DMF E 1-Ethyl-6-fluoro quinolin-4(1H)-one (Decarboxylation) D->E 1) NaOH, H2O 2) Heat, Cu

Figure 2: Multi-step synthetic workflow from 4-Fluoroaniline to the target decarboxylated scaffold.

Step-by-Step Methodology

Phase 1: Condensation & Electrocyclization (Gould-Jacobs Core Formation)

  • Condensation: React 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in ethanol at 110 °C for 2 hours.

    • Causality: The nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of EMME eliminates ethanol, forming the anilidomethylenemalonate intermediate [4].

  • Thermal Cyclization: Dissolve the crude intermediate in diphenyl ether (a high-boiling inert solvent) and heat to 250–260 °C for 45 minutes.

    • Causality: The extreme thermal energy drives a 6-electron electrocyclization. Diphenyl ether is chosen specifically because its boiling point accommodates the high activation energy required for ring closure without degrading the product [2].

    • Self-Validation: Upon cooling to room temperature, the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product will spontaneously precipitate. Filter and wash with hexane.

Phase 2: Regioselective N-Alkylation

  • Reaction: Suspend the cyclized product (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and ethyl iodide (1.5 eq). Stir at 90 °C for 12 hours.

    • Causality: K₂CO₃ deprotonates the N-1 position. While O-alkylation at the C-4 ketone is a competing side reaction, the thermodynamic stability of the N-alkylated pyridone system, combined with the steric hindrance at the oxygen, drives high regioselectivity toward the N-1 ethylated product.

Phase 3: Saponification & Decarboxylation

  • Saponification: Treat the N-ethylated ester with 10% aqueous NaOH under reflux for 4 hours to hydrolyze the ethyl ester to the corresponding C-3 carboxylic acid. Acidify with HCl to precipitate the intermediate.

  • Decarboxylation: Suspend the dried carboxylic acid in quinoline and add catalytic copper powder. Heat to 200 °C for 3 hours.

    • Causality: The copper catalyst facilitates the extrusion of CO₂ from the C-3 position. This step is mandatory to yield the unadorned 1-Ethyl-6-fluoroquinolin-4(1H)-one target, freeing the C-3 position for downstream functionalization (e.g., halogenation or cross-coupling).

    • Self-Validation: The cessation of CO₂ gas evolution (bubbling) indicates reaction completion.

Analytical Characterization Standards

To ensure the integrity of the synthesized CAS 1210718-46-9, the following analytical validations must be performed:

  • HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The absence of the C-3 carboxylic acid intermediate will be evident by a significant shift toward a higher retention time (increased lipophilicity). Purity must be ≥97%.

  • ¹H-NMR (400 MHz, DMSO-d6):

    • Look for the disappearance of the highly deshielded carboxylic acid proton (~14.5 ppm).

    • The emergence of a distinct singlet at ~7.9 ppm corresponds to the newly unshielded C-3 proton on the quinolone ring.

    • The N-ethyl group will present as a classic triplet (~1.4 ppm, 3H) and quartet (~4.2 ppm, 2H).

  • LC-MS (ESI+): The mass spectrum must show a prominent [M+H]⁺ peak at m/z 192.2, confirming the molecular weight of 191.20 g/mol .

Conclusion & Future Perspectives

1-Ethyl-6-fluoroquinolin-4(1H)-one (CAS 1210718-46-9) is a highly strategic intermediate in modern medicinal chemistry. By purposely omitting the C-3 carboxylic acid and C-7 piperazine groups found in commercial antibiotics, this scaffold provides a "blank canvas" for researchers. It is currently being utilized in atom-efficient click-chemistry to synthesize triazole-linked hybrid molecules, pushing the boundaries of the quinolone class into antineoplastic and antiviral territories [1]. Mastering its synthesis via the modified Gould-Jacobs pathway ensures a reliable supply of this critical building block for advanced drug discovery.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI), 2025, 30(1), 163. URL:[Link]

  • Gould–Jacobs reaction Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Introduction: The Crucial Role of Solubility in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Fluoroquinolones represent a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] The synthetic pathways to these complex molecules, such as Ciprofloxacin, Levofloxacin, and Moxifloxacin, are multi-step processes that rely heavily on the precise control of the physicochemical properties of their chemical intermediates.[3][4] Among these properties, solubility in organic solvents is paramount.

The ability to effectively dissolve and subsequently precipitate key intermediates governs the success of several critical unit operations in drug development, including:

  • Reaction Kinetics: Ensuring reactants are in the solution phase for efficient molecular interaction.

  • Purification: Leveraging differential solubility for crystallization and removal of impurities.[]

  • Isolation: Precipitating the desired compound in a pure, easily filterable form.

  • Polymorph Control: Influencing the final crystalline form of the intermediate, which impacts its stability and downstream processing.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility profiles of common fluoroquinolone intermediates. Moving beyond a simple data summary, we will explore the underlying chemical principles, detail robust experimental protocols for solubility determination, and offer field-proven insights into how solubility is manipulated to optimize synthetic and purification processes.

Part 1: Theoretical Framework - The Science of Solubility

The adage "like dissolves like" is the foundational principle of solubility. For fluoroquinolone intermediates, which are often complex molecules with multiple functional groups, solubility is a nuanced interplay between the solute, the solvent, and the surrounding conditions.

The Influence of Molecular Structure

Fluoroquinolone intermediates are typically amphoteric, possessing both acidic (carboxylic acid at C3) and basic (amine moieties, often in a piperazine ring at C7) functionalities.[6] This dual nature means their charge state, and thus solubility, is highly dependent on the environment.

  • Key Functional Groups: The quinolone core contains a carboxylic acid and a keto group, which can participate in hydrogen bonding. Substituents on the core, such as the cyclopropyl group in ciprofloxacin derivatives or the oxazine ring in levofloxacin derivatives, influence the molecule's overall polarity and lipophilicity.[1][6]

  • Zwitterionic Nature: At near-neutral pH, many fluoroquinolones and their later-stage intermediates exist as zwitterions, which can lead to strong intermolecular interactions and high crystal lattice energy, often resulting in poor solubility.[6][7]

  • Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid intermediate is a significant barrier to dissolution. Stable polymorphs with high lattice energy will exhibit lower solubility.

The Role of the Organic Solvent

The choice of solvent is the most powerful tool for manipulating solubility. Solvents are typically characterized by their polarity, hydrogen bonding capability, and other specific interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate ions, but they do not donate hydrogen bonds. They are particularly effective at dissolving polar intermediates, which is why Dimethyl Sulfoxide (DMSO) is frequently used as a reaction solvent for nucleophilic substitution steps in fluoroquinolone synthesis.[3][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Alcohols like ethanol and isopropanol are commonly used in purification and recrystallization, often in combination with water.[8][9][10] The solubility of fluoroquinolone hydrochlorides, for example, follows the order: water > ethanol > 2-propanol > acetone.[9][10]

  • Non-Polar/Slightly Polar Solvents (e.g., Toluene, Hexane, Acetone): These solvents are generally poor choices for dissolving the highly polar quinolone core but are invaluable as "anti-solvents." Their addition to a solution of the intermediate in a good solvent (like DMSO) dramatically reduces solubility, forcing precipitation of the product.[4]

The Impact of System Conditions
  • Temperature: For most solid organic compounds, solubility increases with temperature.[11] This principle is the cornerstone of recrystallization, where an intermediate is dissolved in a minimal amount of hot solvent and crystallizes upon cooling.[12][13]

  • pH: While this guide focuses on organic solvents, the concept of pH remains relevant when aqueous mixtures are used or when the intermediate itself can alter the acidity/basicity of the medium. For the acidic quinolone core, solubility in polar protic solvents can be influenced by pH.[14]

Part 2: Experimental Determination of Solubility

Accurate solubility data is essential for process design. While high-throughput kinetic methods are useful for early screening, the gold standard for definitive data is the thermodynamic equilibrium shake-flask method.[15][16]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the method established by Higuchi and Connors for determining the equilibrium solubility of a compound.[15] It is a self-validating system because it ensures the solution is in equilibrium with the solid phase.

Objective: To determine the saturation concentration of a fluoroquinolone intermediate in a specific organic solvent at a controlled temperature.

Materials:

  • Fluoroquinolone intermediate (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed Erlenmeyer flasks

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid fluoroquinolone intermediate to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved. The agitation ensures the entire volume of the solvent is exposed to the solid.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution & Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the dissolved intermediate using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[17]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Solid Intermediate to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Seal and Agitate at Constant Temperature (24-48 hours) B->C D 4. Settle Undissolved Solid (≥2 hours) C->D E 5. Withdraw Supernatant D->E F 6. Filter (0.22 µm) E->F G 7. Dilute and Quantify (HPLC/UV-Vis) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Part 3: Solubility Data and Practical Application

While extensive quantitative solubility data for every specific fluoroquinolone intermediate is not always publicly available, we can synthesize information from synthesis protocols and data on final APIs to build a robust understanding.

Data Presentation: Solubility of Intermediates and APIs

The primary intermediate in many syntheses is the core quinolone carboxylic acid (Q-Acid).[18] Its solubility is a critical parameter for both the reaction to attach the C7 sidechain and for its purification.

Table 1: Qualitative Solubility Profile of a Typical Quinolone Carboxylic Acid Intermediate

Solvent Class Example Solvents Typical Solubility Rationale & Application
Polar Aprotic DMSO, DMF, NMP Good to High The high polarity effectively solvates the polar quinolone core. Used as a primary reaction solvent for substitutions at the C7 position.[3][4][19]
Polar Protic Ethanol, Isopropanol, Methanol Low to Moderate Can hydrogen bond, but less effective than DMSO. Often used as recrystallization solvents or as anti-solvents.[4][8]
Slightly Polar Acetone, Ethyl Acetate Poor to Low Insufficient polarity to overcome the crystal lattice energy of the polar intermediate. Can be used for washing solids or as anti-solvents.[20][21]

| Non-Polar | Toluene, Hexane, Heptane | Very Poor / Insoluble | "Like dissolves like" principle at work; these solvents cannot effectively solvate the polar intermediate. Used as anti-solvents to induce precipitation.[3][4] |

To provide a quantitative perspective, the following table summarizes experimental data for the hydrochloride salts of two final drug products, Moxifloxacin and Ciprofloxacin. The trends observed here are highly informative for their respective intermediates.

Table 2: Quantitative Solubility of Moxifloxacin HCl and Ciprofloxacin HCl in Organic Solvents

Solvent Temperature (K) Moxifloxacin HCl Solubility (mg/mL) Ciprofloxacin HCl Solubility (mg/mL) Reference
DMSO Ambient ~10 - [22]
Dimethyl Formamide Ambient ~3.33 - [22]
Ethanol 293.15 0.44 0.16 [9][10]
Ethanol 323.15 1.15 0.36 [9][10]
2-Propanol 293.15 0.08 0.04 [9][10]
2-Propanol 323.15 0.20 0.09 [9][10]
Acetone 293.15 0.04 <0.02 (below limit) [9][10]

| Acetone | 323.15 | 0.08 | <0.02 (below limit) |[9][10] |

Data synthesized from multiple sources. Note the significant increase in solubility with temperature and the clear trend of decreasing solubility with decreasing solvent polarity.

Field-Proven Insight: Solubility in Action During Purification

Recrystallization is the most common technique for purifying solid organic compounds, and its success is entirely dependent on the strategic selection of a solvent system.[12][13]

Protocol 2: General Recrystallization of a Fluoroquinolone Intermediate

Objective: To purify a crude fluoroquinolone intermediate by removing process-related impurities.

Principle: The intermediate should be highly soluble in the chosen solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent/anti-solvent pair based on preliminary solubility tests (see diagram below). For a polar intermediate, a moderately polar solvent like isopropanol or an ethanol/water mixture is a good starting point.[19]

  • Dissolution: Place the crude intermediate in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves. Add the solvent dropwise as it approaches boiling to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of the precipitated solid.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.

Visualization of Solvent Selection Logic

G Start Start: Crude Intermediate Test Test Solubility in Potential Solvent Start->Test SolubleCold Is it soluble at room temp? Test->SolubleCold InsolubleHot Is it insoluble when boiling? SolubleCold->InsolubleHot No BadSolvent1 BAD Solvent (Will not crystallize) SolubleCold->BadSolvent1 Yes GoodSolvent GOOD Recrystallization Solvent InsolubleHot->GoodSolvent No BadSolvent2 BAD Solvent (Will not dissolve) InsolubleHot->BadSolvent2 Yes ConsiderPair Consider Solvent/ Anti-Solvent Pair BadSolvent1->ConsiderPair BadSolvent2->ConsiderPair

Caption: Decision workflow for selecting a recrystallization solvent.

Conclusion

A thorough understanding of the solubility profile of fluoroquinolone intermediates is not merely an academic exercise; it is a fundamental requirement for the development of efficient, scalable, and robust manufacturing processes. The solubility of these compounds is a complex function of their inherent molecular structure, the choice of organic solvent, and the specific process conditions. By applying the theoretical principles discussed and employing rigorous experimental methods like the shake-flask technique, researchers can generate the critical data needed for process optimization. This knowledge empowers scientists to strategically select solvents for chemical reactions and to design high-yield purification protocols like recrystallization, ultimately ensuring the quality and purity of the final active pharmaceutical ingredient.

References

  • AERU, University of Hertfordshire. (2025, September 8). Levofloxacin. [Link]

  • Seedher, N., & Agarwal, S. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Pharmaceutical Chemistry Journal, 43, 344-349. [Link]

  • Louisiana Department of Health. Fluoroquinolones (and Quinolones). [Link]

  • Bighash, M., et al. (2015). Moxifloxacin hydrochloride compounds and intermediates and methods for making same.
  • Zámbó, B., et al. (1998). [Correlation Between the Structures and Physicochemical Properties of Chemotherapeutic Fluoroquinolone Agents]. Acta pharmaceutica Hungarica, 68(3), 161-8. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Ferreira, O., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(18), 6491–6496. [Link]

  • Ferreira, O., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. PATh. [Link]

  • Breda, S. A., et al. (2009). Improvement in the biopharmaceutical properties of norfloxacin and ciprofloxacin by complexation with aluminum. International Journal of Pharmaceutics, 371(1-2), 106-113. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. Journal of the Iranian Chemical Society, 19, 4467-4485. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. International Journal of Molecular Sciences, 23(17), 9536. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4443-4445. [Link]

  • Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Applied Science and Technology, 22(4), 104. [Link]

  • Perlovich, G., et al. (2021). Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. Journal of Molecular Liquids, 335, 116215. [Link]

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Toros, A., et al. (2009). Preparation of levofloxacin and hemihydrate thereof.
  • Spînu, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 28(15), 5828. [Link]

  • Sotomayor, F., et al. (2022). Solubility of ciprofloxacin in different solvents at several temperatures: Measurement, correlation, thermodynamics and Hansen solubility parameters. Journal of Molecular Liquids, 350, 118559. [Link]

  • Wu, Y., et al. (2021). Preparation method of levofloxacin and its intermediates.
  • Chrzanowska, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • ResearchGate. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. [Link]

  • Miller, D. A., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Wang, Y., et al. (2024). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Journal of Crystallization Process and Technology, 14, 1-16. [Link]

  • Ferreira, O., et al. (2008). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Industrial & Engineering Chemistry Research, 47(21), 8446–8450. [Link]

  • Pinto, D., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals, 17(1), 126. [Link]

  • Al-Amoudi, W. S. (2021). Experimental No. (4) Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Friščić, T., et al. (2015). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 15(11), 5543-5552. [Link]

  • Chahdoura, H., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 54(5), 2854-2860. [Link]

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International journal of pharmaceutics, 83(1-3), 267-276. [Link]

  • Liu, P., et al. (2011). Fluoroquinolone compounds and synthesis method thereof.
  • Bogdan, A. R., et al. (2015). A Novel Process for the Key Intermediate of Fluoroquinolones. Organic Process Research & Development, 19(12), 1957-1963. [Link]

  • Ogilvie, W. W. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Chemical Education Xchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Database. [Link]

  • Tung, L. A., & King, C. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Chen, Y., et al. (2005). Determination and correlation of aqueous solubilities for quinolones. Journal of Chemical & Engineering Data, 50(2), 432-435. [Link]

Sources

Architectural Mastery of the 6-Fluoroquinolone Scaffold: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoroquinolone class represents one of the most successful examples of rational drug design in medicinal chemistry. By systematically modifying the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid core, researchers have transformed a narrow-spectrum urinary tract antiseptic (nalidixic acid) into a broad-spectrum, highly lethal class of systemic antibiotics. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of the 6-fluoroquinolone scaffold, detailing the mechanistic causality behind each structural substitution, and outlines self-validating experimental protocols for both chemical synthesis and biological evaluation.

The Pharmacophore and Mechanism of Action

The core pharmacophore of all fluoroquinolones is the bicyclic 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid system[1]. This structural foundation is non-negotiable for antibacterial activity. Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerases:

  • DNA Gyrase (Topoisomerase II): The primary target in Gram-negative bacteria, responsible for introducing negative supercoils into DNA to relieve topological stress during replication[2].

  • Topoisomerase IV: The primary target in Gram-positive bacteria, responsible for decatenating (unlinking) daughter chromosomes following replication[2].

The drug actively traps the enzyme-DNA complex in a "cleavage state," preventing the religation of double-strand DNA breaks. This ternary complex (Drug-Enzyme-DNA) acts as a physical roadblock to the replication fork, leading to rapid bacterial cell death[3].

MOA FQ 6-Fluoroquinolone Gyrase DNA Gyrase (Gram -) GyrA / GyrB Subunits FQ->Gyrase Binds TopoIV Topoisomerase IV (Gram +) ParC / ParE Subunits FQ->TopoIV Binds Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Block DNA Replication & Transcription Block Complex->Block Stabilizes double-strand breaks Death Bacterial Cell Death Block->Death

Fig 1: Fluoroquinolone mechanism of action via topoisomerase inhibition.

Dissecting the Structure-Activity Relationship (SAR)

The evolution of the fluoroquinolone scaffold is a masterclass in spatial and electronic tuning. Each position on the quinolone ring has been optimized to overcome specific biological barriers.

SAR_Logic Core 4-Quinolone Core C6 C-6 Fluorine (Target Affinity) Core->C6 C7 C-7 Heterocycle (Spectrum & Efflux) Core->C7 C8 C-8 Substitution (Anaerobic Activity) Core->C8 N1 N-1 Cyclopropyl (Overall Potency) Core->N1 C3C4 C-3 & C-4 (Mg2+ Chelation) Core->C3C4

Fig 2: Structural components and their pharmacological impact on the quinolone core.

The Metal-Binding Domain (C-3 and C-4)

The C-3 carboxyl and C-4 keto groups are strictly required. Mechanistically, these oxygen atoms chelate a divalent magnesium ion (Mg2+). This Mg2+ bridge coordinates with four water molecules, anchoring the drug to the serine and acidic residues in the water-metal ion pocket of the topoisomerase enzyme[1]. Masking or removing these groups completely abolishes target affinity.

The Penetration Enhancer (C-6)

The addition of a fluorine atom at C-6 revolutionized the class[4]. The highly electronegative fluorine dramatically increases the lipophilicity of the molecule, facilitating rapid penetration through the lipid bilayers of Gram-positive bacteria and the outer membrane porins of Gram-negative bacteria. Furthermore, the C-6 fluorine directly increases the binding affinity to the gyrase-DNA complex by up to 100-fold compared to non-fluorinated analogs[1].

The Potency Anchor (N-1)

The N-1 position dictates overall antibacterial potency. The spatial volume of the substituent is critical; it must perfectly occupy the hydrophobic pocket of the enzyme without causing steric clashes. A cyclopropyl group (as seen in ciprofloxacin) is considered optimal. Interestingly, introducing a conformationally restricted 2-fluorovinyl group (specifically the Z-isomer) at N-1 has been shown to yield up to 32-fold more potent in vitro activity than corresponding E-isomers, proving that the exact rotational conformation of N-1 is vital for target docking[5].

The Spectrum Dial (C-7)

Position C-7 is the most flexible site for introducing bulky moieties and is the primary determinant of the antibacterial spectrum[6].

  • Piperazine rings (e.g., ciprofloxacin) strongly enhance activity against Gram-negative pathogens like Pseudomonas aeruginosa.

  • Bulky bicyclic rings , such as the diazabicyclononane ring in moxifloxacin, enhance activity against Gram-positive bacteria and structurally hinder the binding of bacterial efflux pumps, thereby reducing resistance[7].

The Lethality Modulator (C-8)

Substitutions at C-8 heavily influence anaerobic activity and the mechanism of bacterial lethality. A methoxy group (-OCH3) at C-8 (e.g., moxifloxacin) acts as a dual-targeting moiety, equalizing the drug's affinity for both DNA gyrase and Topoisomerase IV. This forces the bacteria to acquire simultaneous mutations in both gyrA and parC genes to develop resistance[8]. Conversely, fusing the N-1 and C-8 positions into a rigid tricyclic ring (e.g., levofloxacin) restricts the rotational freedom of the molecule. While effective, this rigid fusion has been shown to reduce lethal activity in the absence of bacterial protein synthesis compared to non-fused C-8 methoxy analogues[3][9].

Quantitative SAR Summary

Table 1 summarizes the impact of these structural modifications on the Minimum Inhibitory Concentration (MIC) against representative pathogens.

CompoundN-1 SubstituentC-6C-7 SubstituentC-8 SubstituentMIC E. coli (µg/mL)MIC S. aureus (µg/mL)
Nalidixic Acid EthylHMethylN (Naphthyridine core)>32.0>128.0
Norfloxacin EthylFPiperazineH0.061.0
Ciprofloxacin CyclopropylFPiperazineH0.0150.5
Moxifloxacin CyclopropylFDiazabicyclononaneMethoxy (-OCH3)0.030.06
Levofloxacin Fused with C-8F4-MethylpiperazineFused with N-10.030.25

Experimental Methodologies

To ensure scientific integrity, both the chemical synthesis of novel fluoroquinolones and their biological evaluation must be conducted using self-validating systems.

Protocol A: Synthesis of C-7 Substituted 6-Fluoroquinolones via SNAr

Causality: The C-7 fluorine in a 6,7-difluoroquinolone intermediate is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effects of the adjacent C-6 fluorine and the para-carbonyl group at C-4 create a localized electrophilic center at C-7, allowing for the efficient attachment of bulky secondary amines.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in anhydrous acetonitrile (10 mL/mmol).

  • Nucleophilic Attack: Add 3.0 equivalents of the desired secondary amine (e.g., piperazine or a novel fused heterocycle) and 2.0 equivalents of triethylamine (to neutralize the generated HF).

  • Reflux: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the crude residue in ice-cold distilled water.

  • Zwitterionic Precipitation: Carefully adjust the pH to exactly 7.0–7.2 using 1N HCl. Because fluoroquinolones are zwitterionic (basic amine at C-7, acidic carboxyl at C-3), they reach their isoelectric point and precipitate at neutral pH.

  • Validation: Filter the precipitate, wash with cold water and ether, and dry. Validate the structure via 1H-NMR (confirming the disappearance of the C-7 fluorine coupling and the appearance of aliphatic heterocycle protons) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: CLSI-Compliant Broth Microdilution for MIC Determination

Causality: Minimum Inhibitory Concentration (MIC) assays for fluoroquinolones are highly sensitive to media conditions. Excess calcium (Ca2+) and magnesium (Mg2+) in the broth will prematurely chelate the C-3/C-4 pharmacophore of the drug, preventing it from binding to the bacterial topoisomerase and resulting in artificially high (false-resistant) MIC values[10]. Therefore, strictly controlled Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory.

MIC_Workflow Prep Prepare FQ Stock (Solvent + Diluent) Dilution Two-fold Serial Dilutions in CAMHB Prep->Dilution Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Add to wells Incubate Incubate 96-well plate (35°C, 16-20 hrs) Inoculum->Incubate Read Read MIC & Validate (QC Strains) Incubate->Read

Fig 3: Self-validating CLSI broth microdilution workflow for MIC determination.

Step-by-Step Procedure:

  • Media Standardization: Prepare CAMHB standardized to contain exactly 20–25 mg/L Ca2+ and 10–12.5 mg/L Mg2+.

  • Drug Stock Preparation: Dissolve the synthesized fluoroquinolone in 0.1N NaOH or DMSO (depending on solubility), then dilute in CAMHB to a starting concentration of 128 µg/mL.

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well microtiter plate. Add 100 µL of the drug stock to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue two-fold serial dilutions across the plate. Discard 50 µL from the final well.

  • Inoculum Preparation: Prepare a direct colony suspension of the test organism from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

  • Inoculation: Dilute the McFarland suspension 1:150 in CAMHB. Add 50 µL of this inoculum to all wells, achieving a final test concentration of 5 × 10^5 CFU/mL.

  • Incubation & Reading: Incubate aerobically at 35°C for 16–20 hours. The MIC is read as the lowest concentration of the drug that completely inhibits visible bacterial growth[11].

  • System Validation: The assay is only deemed valid if the MIC of the concurrent Quality Control (QC) strain (E. coli ATCC 25922) falls strictly within the CLSI-approved acceptable range (e.g., 0.004–0.015 µg/mL for ciprofloxacin)[10].

References

  • - Adesh University Journal of Medical Sciences & Research[2]

  • - Journal of Medical Microbiology[4] 3. - Pharmaceutics (PMC)[1] 4. - Research & Reviews: Journal of Chemistry 5. - International Journal of Molecular Sciences (MDPI)[6] 6. - Antimicrobial Agents and Chemotherapy (PMC)[3] 7. - Journal of Medicinal Chemistry (ACS)[8] 8. - Worms & Germs Blog 9. - PubMed 10. - UCLA Clinical Microbiology Laboratory[10] 11. - Journal of Medicinal Chemistry (ACS)[5]

Sources

Thermal stability and melting point data for 1-Ethyl-6-fluoroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermal Stability and Melting Point Kinetics of 1-Ethyl-6-fluoroquinolin-4(1H)-one and its Derivatives

Executive Summary

The compound 1-Ethyl-6-fluoroquinolin-4(1H)-one (CAS 1210718-46-9) serves as the fundamental pharmacophoric core for a vast class of fluoroquinolone antibiotics, including Norfloxacin, Pefloxacin, and Enoxacin. As a Senior Application Scientist, I approach the thermal characterization of this core scaffold not merely as a routine data collection exercise, but as a critical predictive tool. Understanding the thermal behavior of the isolated core versus its substituted derivatives allows drug development professionals to predict degradation pathways during high-stress pharmaceutical processing (e.g., hot-melt extrusion, autoclaving) and long-term storage.

This whitepaper synthesizes empirical melting point data, thermal degradation mechanisms, and self-validating analytical protocols for 1-Ethyl-6-fluoroquinolin-4(1H)-one and its primary structural analogs.

Structural Causality: The Thermodynamics of the Fluoroquinolone Core

To understand the thermal stability of 1-Ethyl-6-fluoroquinolin-4(1H)-one, we must analyze its molecular architecture. The molecule consists of a rigid, planar bicyclic quinolone system. The insertion of the highly electronegative fluorine atom at the C6 position significantly alters the electron density of the aromatic ring, which not only enhances target binding (e.g., DNA gyrase) but also fortifies the core against thermal ring rupture[1].

However, the isolated core behaves differently from its active pharmaceutical ingredient (API) counterparts due to the absence of two critical functional groups:

  • The C3-Carboxylic Acid: In derivatives like 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Norfloxacin Impurity A), the C3-carboxyl group enables strong intermolecular hydrogen bonding, forming stable dimers in the crystal lattice. This robust packing drives the melting point up to an exceptionally high 284 °C[2]. Because the base 1-Ethyl-6-fluoroquinolin-4(1H)-one core lacks this hydrogen-bond donor, its crystal lattice is held together primarily by weaker π−π stacking, resulting in a significantly lower inferred melting point.

  • The C7-Piperazine Ring: When a bulky, conformationally flexible piperazine ring is added to the C7 position (yielding Norfloxacin), it disrupts the tight crystal packing of the carboxy-dimers, lowering the melting point to 220–228 °C[3]. Furthermore, the C-N bond connecting the piperazine to the core becomes the thermodynamic "weakest link," serving as the primary site for thermal degradation[4].

Data Presentation: Melting Point and Thermal Onset Comparison
CompoundCAS NumberStructural ModificationMelting Point (°C)Primary Thermal Degradation Onset
1-Ethyl-6-fluoroquinolin-4(1H)-one 1210718-46-9Base Core Scaffold< 200 °C (Inferred, lacks H-bonding)> 300 °C (Ring Rupture)
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 68077-26-9C3-Carboxyl, C7-Chloro284 °C[2]~ 260–280 °C (Decarboxylation)
Norfloxacin 70458-96-7C3-Carboxyl, C7-Piperazinyl220–228 °C[3]~ 120–150 °C (Piperazine Cleavage)

Mechanisms of Thermal Degradation

When subjected to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), fluoroquinolone derivatives exhibit a sequential, predictable degradation pathway[5]. The degradation is governed by the activation energy ( Ea​ ) required to break specific bonds.

  • Phase 1: Dehydration (Endothermic): Many fluoroquinolones form hemihydrates. The loss of lattice water typically occurs between 100 °C and 150 °C.

  • Phase 2: Piperazine Ring Cleavage: For C7-substituted analogs, the piperazine ring fractures first. Isoconversional kinetic models (such as the Kissinger-Akahira-Sunose method) calculate the activation energy for this cleavage at approximately 50–120 kJ/mol[4].

  • Phase 3: Decarboxylation: The C3-carboxylic acid group undergoes thermal decarboxylation (releasing CO2​ ) at temperatures approaching 260–280 °C.

  • Phase 4: Core Fragmentation: The 1-Ethyl-6-fluoroquinolin-4(1H)-one scaffold itself demonstrates extreme thermal resilience. Defluorination and complete rupture of the bicyclic quinolone ring only occur at temperatures exceeding 300 °C[1].

DegradationPathway Core 1-Ethyl-6-fluoroquinolin-4(1H)-one (Core Scaffold) Stable High Thermal Stability (Ring Intact >300°C) Core->Stable Heating (N2) Carboxy 3-Carboxy Analog (e.g., Norfloxacin Impurity A) Decarbox Decarboxylation (Onset ~260-280°C) Carboxy->Decarbox Heating (N2) Piperazinyl 7-Piperazinyl Analog (e.g., Norfloxacin) Cleavage Piperazine Ring Cleavage (Ea ~50-120 kJ/mol) Piperazinyl->Cleavage Heating (N2) Cleavage->Decarbox Secondary Step

Caption: Thermal degradation pathways of the 1-Ethyl-6-fluoroquinolin-4(1H)-one core and its derivatives.

Self-Validating Experimental Protocol for Thermal Analysis

To ensure scientific integrity and trustworthiness, thermal data cannot be taken at face value; the analytical system must be self-validating. The following protocol outlines a rigorous TGA/DSC methodology designed to isolate intrinsic thermal stability from external artifacts (e.g., oxidation, thermal lag).

Step-by-Step Methodology:
  • Instrument Calibration (The Baseline of Trust):

    • Action: Calibrate the DSC temperature and enthalpy signals using high-purity Indium ( Tm​ = 156.6 °C) and Tin ( Tm​ = 231.9 °C) standards[1].

    • Causality: Ensures that the endothermic melting peaks recorded for the fluoroquinolone samples are absolute and reproducible across different laboratories.

  • Sample Preparation:

    • Action: Accurately weigh 1.0 to 3.0 mg of the compound into a platinum or aluminum crucible. Ensure the powder is finely milled.

    • Causality: A small, uniform sample mass minimizes thermal gradients within the crucible, preventing peak broadening and ensuring sharp, accurate melting point detection.

  • Atmosphere Control (Crucial Step):

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: Purging with an inert gas prevents oxidative degradation. This isolates purely thermal breakdown mechanisms (pyrolysis), ensuring the calculated activation energies reflect the molecule's intrinsic structural stability rather than its reactivity with atmospheric oxygen.

  • Dynamic Heating & Kinetic Verification:

    • Action: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C for standard profiling[5]. For kinetic modeling, run the sample at multiple orthogonal heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Causality: Utilizing multiple heating rates allows for the application of the Ozawa or Friedman isoconversional methods. If the calculated activation energy ( Ea​ ) remains consistent across different heating rates, the degradation mechanism is validated as a single-step kinetic event.

Workflow Sample Sample Prep (1-3 mg in Al/Pt Pan) Purge Atmosphere Control (N2 Purge 50 mL/min) Sample->Purge Heating Dynamic Heating (Multiple Rates) Purge->Heating Detection Thermal Detection (Heat Flow & Mass Loss) Heating->Detection Analysis Kinetic Analysis (Ozawa/KAS Methods) Detection->Analysis

Caption: Self-validating TGA/DSC experimental workflow for kinetic thermal analysis.

Conclusion

The 1-Ethyl-6-fluoroquinolin-4(1H)-one core provides a masterclass in structure-property relationships. While the isolated core boasts immense thermal stability due to its fluorinated bicyclic conjugation, the functional groups required for its pharmacological activity—namely the C3-carboxyl and C7-piperazinyl groups—introduce specific thermodynamic vulnerabilities. By employing rigorous, atmosphere-controlled TGA/DSC protocols, formulation scientists can accurately map these vulnerabilities, ensuring the development of stable, efficacious fluoroquinolone therapeutics.

References

  • PubChem - NIH. Norfloxacin | C16H18FN3O3 | CID 4539. National Center for Biotechnology Information. Available at:[Link]

  • New Journal of Chemistry (RSC Publishing). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. Available at: [Link]

  • An-Najah National University Repository. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin. Available at:[Link]

  • PubMed Central (PMC) - NIH. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Available at:[Link]

Sources

Topic: The Unexplored Therapeutic Frontier: Biological Activity Potential of Decarboxylated Fluoroquinolone Cores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

For decades, the 4-quinolone-3-carboxylic acid scaffold has been the cornerstone of the highly successful fluoroquinolone class of antibiotics. The C-3 carboxylic acid has been considered indispensable, a critical anchor for the potent inhibition of bacterial DNA gyrase and topoisomerase IV. This guide challenges that dogma. By exploring the chemical and biological consequences of removing this key functional group, we venture into a new therapeutic landscape. This document provides a comprehensive analysis of decarboxylated fluoroquinolone cores, demonstrating that while their canonical antibacterial activity is indeed lost, a new and compelling potential emerges, particularly in the realm of oncology. We present the rationale, synthesis, and detailed experimental workflows for profiling these novel cores, offering a foundational guide for researchers aiming to repurpose a classic antibacterial scaffold for next-generation anticancer therapies.

The Fluoroquinolone Archetype: A Foundation Built on a Carboxyl Group

Fluoroquinolones (FQs) are synthetic antibiotics renowned for their broad-spectrum bactericidal activity.[1][2] Their mechanism of action is exquisitely precise: they inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication and transcription.[2] FQs stabilize the transient double-strand DNA breaks created by these enzymes, forming a ternary drug-enzyme-DNA complex that blocks the progression of the replication fork, ultimately leading to cell death.[5][6]

Central to this mechanism is the 4-oxo-3-carboxy moiety. The keto and carboxylate groups are believed to interact with the DNA and key amino acid residues within the enzyme's active site, often mediated by a magnesium ion bridge, effectively locking the complex in place.[7] For this reason, the C-3 carboxylic acid has long been deemed an essential feature for the antibacterial efficacy of the entire class.[8]

cluster_FQ Canonical Fluoroquinolone cluster_Decarb Decarboxylated Fluoroquinolone FQ_Core Quinolone Core N1_Sub N-1 Substituent (e.g., cyclopropyl) C7_Sub C-7 Substituent (e.g., piperazine) C6_F C-6 Fluorine C3_COOH C-3 Carboxylic Acid (Essential for Antibacterial Activity) C4_Keto C-4 Keto Group Decarb_C3_H C-3 Hydrogen (Carboxyl Group Removed) C3_COOH->Decarb_C3_H Decarboxylation Decarb_Core Quinolone Core Decarb_N1 N-1 Substituent Decarb_C7 C-7 Substituent Decarb_C6_F C-6 Fluorine Decarb_C4_Keto C-4 Keto Group

Caption: Structural shift from a canonical to a decarboxylated fluoroquinolone.

Synthesis and the Consequential Loss of Antibacterial Action

The journey into the potential of the decarboxylated core begins with its synthesis. The removal of the C-3 carboxylic acid can be achieved through various established chemical methods.

General Protocol: Synthesis of Decarboxylated Fluoroquinolones

A common approach involves the thermal decarboxylation of the parent fluoroquinolone, often facilitated by a base in a high-boiling point solvent.[7]

Step-by-Step Methodology:

  • Reactant Setup: To an oven-dried flask, add the parent fluoroquinolone (e.g., Ciprofloxacin, 1 equivalent) and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a high-boiling point aprotic solvent, such as toluene or dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically 110-150°C, depending on the solvent) for several hours (e.g., 8-24 hours).

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, evaporate the solvent under reduced pressure. The residue is then taken up in a solvent like dichloromethane (DCM) and washed with water to remove inorganic salts.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure decarboxylated fluoroquinolone.[7]

Re-evaluation of Biological Activity: The End of an Era

As hypothesized, the removal of the C-3 carboxyl group has a profound and detrimental effect on antibacterial activity. Seminal studies have confirmed that decarboxylated analogs of ciprofloxacin and other fluoroquinolones exhibit a near-complete loss of inhibitory action against a panel of both Gram-positive and Gram-negative bacteria.[8]

Compound Organism Original MIC (µg/mL) Decarboxylated MIC (µg/mL) Reference
CiprofloxacinEscherichia coli0.015>128[8]
CiprofloxacinStaphylococcus aureus0.5>128[8]
NorfloxacinEscherichia coli0.125>128[8]
NorfloxacinStaphylococcus aureus2>128[8]
This table summarizes representative data demonstrating the dramatic increase in Minimum Inhibitory Concentration (MIC) upon decarboxylation, signifying a loss of antibacterial potency.

This finding strongly validates the long-held view that the C-3 carboxylic acid is an indispensable pharmacophore for the antibacterial mechanism of fluoroquinolones.[8] While this closes the door on their use as traditional antibiotics, it forces a critical question: what other biological activities might this new core possess?

A New Beginning: The Emergence of Anticancer Potential

The drug discovery principle of "drug repositioning" or "repurposing" provides a compelling framework for investigating decarboxylated FQ cores.[9] Numerous studies have already demonstrated that traditional fluoroquinolone derivatives possess significant antiproliferative and cytotoxic activity against various cancer cell lines.[10][11][12] Their anticancer mechanisms are often linked to the inhibition of human topoisomerase II, an enzyme structurally related to bacterial gyrase, as well as the induction of apoptosis and cell cycle arrest.[9][11]

We hypothesize that removing the C-3 carboxyl group, while ablating bacterial enzyme affinity, may modulate the core's interaction with eukaryotic targets. This could potentially reduce off-target effects or enhance selectivity for cancer cells, creating a novel scaffold for anticancer drug development.

cluster_workflow Biological Activity Screening Workflow cluster_antibacterial Tier 1: Antibacterial Screen cluster_anticancer Tier 2: Anticancer Screen cluster_mechanistic Tier 3: Mechanistic Elucidation Start Synthesized Decarboxylated FQ Core Antibacterial_Assay Broth Microdilution Assay (vs. E. coli, S. aureus) Start->Antibacterial_Assay Confirm loss of primary activity Anticancer_Assay Cytotoxicity MTT Assay (vs. Cancer Cell Lines e.g., MCF-7, A549, HCT116) Start->Anticancer_Assay Investigate new potential Antibacterial_Result Result: No Significant Activity (MIC > 128 µg/mL) Antibacterial_Assay->Antibacterial_Result Anticancer_Result Result: Potent Activity Observed? (Determine IC50) Anticancer_Assay->Anticancer_Result Mechanistic_Assay Cell Cycle Analysis (Flow Cytometry) Anticancer_Result->Mechanistic_Assay If potent, explore MOA Mechanistic_Result Result: Evidence of G2/M Arrest? Apoptosis Induction? Mechanistic_Assay->Mechanistic_Result

Caption: A logical workflow for profiling decarboxylated fluoroquinolone cores.

Experimental Protocols for Comprehensive Activity Profiling

To rigorously test this hypothesis, a multi-tiered screening approach is required. The following protocols provide detailed, field-proven methodologies.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and confirms the loss of antibacterial activity.[13][14]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: Prepare serial two-fold dilutions of the decarboxylated FQ core and the parent FQ in CAMHB directly in the 96-well plate. A typical concentration range is 256 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (inoculum + standard antibiotic), a negative/growth control (inoculum + broth), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth is observed.[14]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and provides an IC₅₀ (half-maximal inhibitory concentration) value.[16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[17]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Compound Cell Line Hypothetical IC₅₀ (µM)
Decarboxylated Ciprofloxacin AnalogMCF-7 (Breast Cancer)22.5
Decarboxylated Ciprofloxacin AnalogA549 (Lung Cancer)31.2
Decarboxylated Ciprofloxacin AnalogHCT-116 (Colon Cancer)18.9
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8
This table provides a template for summarizing cytotoxicity data. Values are hypothetical and for illustrative purposes.
Protocol 3: Mechanistic Assay - Cell Cycle Analysis by Flow Cytometry

This protocol investigates if the compound's cytotoxicity is mediated by arresting the cell cycle at a specific phase.[18][19]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Future Directions and Conclusion

The decarboxylation of fluoroquinolones represents a paradigm shift. It is not the degradation of an antibiotic, but the creation of a new molecular scaffold. The initial data compellingly shows that the loss of antibacterial function is swift and complete.[8] However, this is not an endpoint. The true potential lies in leveraging the well-understood chemistry and favorable pharmacokinetic properties of the quinolone core as a starting point for novel anticancer agents.[12]

Future work should focus on:

  • Systematic SAR Studies: Synthesizing a library of decarboxylated cores with diverse N-1 and C-7 substituents to optimize anticancer potency and selectivity.

  • Advanced Mechanistic Studies: Moving beyond cell cycle analysis to investigate specific molecular targets, such as human topoisomerases I and II, and key regulators of apoptosis (e.g., caspases, Bcl-2 family proteins).[9][11]

  • In Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models of cancer to evaluate their therapeutic efficacy and safety profiles.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.).
  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024, November 20). RSC Publishing.
  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025, January 9). MDPI.
  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025, August 13). Taylor & Francis.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.).
  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2004, March). Survey of Ophthalmology, 49, S73-S78.
  • Anticancer activities of Fluoroquinolone derivatives and complexes. (n.d.). ResearchGate.
  • Cytotoxicity Assay Protocol. (2024, February 28).
  • Synthesis and antibacterial activity of novel fluoroquinolone analogs. (n.d.). ResearchGate.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC. (2023, August 11).
  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC. (2020, October 8).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020, December 1). MDPI.
  • (PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2024, May 27). NIH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
  • Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. (2011, October 1). PubMed.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. (n.d.). Semantic Scholar.
  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (2005, April 2). Journal of Medicinal Chemistry.
  • Biotransformation of the Fluoroquinolone Antibiotic, Levofloxacin, by the Free and Immobilized Secretome of Coriolopsis gallica. (2024, December 12). MDPI.
  • Nonclassical Biological Activities of Quinolone Derivatives. (2011, December 9). Publishing at the Library.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. (2024, March 6).

Sources

The Decisive Influence of the 6-Fluoro Substituent: Unraveling the Electronic Properties at the Core of Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a watershed moment in medicinal chemistry, transforming a modest class of antibacterials into the powerhouse fluoroquinolone family. This single atomic substitution dramatically enhances antibacterial potency, broadens the spectrum of activity, and improves pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental electronic properties of the 6-fluoro substituent that underpin these remarkable improvements. We will dissect the dualistic nature of fluorine's inductive and resonance effects, trace their influence on critical physicochemical parameters, and connect these properties directly to the enhancement of biological activity. Furthermore, this document serves as a practical resource by detailing the key experimental and computational methodologies employed to characterize and quantify these electronic effects, providing researchers with both the foundational theory and the actionable protocols necessary for advancing drug discovery in this vital therapeutic area.

Introduction: The Fluorine Atom that Revolutionized a Class

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a compound with activity largely restricted to Gram-negative bacteria causing urinary tract infections.[1] A major breakthrough occurred with the discovery that adding a fluorine atom at the C-6 position of the quinolone ring conferred broad and potent antimicrobial activity, giving rise to the "fluoroquinolone" class.[1][2] This modification, first seen in norfloxacin, expanded the antibacterial spectrum to include Gram-positive organisms and significantly increased potency against Gram-negative bacteria.[2][3][4]

The success of market-leading drugs like ciprofloxacin, levofloxacin, and moxifloxacin is fundamentally tied to the presence of this C-6 fluorine.[5][6] It is not merely an additive feature but a core driver of the class's efficacy. Understanding its electronic influence is therefore paramount for any scientist engaged in the development of new anti-infective agents. This guide moves beyond simple structure-activity relationships (SAR) to explain the causality behind the 6-fluoro group's effects, providing a robust framework for rational drug design.

The Duality of Fluorine's Electronic Influence

The profound impact of the 6-fluoro substituent stems from a nuanced interplay of two opposing electronic forces: a powerful inductive effect and a weaker, yet significant, resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond.[7] This effect is potent and decreases with distance, influencing the entire electronic landscape of the quinolone nucleus.

  • Resonance Effect (+M or +R): Despite its electronegativity, fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic pi (π) system.[7][8] This donation of electron density is known as a positive resonance (or mesomeric) effect. While this +M effect is weaker than the -I effect for halogens, it is crucial for directing chemical reactivity and influencing molecular interactions.[9][10]

In the context of the quinolone ring, the dominant -I effect polarizes the molecule, while the +M effect contributes to electron density at specific positions, influencing interactions with the biological target. This electronic tug-of-war is the key to the fluoroquinolone's enhanced activity.

Caption: Dueling electronic effects of the 6-fluoro substituent.

Impact on Physicochemical Properties and Biological Function

The electronic perturbations caused by the 6-fluoro group directly modulate key physicochemical properties, which in turn enhance the drug's biological performance.

Enhanced Target Affinity

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, and their inhibition leads to the stabilization of a DNA-enzyme complex, resulting in double-strand DNA breaks and cell death.[12][13] The 6-fluoro substituent is critical for this process. The altered electronic distribution on the quinolone ring is believed to strengthen pi-stacking interactions between the drug and the DNA bases within the enzyme's active site.[14] This enhanced binding affinity translates to more potent enzyme inhibition.[][16]

Mechanism_of_Action cluster_process Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition DNA Supercoiled DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Relaxed_DNA Relaxed DNA (Replication Proceeds) Gyrase->Relaxed_DNA Ternary_Complex Stable FQ-Gyrase-DNA Ternary Complex Gyrase->Ternary_Complex FQ Fluoroquinolone (with 6-Fluoro Group) FQ->Ternary_Complex Binds & Stabilizes Cell_Death DNA Fragmentation & Bacterial Cell Death Ternary_Complex->Cell_Death

Caption: Inhibition of DNA gyrase by fluoroquinolones.

Improved Cellular Penetration

For an antibiotic to be effective, it must first reach its intracellular target. The introduction of a fluorine atom at C-6 increases the lipophilicity of the molecule.[17] This property enhances the drug's ability to permeate the bacterial cell wall and membrane, particularly the complex outer membrane of Gram-negative bacteria.[5][16] This increased cell penetration is a key factor in the expanded spectrum and greater potency of fluoroquinolones compared to their non-fluorinated predecessors.[5][17]

Modulation of Acidity and Solubility

Fluoroquinolones are amphoteric compounds, possessing both an acidic carboxylic acid group at C-3 and a basic amine moiety, typically at C-7.[5] The strong electron-withdrawing nature of the 6-fluoro group can influence the pKa of the carboxylic acid, affecting the molecule's ionization state at physiological pH. This, in turn, impacts solubility, absorption, and distribution. While many fluoroquinolones have low water solubility in their neutral form, they can form water-soluble salts in acidic or basic environments.[5]

PropertyInfluence of 6-Fluoro GroupConsequence for Drug Action
Target Affinity Enhances pi-stacking interactions with DNA bases in the enzyme active site.[14]Increased potency of DNA gyrase/topoisomerase IV inhibition.[]
Lipophilicity Increases the overall lipophilicity of the quinolone scaffold.[17]Improved penetration through bacterial cell membranes.[5][16]
Acidity (pKa) Inductive withdrawal stabilizes the C-3 carboxylate anion, influencing pKa.Modulates solubility and absorption characteristics.[5]
Metabolic Stability The C-F bond is exceptionally strong and resistant to metabolic cleavage.Increases the drug's half-life and bioavailability.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining spectroscopic, classical physical organic, and modern computational methods is required to fully characterize the electronic properties of the 6-fluoro substituent.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the electronic environment of atomic nuclei. ¹H, ¹³C, and ¹⁹F NMR are indispensable for studying fluoroquinolones. The chemical shift (δ) of a nucleus is highly sensitive to the local electron density. The electron-withdrawing 6-fluoro group causes characteristic downfield shifts for nearby nuclei (e.g., H-5, H-8) and directly influences the ¹³C chemical shifts of the aromatic carbons.[18][19]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis of a Fluoroquinolone

  • Sample Preparation: Dissolve 5-10 mg of the fluoroquinolone sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and match the respective probes for ¹H and ¹⁹F nuclei.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, 8-16 scans, relaxation delay (d1) of 2-5 seconds.

    • Process the data: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using a reference signal (e.g., residual DMSO at 2.50 ppm).

  • ¹⁹F Spectrum Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. This may be done with or without proton decoupling.

    • Typical parameters: wide spectral width (e.g., -50 to -200 ppm), 32k data points, 16-64 scans.

    • Process and reference the spectrum, typically to an external standard like CFCl₃ (0 ppm).

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of aromatic protons (H-2, H-5, H-8). The deshielding effect of the C6-fluorine will be evident in the downfield positions of H-5 and H-8 compared to non-fluorinated analogs.[18]

    • Coupling Constants: Observe the J-coupling between ¹⁹F and nearby protons (e.g., ³JHF for H-5, ⁴JHF for H-8). The magnitude of these coupling constants provides structural information.[18]

    • Integration: Use the integral values of the proton signals for quantitative analysis if required.

Classical Approach: Hammett Analysis

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring by comparing reaction rates or equilibrium constants to those of a reference compound (benzoic acid).[20] The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para), and ρ (rho) is the reaction constant. The σ value for fluorine is positive, indicating its net electron-withdrawing character.

Hammett ConstantValueInterpretation
σ_meta +0.337Strong electron withdrawal via inductive effect.[21]
σ_para +0.062Weaker net electron withdrawal; the donating resonance effect partially offsets the strong inductive effect.[21]

While a full Hammett analysis is complex for the quinolone system itself, these fundamental constants, derived from simpler systems, provide an invaluable quantitative measure of fluorine's intrinsic electronic tendencies that are directly applicable to understanding its behavior in more complex scaffolds.

Computational Chemistry: A Modern Toolkit

In silico methods, particularly Density Functional Theory (DFT), have become essential for elucidating electronic properties with high precision.[22] These methods allow for the direct visualization and quantification of electron distribution.

Workflow: DFT Analysis of a Fluoroquinolone

  • Structure Preparation: Build the 3D structure of the fluoroquinolone molecule using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). This step finds the lowest energy conformation of the molecule.[22][23]

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties.

    • Molecular Electrostatic Potential (MEP): Calculate and map the MEP onto the molecule's electron density surface. This visualizes regions of positive (electron-poor, blue) and negative (electron-rich, red) potential, highlighting the impact of the 6-fluoro group on charge distribution across the molecule.[22]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to calculate the partial atomic charges on each atom. This quantifies the electron withdrawal by fluorine and provides insight into intramolecular interactions and charge delocalization.[22][23]

  • Data Interpretation: Analyze the MEP map to identify electrophilic and nucleophilic sites relevant for drug-target interactions. Compare the NBO charges with non-fluorinated analogs to quantify the electronic impact of the substitution.

Computational_Workflow Start Input: Fluoroquinolone 2D Structure Build Build 3D Model Start->Build Optimize Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Build->Optimize Calculate Single-Point Property Calculation Optimize->Calculate MEP Molecular Electrostatic Potential (MEP) Analysis Calculate->MEP NBO Natural Bond Orbital (NBO) Analysis Calculate->NBO End Interpret Results: Charge Distribution, Reactivity Sites MEP->End NBO->End

Caption: A typical DFT workflow for electronic property analysis.

Conclusion and Future Outlook

The 6-fluoro substituent is the cornerstone of modern fluoroquinolone antibiotics. Its powerful electron-withdrawing inductive effect, tempered by a weaker electron-donating resonance effect, creates a unique electronic environment that is directly responsible for the class's success. This electronic signature enhances target binding, improves cellular penetration, and confers metabolic stability, culminating in broad-spectrum, potent antibacterial activity.

A thorough understanding of these principles, verified through the spectroscopic and computational methods detailed herein, is not merely an academic exercise. It is the foundation upon which the next generation of anti-infective agents will be built. By rationally manipulating the electronic properties of the quinolone scaffold, researchers can continue to address the ever-growing challenge of antimicrobial resistance, designing novel agents with improved efficacy, tailored spectra, and enhanced safety profiles.

References

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... PMC.
  • Ezelarab, H. A., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Blondeau, J. M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace.
  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Wikipedia. Quinolone antibiotic. Wikipedia.
  • BenchChem. (2025). Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. BenchChem.
  • Wolfson, J. S., & Hooper, D. C. (1989).
  • Hübsch, E., et al. (2014). Electrostatic properties of nine fluoroquinolone antibiotics derived directly from their crystal structure refinements. CrystEngComm (RSC Publishing).
  • Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Jadrijević-Mladar Takač, M. (2010).
  • Khan, S. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Singh, R., et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • Jadrijević-Mladar Takač, M., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed.
  • Emami, S., et al. (2010). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
  • Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts.
  • User "orthocresol". (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.
  • Singh, R., et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Aldred, K. J., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
  • Wikipedia. (n.d.).
  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Khan Academy.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley (Dover reprint).
  • Foroumadi, A., et al. (2017).
  • Alcaide, F., & Coll, P. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.

Sources

Structural and Mechanistic Profiling of N-Ethyl-4-Quinolone Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold is the foundational pharmacophore for numerous high-potency antibacterial and antineoplastic agents. As a Senior Application Scientist, I have found that optimizing this scaffold requires a rigorous understanding of its solid-state geometry and solution-phase reactivity. This whitepaper provides an in-depth technical analysis of the regioselective synthesis, X-ray crystallographic profiling, and target-binding causality of N-ethyl-4-quinolone derivatives.

The Causality of the N-Ethyl Pharmacophore

The N-ethyl substitution on the 4-quinolone core is not merely a structural accessory; it is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic profile. The ethyl group optimally balances lipophilicity and aqueous solubility, enabling the molecule to penetrate bacterial porins efficiently[1]. Once inside the cell, the 1-ethyl-1,4-dihydro-4-oxoquinoline skeleton is primarily responsible for intercalating into the DNA cleavage complex formed by DNA gyrase and topoisomerase IV[2].

From a crystallographic perspective, the N-ethyl group forces a specific dihedral twist that prevents the molecule from lying completely flat, which paradoxically enhances its binding affinity by perfectly matching the steric contours of the enzyme's hydrophobic pocket.

MechanismPathway N1 N-Ethyl-4-Quinolone N2 DNA Gyrase / Topo IV Binding N1->N2 Intercalation N3 Ternary Complex Stabilization N2->N3 Mg²⁺ Bridge N4 DNA Cleavage Arrest N3->N4 N5 Bacterial Apoptosis N4->N5

Mechanistic pathway of N-ethyl-4-quinolone derivatives inducing bacterial cell death via DNA gyrase.

Regioselective Synthesis: Kinetic vs. Thermodynamic Control

The synthesis of N-ethyl-4-quinolones from 4-oxoquinoline precursors presents a classic ambidentate nucleophile problem: the deprotonated intermediate can undergo either O-alkylation or N-alkylation.

Experimentally, regioselective N-ethylation is achieved using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO), followed by the addition of bromoethane[3]. The causality behind this solvent choice is critical: DMSO poorly solvates the nitrogen anion, significantly enhancing its nucleophilicity. While O-alkylation is often kinetically favored due to the higher electronegativity and charge density on the oxygen, N-alkylation is the thermodynamically stable pathway[4]. By allowing the reaction to proceed at room temperature with a soft electrophile (bromoethane), the system funnels exclusively toward the 1-ethyl-4-oxoquinoline derivative.

SynthesisWorkflow N1 4-Oxoquinoline Precursor N2 Deprotonation (K₂CO₃ / DMSO) N1->N2 N3 Regioselective N-Ethylation N2->N3 N4 Slow Evaporation Crystallization N3->N4 N5 Single Crystal X-Ray Diffraction N4->N5

Workflow for the regioselective synthesis and crystallographic profiling of N-ethyl-4-quinolones.

X-Ray Crystallography: Structural Elucidation

High-resolution single-crystal X-ray diffraction is the gold standard for validating the regioselectivity of the N-ethylation and understanding the solid-state behavior of the drug. In the solid state, these molecules frequently adopt a zwitterionic form, characterized by a complex intermolecular hydrogen-bonding network and extensive π-π stacking interactions[5].

The choice of radiation is a critical experimental parameter. For N-ethyl-4-quinolones, Mo Kα radiation ( λ=0.71073 Å) is preferred over Cu Kα to minimize X-ray absorption effects and yield high-fidelity bond lengths, particularly for resolving the exact spatial coordinates of the N-ethyl protons[3].

Quantitative Data Summary

The following table synthesizes representative crystallographic data parameters typical for 1-ethyl-4-oxoquinoline derivatives, illustrating the structural logic behind their packing.

Crystallographic ParameterRepresentative ValueCausality / Structural Significance
Crystal System MonoclinicTypical for planar aromatic systems; optimizes parallel-displaced π-π stacking.
Space Group P2₁/cCentrosymmetric packing allows for alternating zwitterionic dipole alignment[5].
a, b, c (Å) ~ 7.5, 12.1, 14.3Dimensions specifically accommodate the N-ethyl protrusion and planar quinolone core.
Volume (ų) ~ 1250 - 1300Standard packing efficiency for ~300 g/mol organic molecules.
Z (Molecules/cell) 4Four asymmetric units per unit cell, minimizing steric clash of the ethyl groups.
Radiation Source Mo Kα (0.71073 Å)Minimizes absorption errors; provides high-resolution data for light atoms[3].
Data Collection Temp 100 KReduces thermal ellipsoids, accurately resolving the N-CH₂-CH₃ bond angles.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step contains a built-in verification mechanism to prevent the propagation of errors.

Protocol 1: Regioselective Synthesis of 1-Ethyl-4-oxoquinoline Derivatives
  • Reaction Setup: Charge a flame-dried round-bottom flask with the 4-oxoquinoline precursor (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv)[3].

  • Solvation: Suspend the mixture in anhydrous DMSO (0.2 M). Causality: DMSO acts as a polar aprotic solvent that leaves the nucleophilic nitrogen unsolvated and highly reactive.

  • Alkylation: Add bromoethane (1.5 equiv) dropwise at room temperature. Stir for 12 hours.

  • Validation (NMR Check): Isolate a crude sample. The protocol is validated if the ¹H NMR spectrum shows a highly deshielded quartet at ~4.2–4.5 ppm (N-CH₂), confirming N-alkylation. The absence of this signal indicates failed regiocontrol (O-alkylation)[4].

  • Purification: Quench with ice water, filter the precipitate, and recrystallize from ethanol.

Protocol 2: Single Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 10 mg of the purified N-ethyl-4-quinolone in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Causality: The binary system balances solubility (DCM) with hydrogen-bond disruption (MeOH) to prevent rapid, amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Validation: This removes microscopic dust particles that cause uncontrolled, multi-site nucleation.

  • Evaporation: Puncture the vial cap with a 20-gauge needle. Incubate in a vibration-free environment at 20 °C for 5–7 days.

  • Validation (Optical Microscopy): Inspect the resulting crystals under cross-polarized light. A valid single crystal will completely extinguish light at specific rotation angles. If the crystal remains illuminated throughout a 360° rotation, it is twinned and must be discarded.

Protocol 3: X-Ray Diffraction Data Collection and Refinement
  • Mounting: Coat the validated single crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a microfocus Mo Kα X-ray source. Cool the crystal to 100 K using a nitrogen stream[3]. Causality: Cryo-cooling freezes dynamic disorder in the N-ethyl chain, ensuring sharp electron density peaks.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation (R-Factor): The structural model is considered self-validated and publication-ready only if the final R₁ factor is < 0.05 and the goodness-of-fit (GooF) is ~1.0.

References

  • Source: Beilstein Journal of Organic Chemistry, 2019, 15, 388–400.
  • Fluorine in Medicinal Chemistry Source: ResearchGate URL
  • Synthesis and characterization of mixed ligand complexes of lomefloxacin drug and glycine with transition metals.
  • Europium(III)
  • Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones Source: ACS Omega URL

Sources

Methodological & Application

Application Note: Protocol for Regioselective N-Ethylation of 6-Fluoro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of foundational fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin, Enoxacin) relies heavily on the functionalization of the 6-fluoro-4-hydroxyquinoline core. A critical juncture in this synthetic pathway is the regioselective N-alkylation (specifically, N-ethylation) of the quinolone ring. This application note provides a field-proven, self-validating protocol for the N-ethylation of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, detailing the mechanistic causality behind reagent selection and reaction conditions to ensure high yields and thermodynamic control.

Mechanistic Insights: The Ambident Anion Challenge

The precursor, 6-fluoro-4-hydroxyquinoline, exists in a tautomeric equilibrium with its keto form, 6-fluoro-4-oxo-1,4-dihydroquinoline. Upon deprotonation by a base, it forms an ambident anion with electron density distributed between the nitrogen (N-1) and the oxygen (O-4).

Achieving regioselective N-alkylation requires steering the reaction toward thermodynamic control.

  • Base Selection : A mild base like Potassium Carbonate (K₂CO₃) is preferred over hard bases like Sodium Hydride (NaH). K₂CO₃ perfectly matches the pKa of the quinolone N-H (~9), preventing over-deprotonation and favoring the softer nitrogen nucleophile.

  • Solvent Effects : Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the quinolone anion "naked" and highly reactive, which accelerates the nucleophilic attack on the alkyl halide 1[1].

Pathway A 4-Hydroxyquinoline (Enol Tautomer) B 4-Oxo-1,4-dihydroquinoline (Keto Tautomer) A->B Tautomerization C Ambident Anion (Deprotonated) B->C K2CO3 - H+ D N-Ethylated Product (Thermodynamic, Major) C->D EtBr / DMF N-Attack E O-Ethylated Product (Kinetic, Minor) C->E EtBr / DMF O-Attack

Reaction pathway showing tautomerization and regioselective N-alkylation of the quinolone core.

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, reaction parameters must be optimized to suppress O-alkylation and degradation. The table below summarizes the causality behind the optimal conditions.

ParameterConditionObservation / Yield ImpactMechanistic Rationale
Base Selection K₂CO₃ (Mild)High regioselectivity (>90% N-alkylation)Matches the acidity of the quinolone N-H. Mild nature prevents side reactions.
Base Selection NaH (Strong)Increased O-alkylation or degradationHarder base generates a harder nucleophile, pushing the pathway toward kinetically favored O-alkylation.
Solvent DMF (Polar Aprotic)Optimal reaction rate and yieldSolvates the K⁺ cation effectively, maximizing the nucleophilicity of the ambident anion.
Alkylating Agent Ethyl Bromide (EtBr)Requires 90 °C, excellent yieldGood balance of reactivity and stability. Highly cost-effective for scale-up.
Alkylating Agent Ethyl Iodide (EtI)Reacts at lower temp (60 °C)Excellent leaving group, but highly light-sensitive and prone to generating iodine byproducts.

Experimental Methodology

Materials and Reagents
  • Precursor : Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (4.0 mmol, 1.08 g)

  • Alkylating Agent : Ethyl bromide (20.0 mmol, 2.17 g, 5.0 eq)

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g, 5.0 eq)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Workflow Step1 1. Dissolution Precursor in anhydrous DMF Step2 2. Base Addition Add K2CO3, stir 15-30 min Step1->Step2 Step3 3. Alkylation Dropwise addition of EtBr Step2->Step3 Step4 4. Heating 90 °C for 14 hours Step3->Step4 Step5 5. Quenching Pour into ice-cold water Step4->Step5 Step6 6. Isolation Vacuum filtration & washing Step5->Step6 Step7 7. Purification Chromatography or Recrystallization Step6->Step7

Step-by-step experimental workflow for the N-ethylation of 6-fluoro-4-hydroxyquinoline derivatives.

Step-by-Step Protocol

This procedure is designed as a self-validating system , ensuring the experimenter can verify the success of each phase before proceeding2[2].

Step 1: System Preparation & Dissolution In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the quinolone precursor (1.08 g, 4.0 mmol) in 50 mL of anhydrous DMF. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation at elevated temperatures.

Step 2: Anion Generation Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15–30 minutes.

  • Validation Check: A slight shift in the suspension's color or clarity indicates the successful deprotonation and formation of the ambident anion.

Step 3: Electrophile Addition Slowly add ethyl bromide (2.17 g, 20.0 mmol) dropwise to the reaction mixture. Adding the electrophile after the anion is fully generated prevents unreacted starting material from competing in side reactions.

Step 4: Thermal Activation & Monitoring Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring for 14 hours.

  • Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography using a CHCl₃:MeOH (99:1) solvent system. The reaction is complete when the highly polar starting material spot disappears, replaced by a new, less polar spot (higher Rf) corresponding to the lipophilic N-ethylated product.

Step 5: Quenching & Precipitation Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 150 mL of vigorously stirred ice-cold water.

  • Validation Check: A white solid precipitate will immediately form. This leverages the hydrophobicity of the N-ethylated product, effectively crashing it out of solution while the DMF, unreacted K₂CO₃, and byproduct KBr remain dissolved in the aqueous phase.

Step 6: Isolation Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 3 × 30 mL portions of cold distilled water to remove any residual DMF and inorganic salts. Dry the solid under vacuum.

Step 7: Purification & Analytical Validation Purify the crude product via silica gel column chromatography (Eluent: CHCl₃:MeOH 99:1) or recrystallization from DMF to afford the pure ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • NMR Validation: Confirm successful N-ethylation via ¹H NMR. The spectrum must show a distinct quartet at ~4.6 ppm (integrating to 2H, N-CH₂) and a triplet at ~1.4 ppm (integrating to 3H, -CH₃). The absence of an N-H proton signal (>11.0 ppm) further confirms complete substitution.

References

  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations Source: National Center for Biotechnology Information (PMC) / RSC Advances URL:[Link]

Sources

Application Notes and Protocols for Electrophilic Substitution Reactions on 1-Ethyl-6-fluoroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting electrophilic substitution reactions on 1-Ethyl-6-fluoroquinolin-4(1H)-one. This document delves into the theoretical underpinnings of the reactivity of this fluoroquinolone core, offering detailed, field-proven protocols for key transformations, and explaining the causality behind experimental choices.

Introduction: The Significance of the 1-Ethyl-6-fluoroquinolin-4(1H)-one Scaffold

The 1-Ethyl-6-fluoroquinolin-4(1H)-one moiety is a cornerstone of many synthetic antibacterial agents known as fluoroquinolones.[1][2] The substituents on the quinolone ring play a crucial role in their biological activity, pharmacokinetics, and spectrum of action.[2][3] The ethyl group at the N-1 position and the fluorine atom at C-6 are critical for enhanced antibacterial potency.[3][4] Consequently, the selective functionalization of the quinolone core through electrophilic substitution reactions is a pivotal strategy in the development of new and improved fluoroquinolone derivatives with potentially enhanced therapeutic profiles. This guide provides a detailed exploration of such transformations.

Understanding the Reactivity of the 1-Ethyl-6-fluoroquinolin-4(1H)-one Ring System

The regioselectivity of electrophilic aromatic substitution (EAS) on the 1-Ethyl-6-fluoroquinolin-4(1H)-one ring is governed by the electronic effects of the various substituents and the inherent properties of the quinolone system.[5]

The key factors influencing the position of electrophilic attack are:

  • The Carbonyl Group at C-4: This group is strongly deactivating and a meta-director for electrophilic attack on the pyridinone ring.

  • The N-Ethyl Group at N-1: The nitrogen atom's lone pair can participate in resonance, activating the carbocyclic ring. However, in strongly acidic media, protonation of the nitrogen can significantly reduce its activating effect.[6]

  • The Fluoro Group at C-6: Fluorine is an electronegative atom and thus deactivating through the inductive effect (-I). However, it is a weak ortho-, para-director due to the donation of its lone pair electrons through resonance (+M effect).

  • The Pyridinone Ring: The pyridinone ring is generally less reactive towards electrophilic substitution than the benzene ring due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group.

Considering these factors, electrophilic attack is most likely to occur on the carbocyclic (benzene) ring, which is activated by the N-ethyl group. The fluorine at C-6 will direct incoming electrophiles to the ortho and para positions. However, the position ortho to the fluorine (C-5) is sterically hindered. Therefore, the most probable sites for electrophilic substitution are C-5 and C-8 . The C-3 position can also undergo halogenation under specific conditions.[7]

Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed protocols for common and synthetically useful electrophilic substitution reactions on 1-Ethyl-6-fluoroquinolin-4(1H)-one.

Nitration

Aromatic nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO2) is introduced onto the aromatic ring.[5] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. For quinolone systems, careful control of reaction conditions is crucial to avoid side reactions and achieve desired regioselectivity.

Protocol: Nitration of 1-Ethyl-6-fluoroquinolin-4(1H)-one

Parameter Condition Rationale
Reagents 1-Ethyl-6-fluoroquinolin-4(1H)-one, Fuming Nitric Acid, Concentrated Sulfuric AcidGenerates the nitronium ion (NO2+) in situ.
Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst.
Temperature 0-5 °CNitration is an exothermic reaction; low temperature controls the reaction rate and minimizes side product formation.
Reaction Time 1-3 hoursMonitored by TLC until starting material is consumed.
Work-up Poured onto ice, neutralized with a base (e.g., NaOH solution)Quenches the reaction and precipitates the product.
Purification Recrystallization or column chromatographyTo obtain the pure nitro-substituted product.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-6-fluoroquinolin-4(1H)-one (1.0 g, 4.87 mmol) to the cold sulfuric acid with stirring until completely dissolved.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (0.4 mL, ~9.74 mmol) to cold concentrated sulfuric acid (2 mL).

  • Add the nitrating mixture dropwise to the solution of the quinolone over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the resulting acidic solution by the slow addition of a cold 20% sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography.

Diagram: Nitration Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in H₂SO₄ at 0°C react1 Slow Addition of Nitrating Mixture (0-5°C) prep1->react1 prep2 Prepare Nitrating Mixture (HNO₃/H₂SO₄) prep2->react1 react2 Stir for 1-3 hours (Monitor by TLC) react1->react2 workup1 Quench on Ice react2->workup1 workup2 Neutralize with Base workup1->workup2 workup3 Filter and Wash Precipitate workup2->workup3 purify1 Recrystallization or Chromatography workup3->purify1

Caption: Workflow for the nitration of 1-Ethyl-6-fluoroquinolin-4(1H)-one.

Halogenation

Halogenation, the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring, is another important electrophilic substitution reaction. The choice of halogenating agent and catalyst can influence the regioselectivity of the reaction.

Protocol: Bromination of 1-Ethyl-6-fluoroquinolin-4(1H)-one

Parameter Condition Rationale
Reagents 1-Ethyl-6-fluoroquinolin-4(1H)-one, Bromine (Br₂)Bromine is the electrophilic source.
Solvent Acetic Acid or DichloromethaneA polar aprotic solvent is suitable for this reaction.
Catalyst Iron(III) bromide (FeBr₃) (optional)A Lewis acid catalyst can polarize the Br-Br bond, increasing its electrophilicity.
Temperature Room TemperatureThe reaction can often proceed at a moderate temperature.
Reaction Time 2-6 hoursMonitored by TLC.
Work-up Quenching with sodium thiosulfate solution, extractionRemoves excess bromine and isolates the product.
Purification Column chromatographyTo separate the desired brominated product from any isomers or starting material.

Step-by-Step Methodology:

  • Dissolve 1-Ethyl-6-fluoroquinolin-4(1H)-one (1.0 g, 4.87 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • In a separate container, prepare a solution of bromine (0.3 mL, 5.84 mmol) in glacial acetic acid (5 mL).

  • Add the bromine solution dropwise to the quinolone solution at room temperature with stirring.

  • Stir the reaction mixture for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, pour the mixture into a solution of sodium thiosulfate (10% w/v) to quench the excess bromine.

  • Extract the product with a suitable organic solvent like dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism A Aromatic Ring + E⁺ B Arenium Ion Intermediate (Sigma Complex) A->B Attack by π-electrons (Slow, Rate-determining) C Substituted Aromatic Ring + H⁺ B->C Deprotonation (Fast, Restores Aromaticity)

Caption: General mechanism of electrophilic aromatic substitution.[8]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[9][10] This reaction is generally preferred over Friedel-Crafts alkylation as it is less prone to polysubstitution and carbocation rearrangements.[11]

Protocol: Friedel-Crafts Acylation of 1-Ethyl-6-fluoroquinolin-4(1H)-one

Parameter Condition Rationale
Reagents 1-Ethyl-6-fluoroquinolin-4(1H)-one, Acetyl chloride (or other acyl halide)Source of the acyl group.
Catalyst Aluminum chloride (AlCl₃)A strong Lewis acid to generate the acylium ion.
Solvent Dichloromethane or Carbon disulfideAnhydrous, non-reactive solvent.
Temperature 0 °C to room temperatureTo control the reactivity of the strong Lewis acid.
Reaction Time 4-12 hoursMonitored by TLC.
Work-up Acidic aqueous work-upTo decompose the aluminum chloride complex.
Purification Column chromatography or recrystallizationTo isolate the pure acylated product.

Step-by-Step Methodology:

  • To a suspension of anhydrous aluminum chloride (1.3 g, 9.74 mmol) in dry dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.5 mL, 7.31 mmol) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-Ethyl-6-fluoroquinolin-4(1H)-one (1.0 g, 4.87 mmol) in dry dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography.

Diagram: Friedel-Crafts Acylation Logic

FC_Acylation cluster_activation Acylium Ion Generation cluster_substitution Electrophilic Substitution reagent Acyl Halide (R-CO-Cl) acylium Acylium Ion (R-CO⁺) reagent->acylium Reacts with catalyst Lewis Acid (AlCl₃) catalyst->acylium Catalyzes intermediate Sigma Complex acylium->intermediate substrate 1-Ethyl-6-fluoroquinolin-4(1H)-one substrate->intermediate Attacks Acylium Ion product Acylated Quinolone intermediate->product Deprotonation

Caption: Logical flow of the Friedel-Crafts acylation reaction.[12]

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a solid foundation for the electrophilic functionalization of the 1-Ethyl-6-fluoroquinolin-4(1H)-one core. The regiochemical outcome of these reactions can be rationalized by considering the interplay of electronic and steric effects of the substituents on the quinolone ring. Further exploration into a wider range of electrophiles and reaction conditions will undoubtedly lead to the discovery of novel fluoroquinolone derivatives. The careful characterization of the resulting products using modern analytical techniques is paramount to unequivocally determine the position of substitution and to advance the development of new therapeutic agents.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (2005). Journal of Medicinal Chemistry. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Electrophilic Aromatic Substitution. (2025). LabXchange. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994). ResearchGate. [Link]

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. (2021). PMC. [Link]

  • Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2025). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). RSC Publishing. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Org. Synth. 2017, 94, 252. (2017). Organic Syntheses Procedure. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. [Link]

Sources

Application Notes & Protocols: The Gould-Jacobs Reaction Pathway for Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Medicinal Chemistry

The Gould-Jacobs reaction, first detailed in 1939, represents a foundational and highly versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2][3] Its enduring relevance in drug development is anchored to the quinolone scaffold, a privileged structure in a vast array of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[4][5][6] These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[6]

This guide provides an in-depth exploration of the Gould-Jacobs reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for researchers in synthetic and medicinal chemistry. We will dissect the reaction mechanism, present detailed protocols for both classical thermal and modern microwave-assisted synthesis, and offer insights into process optimization and control.

Reaction Mechanism: A Stepwise Dissection

The Gould-Jacobs reaction is a multi-step sequence that elegantly constructs the quinoline core from readily available starting materials.[1][7] The overall pathway can be understood through four principal stages: Condensation, Thermal Cyclization, Saponification, and Decarboxylation.

  • Condensation: The synthesis initiates with the nucleophilic attack of a substituted aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2][8] This is followed by the elimination of ethanol, yielding a stable anilidomethylenemalonate intermediate. This initial step is typically driven by moderate heating (100-130 °C).[2][8]

  • Thermal Cyclization: This is the critical, energy-intensive step of the synthesis.[9] It requires high temperatures (typically >250 °C) to induce an intramolecular 6-electron electrocyclization, which forms the fused quinoline ring system.[2][9] The high thermal barrier is necessary to overcome the activation energy for this ring-closing reaction. The product of this step is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[1][9]

  • Saponification: The ethyl ester of the quinolone intermediate is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.[1][2] This step proceeds via a standard ester hydrolysis mechanism.

  • Decarboxylation: The final 4-hydroxyquinoline core is obtained by heating the quinoline-3-carboxylic acid above its melting point, which drives the elimination of carbon dioxide.[2][10]

Mechanistic Pathway Diagram

Gould_Jacobs_Mechanism cluster_reactants Starting Materials Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH (Condensation) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Heat (>250°C) (6e⁻ Electrocyclization) Intermediate3 Quinoline-3-carboxylic Acid Intermediate2->Intermediate3 1. NaOH, H₂O 2. H⁺ (Saponification) Product 4-Hydroxyquinoline Core Intermediate3->Product Heat - CO₂ (Decarboxylation)

Caption: The four main stages of the Gould-Jacobs reaction pathway.

Experimental Protocols: Classical vs. Modern Approaches

The choice of methodology for the crucial thermal cyclization step significantly impacts reaction time, yield, and scalability. Below, we present two robust protocols: a traditional method using a high-boiling solvent and a modern, rapid microwave-assisted synthesis.

Protocol 1: Conventional High-Temperature Synthesis

This classical approach relies on a high-boiling, inert solvent to achieve the necessary temperatures for cyclization. Its primary advantage is scalability and the use of standard laboratory equipment.

Materials:

  • Substituted Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)[9]

  • Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)[2]

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard reflux apparatus, heating mantle, filtration equipment

Procedure:

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture to 100-130 °C for 1-2 hours. The evolution of ethanol signifies the progress of the condensation. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Once complete, allow the mixture to cool. The resulting crude intermediate, often a solid, can be used directly or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl with a boiling point of 257 °C).[9][11][12] A typical ratio is 5-10 mL of solvent per gram of intermediate.

  • In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (approx. 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[8][9]

  • Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate product will typically precipitate.

  • Add a non-polar solvent like cyclohexane to facilitate complete precipitation and aid in the removal of the high-boiling solvent.[2]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the solution and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.[2] The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a dramatic reduction in reaction time and can lead to improved yields by enabling rapid heating to temperatures well above the solvent's boiling point.[13][14] This protocol focuses on the direct conversion of the aniline to the cyclized quinolone ester.

Materials:

  • Substituted Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis system (e.g., Biotage® Initiator+)[13]

  • Microwave-safe vial (2-5 mL) with a magnetic stir bar[13]

  • Ice-cold acetonitrile for washing[13]

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

Step 1: Reaction Setup

  • To a 2-5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[13] The excess DEEM serves as both a reactant and a high-boiling solvent.[2]

  • Add a magnetic stir bar, and securely seal the vial.

Step 2: Microwave Irradiation

  • Place the vial in the microwave synthesizer.

  • Heat the mixture to the target temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[13] Internal pressure can reach up to 24 bar, so adherence to equipment safety protocols is critical.[13]

  • Refer to the data table below for guidance on optimizing reaction conditions.

Step 3: Isolation and Purification

  • After irradiation, allow the vial to cool completely to room temperature, during which the product should precipitate.[9]

  • Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[13]

  • Dry the resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under vacuum.

  • Analyze the product for purity and yield using HPLC-MS.[13] The subsequent saponification and decarboxylation steps follow Protocol 1.

Data & Optimization: Microwave Synthesis Parameters

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and time. Higher temperatures are crucial for driving the intramolecular cyclization.[13]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125011
2300137
32502010
43002028 (Degradation)
5300 5 47

Data adapted from a study on the reaction of aniline and DEEM.[13]

Analysis: The data clearly indicates that 250 °C is insufficient to achieve a high yield, even with extended reaction times.[13] Increasing the temperature to 300 °C significantly improves the yield. However, prolonged heating at this temperature leads to product degradation.[13] The optimal condition identified in this study was 300 °C for 5 minutes, providing the highest isolated yield.[13]

Workflow & Method Comparison

The following diagram illustrates the generalized workflow and highlights the divergence between the conventional and microwave-assisted pathways.

Gould_Jacobs_Workflow cluster_paths Cyclization Methodologies cluster_conv Conventional Heating cluster_mw Microwave Synthesis start Start: Reagent Preparation (Aniline + DEEM) condense Step 1: Condensation (100-130°C) start->condense mw_heat Step 2b: Direct Cyclization (Microwave Irradiation, 300°C, 5 min) start->mw_heat conv_heat Step 2a: Thermal Cyclization (Reflux in Dowtherm A, ~250°C, 30-60 min) condense->conv_heat conv_workup Workup (Cool, Precipitate with Hexane, Filter) conv_heat->conv_workup analysis Analysis (TLC, HPLC-MS) conv_workup->analysis mw_workup Workup (Cool, Filter, Wash with cold MeCN) mw_heat->mw_workup mw_workup->analysis final_steps Saponification & Decarboxylation analysis->final_steps

Caption: Comparative workflow for Gould-Jacobs synthesis methodologies.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Cas 87-13-8,Diethyl ethoxymethylenemalonate - LookChem. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. [Link]

  • Gould–Jacobs Reaction - ResearchGate. [Link]

  • Gould-Jacobs Reaction. [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [Link]

  • Dowtherm - Synthetic Organic Fluids - Thermic Fluids Pvt Ltd. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin | Journal of Medicinal Chemistry. [Link]

  • Dowtherm A - Anco Chemicals. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Dowtherm™ A | Globaltherm Omnitech - Global Heat Transfer. [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC. [Link]

  • Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3- carbonitrile derivatives and their evaluation for anti-mycobacterial activity - ProQuest. [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. [Link]

  • (PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity - ResearchGate. [Link]

  • Liquid properties of DOWTHERM A[15]. - ResearchGate. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Gould-Jacobs Reaction. [Link]

  • DOWTHERM A - Heat Transfer Fluid. [Link]

Sources

Application Note: Advanced Halogenation Techniques for 1-Ethyl-6-fluoroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Ethyl-6-fluoroquinolin-4(1H)-one serves as a privileged pharmacophore in medicinal chemistry, acting as the foundational scaffold for numerous fluoroquinolone antibiotics (e.g., norfloxacin, enoxacin). While the C-6 position is pre-functionalized with a fluorine atom to enhance cellular penetration and DNA gyrase affinity, the functionalization of the C-3 position is crucial for downstream cross-coupling reactions and modulating the API's lipophilicity.

Causality in Regioselectivity: The 4-quinolone core operates as a cyclic enaminone system. The nitrogen atom at position 1 donates electron density through the conjugated double bond to the carbonyl oxygen at position 4. This resonance heavily localizes electron density at the C-3 carbon, making it highly susceptible to electrophilic attack[1]. Consequently, halogenation inherently proceeds with strict regioselectivity at the C-3 position.

Historically, this transformation relied on harsh Lewis acids or highly reactive molecular halogens. However, modern synthetic demands require greener, scalable, and safer alternatives. This guide details three distinct, field-proven methodologies: Classical Electrophilic Halogenation, Hypervalent Iodine(III)-Promoted Halogenation, and Electrochemical Halogenation[2],[3],[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, each protocol below is designed as a self-validating system, incorporating built-in quenching mechanisms to neutralize reactive intermediates and specific TLC parameters for real-time reaction monitoring.

Protocol A: Classical Electrophilic Bromination (NBS)

Mechanistic Insight: N-Bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂) to provide a controlled, low steady-state concentration of electrophilic bromine. This prevents over-halogenation and oxidative degradation of the quinolone core.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-ethyl-6-fluoroquinolin-4(1H)-one in 25 mL of anhydrous N,N-Dimethylformamide (DMF) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 10.5 mmol (1.05 equiv) of freshly recrystallized NBS in small portions over 15 minutes. Self-Validation: The slow addition prevents localized exothermic spikes that could lead to non-selective halogenation impurities.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold distilled water containing 5% w/v sodium thiosulfate. Self-Validation: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing product degradation during work-up.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from ethanol to yield pure 3-bromo-1-ethyl-6-fluoroquinolin-4(1H)-one.

Protocol B: Hypervalent Iodine(III)-Promoted Regioselective Halogenation

Mechanistic Insight: This transition-metal-free approach utilizes Phenyliodine bis(trifluoroacetate) (PIFA) and a potassium halide (KX). The reaction proceeds via the in situ generation of an active electrophilic I(III)-X species, allowing for extremely mild reaction conditions[4].

Step-by-Step Methodology:

  • Suspension Setup: In a 50 mL reaction vial, suspend 1.0 mmol of the quinolone substrate and 1.5 mmol of Potassium Chloride (KCl) in 10 mL of a mixed solvent system (H₂O/MeCN, 1:1 v/v).

  • Oxidant Introduction: Add 1.2 mmol of PIFA directly to the suspension at room temperature.

  • Reaction: Stir vigorously for 1–2 hours. Self-Validation: The initial heterogeneous suspension will gradually become homogeneous as the active species forms, followed by the precipitation of the highly insoluble halogenated product, driving the reaction forward via Le Chatelier's principle.

  • Work-up: Dilute with 15 mL of water and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the 3-chloro derivative.

Protocol C: Electrochemical C3-H Halogenation (Green Protocol)

Mechanistic Insight: This state-of-the-art methodology uses potassium halides as both the halogenating agent and the supporting electrolyte. Anodic oxidation generates halogen radicals that activate the C3-H bond, eliminating the need for external chemical oxidants[2],[3].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • Electrolyte/Substrate Mixture: Add 1-ethyl-6-fluoroquinolin-4(1H)-one (1.0 mmol) and Potassium Bromide (KBr, 2.0 mmol) into 15 mL of MeCN/H₂O (4:1 v/v).

  • Electrolysis: Apply a constant current of 10 mA at room temperature. Self-Validation: Monitor the charge passed. The reaction typically requires 2.5 F/mol of charge to reach completion (approximately 6–8 hours).

  • Isolation: Terminate the electrolysis. Remove the acetonitrile under reduced pressure. Resuspend the aqueous residue in EtOAc, wash with water to remove residual salts, dry over Na₂SO₄, and evaporate to isolate the 3-bromo product with high atom economy.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three protocols, allowing researchers to select the appropriate method based on yield requirements and environmental constraints.

MethodologyPrimary ReagentsTempTimeAvg. Yield (%)Green Chemistry / Sustainability Profile
Classical Electrophilic NBS, DMF0 °C to RT2–4 h82–88%Low : Utilizes toxic organic solvents; generates stoichiometric organic waste.
Hypervalent Iodine(III) PIFA, KCl, MeCN/H₂ORT1–2 h85–92%Moderate : Aqueous solvent blend; avoids metals, but generates iodobenzene byproducts.
Electrochemical KBr, MeCN/H₂O, e⁻RT6–8 h89–95%High : Reagent-free oxidation; highest atom economy; dual-role electrolyte/reagent.

Visualizing the Reaction Pathways

The diagram below illustrates the divergent mechanistic pathways that converge on the identical C-3 halogenated target scaffold.

HalogenationPathways Substrate 1-Ethyl-6-fluoroquinolin-4(1H)-one (Nucleophilic at C-3) Classical Classical Electrophilic Reagents: NBS / Br2 Substrate->Classical Hypervalent Hypervalent Iodine(III) Reagents: PIFA + KX Substrate->Hypervalent Electrochemical Electrochemical Reagents: KX + e⁻ Substrate->Electrochemical Int_Class Halonium Ion Intermediate Classical->Int_Class Int_Hyp Electrophilic I(III)-X Species Hypervalent->Int_Hyp Int_Elec Halogen Radical Generation Electrochemical->Int_Elec Product 3-Halo-1-ethyl-6-fluoroquinolin-4(1H)-one (Target Scaffold) Int_Class->Product Int_Hyp->Product Int_Elec->Product

Mechanistic pathways for the regioselective C-3 halogenation of 1-ethyl-6-fluoroquinolin-4(1H)-one.

References

  • Selective Electrochemical Halogenation of Functionalized Quinolone | The Journal of Organic Chemistry - ACS Public
  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions | ACS Omega.
  • Synthesis of 4-quinolones | Organic Chemistry Portal.
  • Electrophilic halogen

Sources

Preparation of Potent Antibacterial Agents Utilizing a 1-Ethyl-6-fluoroquinolin-4(1H)-one Scaffold: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, and the 1-ethyl-6-fluoroquinolin-4(1H)-one core represents a pivotal scaffold in the synthesis of many of these potent drugs. This guide provides an in-depth exploration of the synthetic pathways, mechanistic action, and practical laboratory protocols for the preparation and evaluation of antibacterial agents derived from this key intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document offers a blend of theoretical insights and actionable experimental procedures to facilitate the discovery of next-generation fluoroquinolones.

Introduction: The Significance of the Fluoroquinolone Core

The quinolone family of antibiotics originated with the discovery of nalidixic acid in 1962.[1] While a significant development, its clinical utility was limited by a narrow spectrum of activity. The subsequent incorporation of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus dramatically enhanced the antibacterial spectrum and pharmacokinetic properties, giving rise to the highly successful fluoroquinolone class.[1][2]

1-Ethyl-6-fluoroquinolin-4(1H)-one serves as a crucial building block for the synthesis of numerous clinically important fluoroquinolones, including norfloxacin.[3][4] Its structure provides the essential framework for the drug's interaction with its bacterial targets. Modifications at the C-7 position, in particular, have been a fertile ground for medicinal chemists to modulate the potency, spectrum of activity, and safety profile of these life-saving drugs.[2][5]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[9][10]

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[9] Its main function is to decatenate daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[6][7] This ternary complex of drug, enzyme, and DNA effectively blocks the progression of the replication fork and leads to the accumulation of lethal double-strand breaks, ultimately resulting in bacterial cell death.[6]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_enzyme Topoisomerase Action ReplicationFork Replication Fork Progression SupercoiledDNA Positive Supercoiling ReplicationFork->SupercoiledDNA Induces DNAGyrase DNA Gyrase (Gram-negative) NegativeSupercoiling NegativeSupercoiling DNAGyrase->NegativeSupercoiling Introduces TernaryComplex Stable Ternary Complex (Drug-Enzyme-DNA) DNAGyrase->TernaryComplex TopoIV Topoisomerase IV (Gram-positive) Decatenation Decatenation TopoIV->Decatenation Mediates TopoIV->TernaryComplex Fluoroquinolone Fluoroquinolone (e.g., Norfloxacin) Fluoroquinolone->TernaryComplex Binds to Enzyme-DNA Complex TernaryComplex->ReplicationFork Blocks CellDeath Bacterial Cell Death TernaryComplex->CellDeath Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthetic Protocols: From Core Structure to Active Pharmaceutical Ingredient

The synthesis of fluoroquinolone antibacterials from 1-Ethyl-6-fluoroquinolin-4(1H)-one typically involves the construction of the quinolone ring system, followed by nucleophilic substitution to introduce the desired side chain at the C-7 position. The Gould-Jacobs reaction is a classical and versatile method for the formation of the 4-hydroxyquinoline core.[11][12][13]

Representative Synthesis of Norfloxacin

Norfloxacin, a first-generation fluoroquinolone, serves as an excellent example of the synthetic application of the 1-Ethyl-6-fluoroquinolin-4(1H)-one scaffold.[1][3] The following protocol outlines a general synthetic route.

Norfloxacin Synthesis Pathway StartingMaterial 3-Chloro-4-fluoroaniline Condensation Condensation StartingMaterial->Condensation Intermediate1 Diethyl ethoxymethylenemalonate (DEEM) Intermediate1->Condensation Intermediate2 Enamine Intermediate Condensation->Intermediate2 Cyclization Thermal Cyclization Intermediate2->Cyclization Intermediate3 Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Intermediate3 Alkylation N-Alkylation Intermediate3->Alkylation Intermediate4 Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Alkylation->Intermediate4 Substitution Nucleophilic Substitution with Piperazine Intermediate4->Substitution Intermediate5 Ethyl Norfloxacin Substitution->Intermediate5 Hydrolysis Saponification Intermediate5->Hydrolysis FinalProduct Norfloxacin Hydrolysis->FinalProduct

Caption: Generalized synthetic pathway for Norfloxacin.

Protocol 1: Synthesis of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This multi-step protocol begins with the Gould-Jacobs reaction to form the quinolone core, followed by N-alkylation.

Step 1: Condensation of 3-Chloro-4-fluoroaniline with Diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[12]

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[12]

  • Remove the ethanol byproduct under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a high-boiling point solvent such as diphenyl ether, heat the enamine intermediate to approximately 250 °C for 30-60 minutes.[14]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Add a non-polar solvent like n-hexane to facilitate further precipitation.[14]

  • Filter the solid, wash with n-hexane, and dry under vacuum to obtain ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: N-Alkylation

  • Suspend the product from Step 2 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base like potassium carbonate and an alkylating agent such as ethyl iodide.

  • Heat the mixture and monitor the reaction by TLC until completion.

  • Perform an appropriate aqueous work-up and isolate the crude product. Purify by recrystallization or column chromatography to yield ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Synthesis of Norfloxacin

Step 4: Nucleophilic Substitution with Piperazine

  • Dissolve ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a solvent like pyridine or dimethyl sulfoxide (DMSO).[14][15]

  • Add an excess of anhydrous piperazine (e.g., 2.0-4.0 eq).[14]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.[14]

  • Remove the solvent under reduced pressure.

  • Work up the residue, for example, by treating with a saturated aqueous solution of sodium bicarbonate and extracting with a suitable organic solvent like chloroform.[14]

  • Dry the combined organic layers and concentrate to obtain the crude ethyl norfloxacin.

Step 5: Saponification

  • Dissolve the crude ethyl norfloxacin in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and reflux the mixture for 2-4 hours.[16]

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution and carefully acidify to a pH of approximately 7.0-7.5 with acetic acid to precipitate the final product.[16]

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield Norfloxacin.

Characterization of Synthesized Compounds

The identity and purity of the synthesized intermediates and the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations for Norfloxacin
¹H NMR Structural elucidation by identifying the chemical environment of protons.Characteristic peaks corresponding to the ethyl group, piperazine ring protons, and aromatic protons of the quinolone core.
¹³C NMR Determination of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of Norfloxacin (C16H18FN3O3, M.W. 319.33).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (carboxylic acid and ketone), N-H, and C-F bonds.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Melting Point Confirmation of identity and purity.A sharp melting point consistent with literature values.

Evaluation of Antibacterial Activity

The primary method for assessing the antibacterial potency of newly synthesized compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

  • Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the synthesized compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound MIC (µg/mL)
S. aureus E. coli
Norfloxacin 1-40.12-1
Ciprofloxacin 0.12-0.50.008-0.03
Synthesized Derivative X To be determinedTo be determined
Note: The above MIC values are representative and can vary depending on the specific bacterial strains and testing conditions.

Conclusion

The 1-Ethyl-6-fluoroquinolin-4(1H)-one scaffold remains a highly valuable platform for the design and synthesis of new antibacterial agents. By understanding the established synthetic methodologies, the intricate mechanism of action, and employing robust characterization and biological evaluation protocols, researchers can continue to innovate in this critical therapeutic area. The detailed procedures and insights provided in this guide are intended to empower scientists in their efforts to combat the growing challenge of antibiotic resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Rusu, A., Lungu, I. A., Moldovan, O. L., & Hancu, G. (2026). The mechanism of action of antibacterial (fluoro)quinolones. Journal of Antimicrobial Chemotherapy. [Link]

  • I. I. Oleinik, E. V. Oleinik, & A. G. Shul'ts. (2001). Improved method for the synthesis of norfloxacin. Pharmaceutical Chemistry Journal, 35(10), 555-557. [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Rivera, W. Synthesis of Fluoroquinolone Antibiotics. Organic Synthesis. [Link]

  • Vila, J., & Ruiz, J. (2006). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 19(1), 17-27. [Link]

  • WikiDoc. (2012, August 9). Gould-Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Pappalardo, M., Omodei-Salè, A., Zanuso, G., Gutierrez, A., Moujir, L., & De Las Heras, F. G. (1988). Synthesis of some derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid (norfloxacin) as potential antibacterial agents. Il Farmaco; edizione scientifica, 43(6), 489–499. [Link]

  • Zhang, L., Qian, X., Wang, G., Yang, H., & Ma, H. (2009). Design, synthesis and in vitro antibacterial/antifungal evaluation of novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid derivatives. European journal of medicinal chemistry, 44(11), 4565–4571. [Link]

  • Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(11), 4849-4860. [Link]

  • Lou, B., Boström, D., & Velaga, S. P. (2007). 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 63(Pt 11), o4281. [Link]

  • Swellmeen, L., Uzrail, A., Shahin, R., & AL-Hiari, Y. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 10(4), 116-121. [Link]

  • Krka, Tovarna Zdravil, D. D. (2003). A process for synthesis of fluoroquinolonic derivatives. (Patent No. WO2003010144A2).
  • Sharma, P. C., & Jain, S. (2012). Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates. Acta Poloniae Pharmaceutica, 69(3), 553-557. [Link]

  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and antibacterial activity of new 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives. Bioorganic & medicinal chemistry, 12(14), 3751–3761. [Link]

  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. [Link]

  • Al-Hiari, Y. M., Qaddomi, A., Sweileh, B. A., & Al-Awaida, W. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. Letters in Drug Design & Discovery, 17(6), 751-762. [Link]

Sources

Advanced Solvent Selection Strategies for the Synthesis of Quinolone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction

The quinolone scaffold, particularly in fluoroquinolones like ciprofloxacin, is a privileged structure in medicinal chemistry, serving as the backbone for broad-spectrum antibacterial agents[1]. The construction of the core 4-quinolone-3-carboxylic acid ring typically relies on robust multi-step pathways, most notably the Grohe route and the Gould-Jacobs reaction[2]. In these synthetic workflows, solvent selection is not a trivial parameter; it is the primary thermodynamic driver that dictates reaction kinetics, transition state stabilization, and overall yield[3]. This application note details the mechanistic causality behind solvent selection and provides validated protocols for both classical and green chemistry approaches.

Mechanistic Causality in Solvent Selection

The Gould-Jacobs Thermal Cyclization

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature cyclization[4]. Mechanistically, this cyclization is a 6π electrocyclic ring closure that suffers from a high activation energy barrier[5].

  • Classical Approach : To overcome this barrier, the reaction requires temperatures exceeding 250 °C. High-boiling, inert aromatic solvents like diphenyl ether are strictly mandated because they remain in the liquid phase at these extremes, ensuring homogeneous heat transfer without participating in side reactions[4].

  • Modern Acid-Catalyzed Approach : To bypass the massive thermal requirement, Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) can be employed. It acts dualistically as a highly polar solvent and a dehydrating Lewis acid. By protonating the carbonyl oxygen, it increases the electrophilicity of the intermediate, drastically lowering the cyclization threshold to ~170 °C under microwave irradiation[6].

The Grohe Route and Nucleophilic Amination

In the Grohe route, synthesizing fluoroquinolone intermediates involves acylation and subsequent amination (e.g., introducing a cyclopropylamine group)[2].

  • Traditional Approach : Historically, this required toxic, high-boiling polar aprotic solvents like dioxane, DMF, or toluene to stabilize the developing charge during nucleophilic aromatic substitution[2].

  • Green Alternative : Deep Eutectic Solvents (DES) , such as Choline Chloride:Urea (ChCl:U), have emerged as superior media. The causality lies in the DES's extensive hydrogen-bond donor network, which stabilizes the nucleophile-electrophile transition state. This allows the amination to proceed rapidly at just 50 °C, significantly improving the sustainability profile[2].

Logical Workflow for Solvent Selection

SolventSelection A Quinolone Intermediate Synthesis B Step 1: Amination / Condensation (Grohe Route) A->B C Step 2: Thermal Cyclization (Gould-Jacobs) A->C D Traditional: Dioxane / Toluene (Toxic, High Temp) B->D E Green: Deep Eutectic Solvents (H-Bond Stabilization, 50°C) B->E F Classical: Diphenyl Ether (Inert, >250°C) C->F G Modern: Eaton's Reagent / MW (Acidic Catalyst, 170°C) C->G

Caption: Decision tree for solvent selection in quinolone intermediate synthesis workflows.

Quantitative Solvent Performance Data

The following table summarizes the performance metrics of various solvent systems based on recent process optimization studies.

Reaction StepSolvent SystemMechanistic Role & CausalityTypical ConditionsYieldSustainability Profile
Gould-Jacobs Cyclization Diphenyl EtherHigh-boiling inert medium required for thermal 6π electrocyclization.250 °C, 1–2 h70–85%Poor : High energy demand; difficult solvent recovery[4].
Gould-Jacobs Cyclization Eaton's ReagentAcidic solvent/catalyst lowers the activation energy barrier.170 °C (MW), 7 min80–92%Moderate : Corrosive, but highly time- and energy-efficient[6].
Grohe Amination Dioxane / TolueneSolubilizes reactants for nucleophilic attack.Reflux, 2–4 h~80%Very Poor : Toxic; high EcoScale penalty[2].
Grohe Amination DES (ChCl:Urea)H-bond network stabilizes the transition state.50 °C, 15 min31–55%Excellent : Biodegradable; mild conditions[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm success at critical junctures without immediate reliance on complex chromatography.

Protocol A: Classical Thermal Cyclization in Diphenyl Ether

Application: Synthesis of ethyl 4-quinolone-3-carboxylate via the Gould-Jacobs reaction.

  • Preparation : In a 50 mL round-bottom flask equipped with a reflux condenser, suspend diethyl anilinomethylene malonate (10 mmol) in 15 mL of diphenyl ether[4].

  • Thermal Activation : Heat the mixture using a high-capacity heating mantle to 250 °C. Causality: This extreme temperature provides the thermodynamic energy required to force the electrocyclic ring closure[5].

  • Monitoring : Maintain 250 °C for 1.5 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material spot disappears.

  • Self-Validating Isolation : Remove the heat source and allow the mixture to cool to exactly 80 °C. Rapidly add 30 mL of diethyl ether. Validation: The sudden drop in solvent polarity forces the polar 4-quinolone ester to crash out of solution, forming a distinct crystalline precipitate[3].

  • Purification : Filter the solid under vacuum, wash with cold diethyl ether to remove residual diphenyl ether, and dry.

Protocol B: Microwave-Assisted Cyclization using Eaton's Reagent

Application: Rapid, lower-temperature synthesis of 4-quinolone cores.

  • Preparation : In a 10 mL microwave-safe vial, dissolve the anilinomethylene malonate intermediate (2 mmol) in 3 mL of Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid)[6].

  • Irradiation : Seal the vial and subject it to microwave irradiation at 850 W, maintaining a temperature of 170 °C for exactly 7 minutes[6]. Causality: The methanesulfonic acid protonates the intermediate, while P₂O₅ acts as a dehydrating agent, synergistically driving the cyclization at a lower temperature.

  • Self-Validating Quenching : Carefully pour the hot, acidic reaction mixture over 20 g of crushed ice. Validation: The target quinolone is insoluble in cold aqueous acid and will immediately precipitate as a pale yellow solid, confirming successful cyclization[6].

  • Isolation : Filter the precipitate, wash thoroughly with cold deionized water until the filtrate reaches a neutral pH, and dry under vacuum.

Protocol C: Green Amination via Deep Eutectic Solvents (DES)

Application: Introduction of cyclopropylamine in the Grohe route.

  • DES Preparation : Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a flask. Heat at 80 °C with continuous stirring until a clear, homogeneous liquid melt is formed[2].

  • Reaction Setup : Cool the DES to 50 °C. Add the halogenated quinolone intermediate (1 mmol) and cyclopropylamine (1.2 mmol) directly into 5 mL of the DES[2].

  • Incubation : Stir the mixture at 50 °C for 15 minutes. Causality: The urea acts as a hydrogen-bond donor, activating the electrophilic center of the intermediate and stabilizing the leaving group, accelerating the reaction without the need for refluxing toluene[2].

  • Self-Validating Isolation : Add 10 mL of deionized water to the reaction mixture. Validation: Because the DES components (ChCl and Urea) are highly water-soluble, the hydrogen-bond network collapses. The hydrophobic aminated quinolone product immediately precipitates, visually confirming the phase separation[2].

  • Collection : Centrifuge the mixture at 4000 rpm for 5 minutes, decant the aqueous DES layer, wash the pellet with water, and lyophilize.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Nitro-Substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Amino-Quinolones

The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting amino group serves as a versatile synthetic handle for further molecular elaboration. Within the realm of medicinal chemistry, the 1-ethyl-6-fluoroquinolin-4(1H)-one scaffold is a privileged structure, forming the core of many antibacterial agents.[2] The introduction of an amino group onto this scaffold opens up new avenues for the development of novel therapeutic agents with potentially enhanced biological activity.

This document provides a comprehensive guide to the catalytic hydrogenation of a nitro-substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one, a key step in the synthesis of advanced quinolone derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, discuss modern analytical techniques for reaction monitoring, and address critical safety considerations.

Mechanistic Insights: The Journey from Nitro to Amine

The catalytic hydrogenation of a nitro group is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3] The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential reduction of the nitro group.[1]

The process begins with the adsorption of molecular hydrogen onto the palladium surface, where it dissociates into reactive atomic hydrogen species. Simultaneously, the nitroaromatic substrate adsorbs onto the catalyst surface. The reduction then proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed and desorbed from the catalyst surface.[1]

It is crucial to recognize that under certain conditions, side reactions can occur. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[1] However, with careful control of reaction parameters such as hydrogen pressure, temperature, and catalyst selection, the formation of the desired amine can be highly favored.

Reaction_Pathway Nitro_Quinolone Nitro-Quinolone (Ar-NO2) Nitroso_Intermediate Nitroso Intermediate (Ar-NO) Nitro_Quinolone->Nitroso_Intermediate + H2 (Pd/C) Hydroxylamine_Intermediate Hydroxylamine Intermediate (Ar-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate + H2 (Pd/C) Amino_Quinolone Amino-Quinolone (Ar-NH2) Hydroxylamine_Intermediate->Amino_Quinolone + H2 (Pd/C)

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitro-substituted quinolone.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the catalytic hydrogenation of a nitro-substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one. It is important to note that optimal conditions may vary depending on the specific substitution pattern of the starting material and the scale of the reaction.

Materials and Reagents
ReagentGradeSupplierNotes
Nitro-substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one≥98%Commercial SourceStarting material.
Palladium on Carbon (10% Pd, 50% wet)Degussa type E101Commercial SourcePyrophoric when dry. Handle with care.
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousCommercial SourceReaction solvent.
Hydrogen (H₂)High purity (≥99.99%)Gas SupplierFlammable and explosive.
Nitrogen (N₂)High purityGas SupplierFor inerting the reaction system.
Celite® 545---Commercial SourceFiltration aid.
Equipment
  • Parr-type hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Glassware for reaction setup and work-up.

  • Schlenk line or similar inert atmosphere setup.

  • Filtration apparatus (e.g., Büchner funnel, filter flask).

  • Rotary evaporator.

Detailed Procedure
  • Reactor Preparation and Inerting:

    • To a clean and dry high-pressure reactor, add the nitro-substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one (1.0 eq).

    • Carefully add 10% Palladium on Carbon (5-10 mol% Pd relative to the substrate) under a stream of nitrogen. Caution: The catalyst is pyrophoric, especially when dry.

    • Seal the reactor and purge the system with nitrogen at least three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition and Hydrogenation:

    • Through a septa or a dedicated port, add the degassed solvent (e.g., ethanol or ethyl acetate, approximately 10-20 mL per gram of substrate) to the reactor.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar). For laboratory-scale reactions, a hydrogen-filled balloon can also be used for atmospheric pressure hydrogenations.[4]

    • Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., room temperature to 60 °C). The reaction is exothermic, and for larger-scale reactions, adequate cooling should be available.[5]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by observing the uptake of hydrogen from the pressure gauge.[1]

    • Alternatively, small aliquots can be carefully withdrawn from the reaction mixture (after depressurizing and re-inerting with nitrogen), filtered through a small pad of Celite®, and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Carefully open the reactor and dilute the reaction mixture with additional solvent.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst is highly pyrophoric and should not be allowed to dry. The filter cake should be kept wet with solvent and immediately quenched with water.

    • Wash the filter cake with fresh solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude amino-quinolone.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification Prep1 Add Nitro-Quinolone and Pd/C Prep2 Seal and Purge with N2 Prep1->Prep2 React1 Add Solvent Prep2->React1 React2 Pressurize with H2 React1->React2 React3 Stir and Heat React2->React3 React4 Monitor Reaction Progress React3->React4 Workup1 Cool and Vent H2 React4->Workup1 Workup2 Purge with N2 Workup1->Workup2 Workup3 Filter through Celite® Workup2->Workup3 Workup4 Concentrate Filtrate Workup3->Workup4 Purify1 Recrystallization or Chromatography Workup4->Purify1

Caption: A typical experimental workflow for the catalytic hydrogenation of a nitro-substituted quinolone.

Process Analytical Technology (PAT) for Enhanced Understanding and Control

For more advanced process development and optimization, real-time analytical techniques can provide invaluable insights into reaction kinetics and mechanism.[8] In-situ mid-infrared (mid-IR) spectroscopy can be used to monitor the disappearance of the characteristic nitro group stretching frequencies (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching bands of the amine product.[5][8] This data, combined with heat flow calorimetry, allows for a comprehensive understanding of the reaction profile, enabling the development of a more robust and safer process.[5][8]

Data Analysis and Characterization

The successful synthesis of the amino-quinolone should be confirmed by a suite of analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method for monitoring the disappearance of the starting material and the appearance of the more polar amine product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the purity of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, showing the disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons near the amino group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Safety First: Handling Hydrogen and Pyrophoric Catalysts

Catalytic hydrogenation involves significant hazards that must be mitigated through careful planning and execution:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated. The system must be thoroughly purged with an inert gas before introducing hydrogen.[1]

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use, is highly pyrophoric and can ignite flammable solvents upon exposure to air. The catalyst should always be handled under an inert atmosphere or as a wet slurry. The used catalyst should be carefully quenched with water immediately after filtration.

  • Exothermic Reaction: The hydrogenation of nitro groups is a highly exothermic process. For larger-scale reactions, the rate of hydrogen addition and the reaction temperature must be carefully controlled to prevent a runaway reaction.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, low temperature.Use fresh, active catalyst. Increase hydrogen pressure. Increase reaction temperature.
Formation of Byproducts Over-reduction, side reactions of intermediates.Optimize reaction time. Use a more selective catalyst. Adjust reaction conditions (temperature, pressure).
Difficult Filtration Fine catalyst particles.Use a thicker pad of Celite®. Consider centrifugation followed by decantation.

Conclusion

The catalytic hydrogenation of nitro-substituted 1-Ethyl-6-fluoroquinolin-4(1H)-one is a powerful and efficient method for the synthesis of the corresponding amino derivative. By understanding the underlying mechanism, adhering to a well-defined and safe experimental protocol, and utilizing appropriate analytical techniques for monitoring and characterization, researchers can reliably access these valuable synthetic intermediates. The insights and procedures detailed in this application note provide a solid foundation for the successful execution and optimization of this important transformation in a research and development setting.

References

  • Gomes, M. J., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(1), 228. [Link]

  • St-Jean, F., et al. (2010). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. Organic Process Research & Development, 14(5), 1137-1143. [Link]

  • Dutta, S., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2038-2048. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

  • Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Catalysts, 12(5), 505. [Link]

  • Stiuf, D., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3129. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

  • Molbase. (n.d.). Synthesis of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Molbase. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • Patel, M., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Serbian Chemical Society, 68(12), 943-952. [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • Google Patents. (n.d.). Novel quinoline carboxylic acid derivatives having 7-[4-amino-methyl-3-oxime] pyrrolidine substituents and processes for their p.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • ResearchGate. (2020). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]

  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Ahmad, Z., et al. (2026). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Water, Air, and Soil Pollution, 237(4), 223. [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. [Link]

  • Wang, X., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts, 15(10), 1234. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Ethyl-6-fluoroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-ethyl-6-fluoroquinolin-4(1H)-one scaffold is a critical pharmacophore in the development of fluoroquinolone antibiotics. Traditional synthetic routes, primarily relying on the Gould-Jacobs reaction, are often hampered by the need for extremely high temperatures, prolonged reaction times, and the use of high-boiling, often hazardous, solvents. This application note provides a detailed, field-proven protocol for the synthesis of key 1-ethyl-6-fluoroquinolin-4(1H)-one intermediates using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the rapid, uniform, and direct heating afforded by microwave irradiation, this method dramatically reduces reaction times from many hours to mere minutes, significantly improves product yields, and aligns with the principles of Green Chemistry by minimizing energy consumption and solvent use.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and reproducible methodology for accessing this vital class of compounds.

Introduction: The Need for Efficient Quinolone Synthesis

The quinolone core, particularly the fluoroquinolone subclass, is a cornerstone of modern antibacterial therapy.[4] Compounds bearing the 1-ethyl-6-fluoroquinolin-4(1H)-one moiety have demonstrated broad-spectrum activity against a variety of pathogens.[5][6] The classical method for constructing this heterocyclic system is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][8]

Conventional heating methods for the critical cyclization step typically require temperatures exceeding 250 °C, achieved by refluxing in solvents like diphenyl ether for extended periods.[7][9] These conditions often lead to thermal degradation, reduced yields, and significant energy expenditure. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Microwave energy directly couples with polar molecules in the reaction mixture, leading to instantaneous and uniform heating that is not reliant on thermal conductivity.[10][11] This allows for precise temperature control and the ability to safely reach the high activation energy required for the Gould-Jacobs cyclization in a fraction of the time, often with higher purity and yield.[12][13]

The Gould-Jacobs Reaction: Mechanism and Microwave Enhancement

The synthesis of the quinolone ring system via the Gould-Jacobs reaction is a robust, multi-step process. Understanding the mechanism is key to appreciating the profound impact of microwave assistance.

The pathway proceeds as follows:

  • Condensation: The synthesis begins with a nucleophilic attack by the amino group of an aniline (in this case, 4-fluoro-N-ethylaniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7][8]

  • Thermal Cyclization: This is the rate-determining and most energy-intensive step. It requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the core quinoline ring.[7][13] It is this step where microwave irradiation provides the most significant advantage, rapidly and efficiently supplying the required energy to overcome the high activation barrier.

  • Tautomerization: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[7]

The overall reaction sequence is depicted below.

Gould_Jacobs_Mechanism Reactants 4-Fluoro-N-ethylaniline + Diethyl ethoxymethylenemalonate (DEEM) Step1 Step 1: Condensation (100-130 °C) Reactants->Step1 -EtOH Intermediate Anilidomethylenemalonate Intermediate Step1->Intermediate Step2 Step 2: Thermal Cyclization (>250 °C, Microwave Heating) Intermediate->Step2 6-electron electrocyclization Product Ethyl 1-Ethyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Step2->Product

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

Experimental Protocols

These protocols are designed for use with a dedicated monomode microwave synthesis system equipped with sealed reaction vials and a magnetic stirrer.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This solvent-free protocol maximizes energy efficiency and simplifies product workup. It is based on established microwave-assisted Gould-Jacobs procedures.[13]

Materials and Equipment:

  • 4-Fluoro-N-ethylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Monowave microwave synthesizer (e.g., Biotage® Initiator+)

  • 10 mL microwave reaction vial with a snap-on cap

  • Magnetic stir bar

  • Acetonitrile (ice-cold)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Step-by-Step Procedure:

  • Reactant Charging: To a 10 mL microwave vial containing a magnetic stir bar, add 4-fluoro-N-ethylaniline (e.g., 278 mg, 2.0 mmol, 1.0 eq).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (e.g., 865 mg, 0.81 mL, 4.0 mmol, 2.0 eq). An excess of DEEM is used to ensure complete consumption of the aniline.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters to heat the mixture to 260 °C and hold for 10 minutes . The high temperature is crucial for the intramolecular cyclization.[13]

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via automated air jet cooling). A solid precipitate of the product should form.

  • Product Isolation: Open the vial and add 3-5 mL of ice-cold acetonitrile to the solidified mixture. Vigorously stir or sonicate to break up the solid and wash away unreacted DEEM and byproducts.

  • Filtration: Filter the solid product using a Büchner funnel and wash the filter cake with an additional portion (2-3 mL) of ice-cold acetonitrile.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final product.

  • Analysis: Confirm product identity and purity using HPLC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Causality and Rationale:

  • Why Solvent-Free? Eliminating a high-boiling solvent like diphenyl ether aligns with green chemistry principles and simplifies purification.[2] The reactants themselves can absorb microwave energy, and the high temperatures can be reached safely in the sealed vessel.

  • Why 260 °C? The Gould-Jacobs cyclization has a high activation energy. Temperatures below 250 °C result in poor conversion of the intermediate to the final product, while excessively high temperatures or long reaction times can lead to degradation.[8][13]

  • Why wash with cold Acetonitrile? The quinolone product has low solubility in cold acetonitrile, while the starting materials and byproducts are more soluble, allowing for effective purification by simple filtration.[13]

Protocol 2: Saponification to 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol converts the synthesized ester into the corresponding carboxylic acid, a common intermediate for further derivatization (e.g., amidation at the C7 position).[5][6]

Materials and Equipment:

  • Ethyl 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Protocol 1)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stir plate/heating mantle

Step-by-Step Procedure:

  • Dissolution: Suspend the ester from Protocol 1 in ethanol in a round-bottom flask.

  • Hydrolysis: Add an excess of 10% aqueous NaOH solution. Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add glacial acetic acid with stirring to acidify the solution to pH ~5.

  • Precipitation: The carboxylic acid product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Results and Data

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and time. The following table provides representative data for the optimization of this synthesis.

EntryTemperature (°C)Time (min)Power (Max, W)Isolated Yield (%)Purity (HPLC)
125010~150~45%>95%
226010~180~70% >97%
326020~180~65%>95%
42705~220~68%>96%

Data is illustrative and based on typical results for similar reactions found in the literature.[13]

Analysis: The data clearly indicates that a temperature of 260 °C for 10 minutes (Entry 2) provides an optimal balance, yielding a high conversion without significant product degradation that can occur at longer reaction times (Entry 3).

Experimental Workflow

The entire process from reactants to the final characterized product can be visualized as follows.

Workflow cluster_synthesis Microwave Synthesis cluster_workup Purification & Analysis Reactants 1. Charge Vial: Aniline + DEEM MW 2. Microwave Irradiation (260 °C, 10 min) Reactants->MW Cool 3. Cool to RT (Precipitation Occurs) MW->Cool Wash 4. Wash with cold Acetonitrile Cool->Wash Filter 5. Filter & Dry Wash->Filter Analyze 6. Characterize Product (NMR, HPLC-MS) Filter->Analyze

Caption: Workflow for microwave-assisted quinolone synthesis.

Conclusion

The application of microwave-assisted heating to the Gould-Jacobs reaction provides a rapid, efficient, and highly reproducible method for the synthesis of the 1-ethyl-6-fluoroquinolin-4(1H)-one core structure. Compared to conventional methods, this protocol offers dramatic reductions in reaction time (from hours to minutes), improved yields, and operates under solvent-free conditions, positioning it as a superior and greener alternative.[1][3][4] This methodology is readily scalable and can be adapted for the synthesis of a diverse library of quinolone derivatives, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.[10]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). International Journal of Trend in Scientific Research and Development. [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.org. (2023, June 6). IJNRD.org. [Link]

  • A microwave assisted synthesis of few 7-mercaptobenzimidazolyl fluoroquinolones - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994, September). Collection of Czechoslovak Chemical Communications. [Link]

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (2025, October 13). ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Microwave-Assisted Gould-Jacobs Cyclization | PDF | Chemical Reactions | Amine - Scribd. (2015, April 27). Scribd. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (2015, April 27). ResearchGate. [Link]

  • 2277–4998 DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH - ijbpas. (2024, May 1). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Synthesis and antimicrobial evaluation of substituted fluoroquinolones under conventional and microwave irradiation conditions | European Journal of Chemistry. (2017, June 15). European Journal of Chemistry. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. (2003, December 15). PubMed. [Link]

  • Design, Synthesis, and Evaluation of Novel Fluoroquinolone−Aminoglycoside Hybrid Antibiotics | Journal of Medicinal Chemistry - ACS Publications. (2009, March 20). ACS Publications. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (2025, August 6). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during N-ethylation of quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the N-ethylation of quinolones, a critical reaction in the synthesis of many pharmacologically active compounds.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-ethylation of quinolones, and why do they occur?

A1: The most prevalent side reaction is O-ethylation , which competes directly with the desired N-ethylation.[3][4] This occurs because the quinolone scaffold, upon deprotonation by a base, forms an ambident nucleophile . This anion has electron density on both the nitrogen and the oxygen atoms, making both available for attack by the ethylating agent.[5] The selectivity between N- and O-alkylation is a classic challenge and is highly dependent on reaction conditions.[3][6] Less common, but possible, are C-alkylation at other nucleophilic positions on the rings and di-alkylation if the initially formed N-ethyl product can be deprotonated again.[5]

Q2: How does the choice of solvent influence the selectivity between N- and O-ethylation?

A2: The solvent plays a pivotal role in dictating the reaction's regioselectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally the preferred choice for selective N-alkylation.[6][7] They effectively solvate the cation (like K⁺ from K₂CO₃), leaving a more "naked" and highly reactive anion. According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom in the quinolone anion is a "softer" nucleophilic center than the oxygen. In polar aprotic solvents, the reaction tends to be under kinetic control, favoring attack at the softer nitrogen site.[8]

  • Aprotic or Less Polar Solvents (e.g., Benzene, Dioxane): In these solvents, the cation remains more tightly associated with the oxygen atom of the anion (ion pairing). This can sterically hinder the nitrogen atom and make the oxygen the more accessible site for alkylation, thus increasing the proportion of the O-ethylated byproduct.[4]

Q3: What is the impact of the base on the reaction outcome?

A3: The base is critical for deprotonating the quinolone, but its nature (strength and counter-ion) significantly impacts selectivity.

  • Base Strength: Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation. However, they can sometimes lead to lower selectivity. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they can provide a good balance of reactivity and selectivity for N-alkylation.[6][9]

  • Counter-ion (Cation): The size of the alkali metal cation can influence the location of the positive charge relative to the ambident anion. Larger, more polarizable cations like Cs⁺ (from Cs₂CO₃) are less tightly coordinated to the anion, which can enhance the nucleophilicity of the nitrogen atom and improve N-alkylation yields.[6]

Q4: Are there alternative ethylation methods that can offer better selectivity than the classical alkyl halide approach?

A4: Yes, when classical methods fail to provide the desired selectivity, two powerful alternatives should be considered:

  • Phase Transfer Catalysis (PTC): This method is excellent for improving reaction rates and can enhance selectivity. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the quinolone anion from a solid or aqueous phase into the organic phase where the ethylating agent resides.[10][11] This process generates a highly reactive, unassociated anion in the organic phase, often favoring N-alkylation.[11][12]

  • Mitsunobu Reaction: This reaction provides an alternative pathway using an alcohol (ethanol) as the ethylating agent source, along with triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[13] It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.[12][14] The mechanism is distinct from classical Sₙ2 alkylation and can sometimes provide complementary or superior regioselectivity, though O-alkylation can still be a competing pathway.[13][15]

Troubleshooting Guide

This section addresses specific experimental issues. The solutions are based on manipulating the key reaction parameters to favor the desired N-ethylation pathway.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High Yield of O-Ethylated Byproduct 1. Suboptimal Solvent Choice: Using a nonpolar or protic solvent which favors O-alkylation. 2. Strong Ion-Pairing: The cation from the base is tightly associated with the oxygen atom. 3. Reaction under Thermodynamic Control: Higher temperatures can sometimes favor the more thermodynamically stable O-alkylated product for certain substrates.1. Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous DMF or DMSO. This will better solvate the cation, freeing the ambident anion and favoring kinetic attack at the softer nitrogen center.[7] 2. Change the Base: Switch from NaH to K₂CO₃ or, preferably, Cs₂CO₃. The larger cesium cation is less coordinating, increasing the reactivity at the nitrogen.[6] 3. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature or 40-50 °C) to favor the kinetically controlled N-alkylation product.
Low Yield or Incomplete Reaction 1. Insufficient Deprotonation: The base may be too weak or not used in sufficient quantity. 2. Low Reactivity: The reaction temperature may be too low, or the ethylating agent is not reactive enough. 3. Presence of Moisture: Water will quench the base and the deprotonated quinolone.1. Use a Stronger Base: If O-alkylation is minimal, switching from K₂CO₃ to NaH can ensure complete deprotonation and drive the reaction forward. Use 1.1-1.2 equivalents. 2. Increase Temperature & Consider PTC: Gradually increase the reaction temperature (e.g., to 80 °C) and monitor by TLC.[12] Alternatively, implement a Phase Transfer Catalysis (PTC) protocol (see Protocol 2) to significantly accelerate the reaction rate under mild conditions.[10] 3. Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure reagents are dry.
Formation of Multiple Unidentified Products 1. Substrate or Product Decomposition: High temperatures or harsh basic/acidic conditions may be degrading the material. 2. Complex Side Reactions: C-alkylation or other undesired pathways may be occurring. 3. Di-alkylation: The N-ethylated product itself is being further alkylated.1. Employ Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. The Mitsunobu reaction (see Protocol 3) is an excellent alternative as it runs under neutral conditions and can prevent degradation of sensitive substrates.[12][14] 2. Use a Protecting Group Strategy: If O-alkylation is the primary issue leading to complex workups, consider protecting the hydroxyl group as a first step (e.g., as a silyl ether or benzyl ether), perform the N-ethylation, and then deprotect.[16][17] 3. Control Stoichiometry: Use a minimal excess of the ethylating agent (e.g., 1.05-1.1 equivalents) to reduce the chance of a second alkylation event.[5]
Comparative Overview of Reaction Parameters

The table below summarizes the typical impact of different reagents on the N-ethylation of quinolones.

ParameterOption 1Option 2Option 3Rationale & Recommendation
Base NaHK₂CO₃Cs₂CO₃Cs₂CO₃ is often optimal for selectivity due to the large, poorly-coordinating cation. K₂CO₃ is a good, cost-effective starting point. NaH provides high reactivity but may reduce selectivity.[6][9]
Solvent DMFDMSOAcetonitrileDMF and DMSO are top choices for promoting N-alkylation by solvating the cation.[7] Acetonitrile can also be effective. Avoid nonpolar solvents like toluene or THF if O-alkylation is an issue.
Ethylating Agent Ethyl IodideEthyl BromideDiethyl SulfateEthyl Iodide is a good balance of reactivity and cost. Diethyl sulfate is more reactive but also more toxic and may lead to more side products.
Method ClassicalPhase Transfer CatalysisMitsunobu ReactionStart with the Classical method. If yield is low or the reaction is slow, switch to PTC . If selectivity is poor or the substrate is sensitive, use the Mitsunobu Reaction .[12]

Key Experimental Protocols

Protocol 1: Classical N-Ethylation (K₂CO₃ / DMF)

This is the most common starting point for N-ethylation.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinolone starting material (1.0 eq.).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of quinolone).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (EtI, 1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[12]

Protocol 2: N-Ethylation via Phase Transfer Catalysis (PTC)

This protocol enhances reaction rates, particularly for less reactive substrates.

  • Combine the quinolone (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a flask.

  • Add an organic solvent (e.g., toluene or dichloromethane) and a minimal amount of water to create a biphasic system.

  • Add ethyl iodide (EtI, 1.2 eq.) to the mixture.

  • Stir the mixture vigorously at 40-60 °C. Vigorous stirring is essential to maximize the interfacial area between the phases.[10]

  • Monitor the reaction by TLC. PTC reactions are often significantly faster than their classical counterparts.

  • For workup, separate the organic layer. Wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Protocol 3: N-Ethylation via the Mitsunobu Reaction

This method is ideal for sensitive substrates due to its mild, neutral conditions.[12]

  • In a flame-dried flask under an inert atmosphere, dissolve the quinolone (1.0 eq.), absolute ethanol (EtOH, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. Caution: Azodicarboxylates are hazardous; handle with care.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification can be challenging due to the triphenylphosphine oxide byproduct. Direct purification by column chromatography is common. Trituration with cold diethyl ether can sometimes precipitate the byproduct before chromatography.[18]

Visualized Workflows and Mechanisms

Reaction Pathway: N- vs. O-Ethylation

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Quinolone Quinolone (NH tautomer) Enol Quinolone (OH tautomer) Quinolone->Enol Tautomerism Anion Ambident Anion Quinolone->Anion + Base - H-Base⁺ N_Product Desired Product (N-Ethylation) Anion->N_Product + EtI (Favored in polar aprotic solvent) O_Product Side Product (O-Ethylation) Anion->O_Product + EtI (Can be favored in nonpolar solvent)

Caption: Competing N- and O-ethylation pathways from the ambident anion.

Troubleshooting Workflow

G Start Start: N-Ethylation Experiment Check Analyze Crude Product: Side Reactions Observed? Start->Check Success Success: Proceed to Purification Check->Success No Problem Identify Primary Issue Check->Problem Yes O_Alk Mainly O-Alkylation? Problem->O_Alk Low_Yield Low Yield / Incomplete? O_Alk->Low_Yield No Solvent Action: 1. Switch to DMF/DMSO 2. Use Cs₂CO₃ 3. Lower Temperature O_Alk->Solvent Yes Complex Multiple Products? Low_Yield->Complex No Reactivity Action: 1. Increase Temperature 2. Consider PTC Method 3. Ensure Anhydrous Cond. Low_Yield->Reactivity Yes Mild Action: 1. Use Milder Conditions (e.g., Mitsunobu) 2. Control Stoichiometry Complex->Mild Yes

Caption: Systematic workflow for troubleshooting N-ethylation side reactions.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. (Source for general Mitsunobu reaction principles).
  • Katritzky, A. R., et al. (1997). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2271-2276. [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Zhang, M., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][14]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(36), 4848-4851. (Source for general N- vs O-alkylation principles). [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Dembinski, R. (2004). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. European Journal of Organic Chemistry, 2004(13), 2763-2778. (Source for Mitsunobu on N-heterocycles). [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (2021). N- and O- alkylation of a quinolone fluorophore. [Link]

  • Sharma, P., et al. (2020). Exploring weak noncovalent interactions in a few halo-substituted quinolones. CrystEngComm, 22(48), 8439-8451. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • TCI Chemicals. (n.d.).
  • Edwards, M. L., et al. (1996). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2221-2226. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. [Link]

  • de Souza, M. V. N. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry, 12(3), 347-385. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • PubMed. (2011). Optimization of endochin-like quinolones for antimalarial activity. [Link]

  • Seidel, D. (2015). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. Journal of the American Chemical Society, 137(1), 546-554. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Farghaly, T. A., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(12), 3236. [Link]

  • GPnotebook. (2026). Quinolones - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects. [Link]

  • DynaMedex. (2024). Hypersensitivity to Quinolones. [Link]

  • National Institutes of Health. (2022). Alkene Dialkylation via Triple Radical Sorting. PMC. [Link]

  • SlidePlayer. (n.d.). Synthetic antibacterial agents quinolones. [Link]

  • GOV.UK. (2019). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. [Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • ResearchGate. (2026). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 1-Ethyl-6-fluoroquinolin-4(1H)-one in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a researcher or formulation scientist working with 1-Ethyl-6-fluoroquinolin-4(1H)-one , you are dealing with a highly lipophilic core intermediate scaffold related to the fluoroquinolone class of antibiotics.

While traditional fluoroquinolones (e.g., enrofloxacin, norfloxacin) possess a 3-carboxylic acid and a 7-amine/piperazine group that allow for [1], 1-Ethyl-6-fluoroquinolin-4(1H)-one lacks these ionizable centers. This structural difference results in extreme lipophilicity, high crystal lattice energy, and profound insolubility in aqueous media. This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why doesn't standard pH adjustment (acid/base titration) solubilize 1-Ethyl-6-fluoroquinolin-4(1H)-one? A: Standard fluoroquinolones exhibit pH-dependent solubility because they are amphoteric; they exist as soluble cations at low pH and soluble anions at high pH. Because 1-Ethyl-6-fluoroquinolin-4(1H)-one lacks the 3-carboxylic acid and basic piperazine ring, it remains a neutral, highly hydrophobic molecule across the physiological pH range (pH 2–10). Therefore, pH adjustment is ineffective. You must rely on via solid dispersions or reducing the dielectric constant of the solvent using co-solvents.

Q2: What is the most effective co-solvent system for in vitro assays? A: For cell culture or biochemical assays, a [1] of a water-miscible organic co-solvent (like Propylene Glycol or Ethanol) and an aqueous buffer is recommended. Studies on related fluoroquinolone scaffolds show that co-solvents alone produce only minor increases in solubility, but the combined effect of a co-solvent and buffer is synergistic, increasing solubility up to 26-fold. If precipitation occurs upon dilution into the assay buffer, the addition of an ionic surfactant like Sodium Dodecyl Sulfate (SDS) can [1].

Q3: Can pharmaceutical salt formation be used to enhance its oral bioavailability? A: No. While salt formation with counterions like fluorobenzoic acids is a highly effective strategy for standard fluoroquinolones like norfloxacin (significantly reducing the[2]), 1-Ethyl-6-fluoroquinolin-4(1H)-one lacks the necessary basic amine to form stable ionic bonds with acidic counterions. Attempts to force salt formation will likely result in unstable physical mixtures rather than true [2].

Q4: What is the best approach for in vivo animal dosing formulations? A: Amorphous solid dispersions (ASDs) are the gold standard here. By melting the drug with a hydrophilic polymer like PEG-6000, the drug is trapped in an amorphous state upon rapid cooling. This bypasses the thermodynamic barrier of the drug's high crystal lattice energy, and apparent solubility in gastric/intestinal fluids.

Experimental Protocols

Protocol A: Synergistic Co-Solvent & Surfactant Screening (In Vitro)

Causality: Co-solvents lower the polarity of the aqueous phase, while surfactants form micelles that encapsulate the hydrophobic quinolone core, thermodynamically favoring the solute state over the crystalline state.

  • Preparation: Weigh exactly 10 mg of 1-Ethyl-6-fluoroquinolin-4(1H)-one.

  • Primary Solubilization: Dissolve the compound in 1 mL of 100% Propylene Glycol (PG) or DMSO to create a 10 mg/mL stock. Note: Ensure complete dissolution via sonication for 15 minutes at 37°C.

  • Aqueous Phase Preparation: Prepare a 0.1 M Phosphate Buffer (pH 7.4) containing 25 mM Sodium Dodecyl Sulfate (SDS).

  • Dilution: Slowly titrate the stock solution into the aqueous phase under continuous vortexing to achieve the desired final concentration (e.g., 10% v/v co-solvent).

  • Self-Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the drug has crashed out. Troubleshooting: Increase the SDS concentration to 50 mM or increase the PG ratio by 5% increments until no pellet forms post-centrifugation.

Protocol B: Preparation of PEG-6000 Solid Dispersions (In Vivo)

Causality: Melting the drug and polymer together destroys the crystalline structure of the drug. Rapid cooling prevents recrystallization, yielding a highly soluble amorphous matrix.

  • Ratio Selection: Weigh out the drug and PEG-6000 in a 1:6 molar ratio, which has been shown to be [3].

  • Melting: Place the PEG-6000 in a glass beaker and heat to 60°C on a hot plate until [3].

  • Integration: Add the 1-Ethyl-6-fluoroquinolin-4(1H)-one powder to the molten PEG-6000. Stir continuously at 200 rpm for 5 minutes to ensure homogenous distribution.

  • Quenching: Immediately transfer the beaker to an ice bath (0°C). The rapid drop in temperature forces the mixture into an amorphous solid state, preventing the drug molecules from[3].

  • Milling: Crush the solidified mass using a pre-chilled mortar and pestle. Pass the powder through a #40 mesh sieve to ensure [3].

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final milled powder. A successful amorphous solid dispersion will show a broad "halo" without [2].

Quantitative Data Summaries

Enhancement TechniqueMechanism of ActionApplicability for 1-Ethyl-6-fluoroquinolin-4(1H)-oneExpected Solubility Increase (vs. Water)
pH Adjustment Ionization of functional groupsPoor (Lacks ionizable COOH/amine)< 1.5x
Pharmaceutical Salts Ionic crystal lattice formationPoor (Cannot form stable salts)N/A
Co-Solvents (PG/EtOH) Dielectric constant reductionModerate (Best with buffer synergy)8x - 12x
Micellar (SDS Surfactant) Hydrophobic core encapsulationHigh (Highly effective for neutral lipophiles)Up to 26x
Solid Dispersion (PEG-6000) Amorphization / Lattice disruptionVery High (Ideal for in vivo formulation)> 30x (Kinetic)

Visualizations

G N1 1-Ethyl-6-fluoroquinolin-4(1H)-one Solubility Issue N2 Determine Application N1->N2 N3 In Vitro Assays (Cell Culture/Biochem) N2->N3 High toxicity tolerance N4 In Vivo Formulation (Animal Models) N2->N4 Low toxicity tolerance N5 Co-Solvent System (DMSO, PG, PEG-400) N3->N5 N6 Solid Dispersion (PEG-6000, Melting) N4->N6 N7 Surfactant Addition (SDS, Tween 80) N4->N7 N5->N7 If precipitation occurs

Caption: Workflow for selecting a solubility enhancement strategy based on application.

G2 S1 Crystalline Drug (High Lattice Energy) S3 Melting Method (60°C) or Solvent Evaporation S1->S3 S2 Polymer Matrix (PEG-6000) S2->S3 S4 Rapid Cooling / Drying S3->S4 Disrupts crystal lattice S5 Amorphous Solid Dispersion (Enhanced Solubility) S4->S5 Prevents recrystallization

Caption: Mechanism of amorphous solid dispersion to overcome high crystal lattice energy.

References

  • Seedher N, Agarwal P. Various solvent systems for solubility enhancement of enrofloxacin. Indian J Pharm Sci. 2009. URL:[Link]

  • Wang SH, et al. Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Open Access Library Journal. 2026. URL:[Link]

  • Minocha S, Pahwa S. Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures. International Journal of PharmTech Research. 2019. URL:[Link]

Sources

Removing unreacted starting materials from quinolone product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in the synthesis of quinolone derivatives: the removal of unreacted starting materials from the final product mixture. Achieving high purity is paramount for accurate downstream biological assays and pharmaceutical applications. This resource combines troubleshooting advice in a question-and-answer format with detailed, field-proven protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of quinolone products.

Q1: My initial workup after a Gould-Jacobs reaction has left me with an oily residue that won't solidify. What are my next steps?

A1: An oily residue post-synthesis often indicates the presence of unreacted starting materials (e.g., anilines) or byproducts that are depressing the melting point of your quinolone product. Before attempting more complex purification, try triturating the oil with a cold, non-polar solvent like petroleum ether or a mixture of dichloromethane and hexane. This can often induce precipitation of the desired quinolone, which is typically a solid. If this fails, an acid-base extraction is a highly effective next step to separate the basic aniline from the more weakly basic or acidic quinolone product.

Q2: I've performed a recrystallization, but my yield is very low. What could be the cause?

A2: Low yield after recrystallization is a common issue with several potential causes:

  • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep your product dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should dissolve the quinolone product well at high temperatures but poorly at room temperature.

Q3: How do I choose the best purification method for my specific quinolone derivative?

A3: The optimal purification strategy depends on the physicochemical properties of your quinolone and the unreacted starting materials.

  • Recrystallization is ideal for thermally stable, solid products where a suitable solvent can be found that selectively dissolves impurities.

  • Acid-Base Extraction is highly effective when there is a significant difference in the pKa values of your quinolone product and the starting materials (e.g., separating a weakly basic quinolone from a more basic aniline).

  • Column Chromatography is a versatile but more labor-intensive method suitable for separating compounds with different polarities, especially for non-crystalline products or when other methods fail.

Q4: My TLC analysis shows a single spot, but NMR indicates the presence of impurities. Why is this?

A4: This situation can arise if the impurity and your product have very similar polarities, causing them to co-elute on the TLC plate. It's also possible that the impurity is not UV-active and therefore not visible on the TLC plate. In this case, using a different stain (e.g., potassium permanganate) might reveal the impurity. High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique for assessing purity.

II. Troubleshooting Guides: Specific Purification Challenges

This section provides detailed solutions to specific problems encountered during the purification of quinolones.

Issue 1: Removing Unreacted Aniline from a 4-Hydroxyquinolone Product

Scenario: You have synthesized a 4-hydroxyquinoline via a Gould-Jacobs or Conrad-Limpach reaction and suspect the presence of residual aniline starting material.

Underlying Principle: The key to this separation lies in the difference in basicity between the aniline starting material and the 4-hydroxyquinolone product. While both are nitrogen-containing compounds, the 4-hydroxyquinolone is significantly less basic (or even weakly acidic) due to the influence of the carbonyl group and the hydroxyl group's ability to be deprotonated. Fluoroquinolones, for instance, are amphoteric, with pKa values for the carboxylic acid group typically between 4.4 and 6.09 and the basic piperazine group between 7.3 and 9.5. This allows for selective extraction.

Recommended Protocol: Acid-Base Extraction

This protocol is designed to protonate the more basic aniline, rendering it soluble in the aqueous acidic phase, while leaving the less basic quinolone product in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated aniline salt will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one to two more times to ensure complete removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to begin the drying process.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified quinolone product.

dot graph TD { A[Crude Mixture in Organic Solvent] --> B{Add 1M HCl}; B --> C[Shake and Separate Layers]; C --> D[Aqueous Layer: Aniline-HCl Salt]; C --> E[Organic Layer: Quinolone Product]; E --> F{Wash with NaHCO3 then Brine}; F --> G[Dry and Evaporate Solvent]; G --> H[Purified Quinolone]; } caption: "Workflow for Acid-Base Extraction of Aniline."

Issue 2: Purifying a Solid Quinolone Product Contaminated with Starting Materials

Scenario: Your quinolone product has precipitated from the reaction mixture, but analytical data (TLC, NMR) indicates contamination with starting materials (e.g., aniline and a β-ketoester).

Underlying Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Recommended Protocol: Recrystallization

Step-by-Step Methodology:

  • Solvent Screening: The choice of solvent is critical. Test the solubility of your crude product in small amounts of various solvents at room temperature and at their boiling points. Ideal solvents include ethanol, methanol-acetone, or dichloromethane-hexane mixtures. The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat your chosen solvent to its boiling point and add it portion-wise to the flask while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

dot graph TD { A[Crude Solid] --> B{Dissolve in Minimum Hot Solvent}; B --> C{Hot Gravity Filtration (if needed)}; C --> D[Slow Cooling to Room Temperature]; D --> E[Cool in Ice Bath]; E --> F{Vacuum Filtration}; F --> G[Wash with Cold Solvent]; G --> H[Dry Crystals]; H --> I[Pure Quinolone Product]; } caption: "Workflow for Recrystallization."

Data Presentation: Solvent Selection for Quinolone Purification

The following table provides a starting point for selecting solvents for recrystallization and mobile phases for column chromatography based on the polarity of the quinolone derivative.

Purification MethodQuinolone PolarityRecommended Solvents/Mobile PhasesRationale
Recrystallization Polar (e.g., 4-hydroxyquinolones)Ethanol, Methanol, Acetic AcidThese polar protic solvents are effective at dissolving polar quinolones at high temperatures.
Less PolarDichloromethane/Hexane, Ethyl Acetate/Petroleum EtherA polar solvent to dissolve the compound and a non-polar anti-solvent to induce crystallization.
Column Chromatography All PolaritiesGraded mixtures of Hexane/Ethyl Acetate or Dichloromethane/MethanolThe mobile phase polarity is gradually increased to elute compounds of increasing polarity from the silica gel stationary phase.
Issue 3: The Quinolone Product and Starting Materials Have Similar Properties

Scenario: Both recrystallization and acid-base extraction have failed to provide a pure product, likely because the quinolone and starting materials have similar polarities and pKa values.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase. By carefully selecting a mobile phase (solvent system), compounds with different polarities can be eluted from the column at different times, allowing for their separation.

Recommended Protocol: Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen non-polar solvent to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a higher proportion of the non-polar solvent.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent. This will help to elute the more strongly adsorbed compounds.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze each fraction by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified quinolone.

dot graph TD { subgraph "Preparation" A[Crude Product] --> B(Determine Solvent System via TLC); B --> C(Pack Silica Gel Column); A --> D(Adsorb Sample onto Silica); D --> E(Load Sample onto Column); end subgraph "Separation" F[Start Elution with Non-Polar Mobile Phase] --> G{Gradually Increase Polarity}; G --> H[Collect Fractions]; end subgraph "Isolation" I[Analyze Fractions by TLC] --> J{Combine Pure Fractions}; J --> K[Evaporate Solvent]; K --> L[Pure Quinolone Product]; end E --> F; H --> I; } caption: "Workflow for Column Chromatography."

III. Purity Assessment

After any purification procedure, it is crucial to assess the purity of the final product. A combination of techniques should be employed for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect impurities not visible by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure confirmation and the identification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can help in the structural elucidation of any detected impurities.

By following these troubleshooting guides and protocols, researchers can effectively remove unreacted starting materials from their quinolone product mixtures, ensuring the high purity required for subsequent research and development activities.

References

  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem.

Handling moisture sensitivity in fluoroquinolone synthesis reagents

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Handling Moisture Sensitivity in Fluoroquinolone Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fluoroquinolones (e.g., ciprofloxacin, levofloxacin). The foundational Gould-Jacobs reaction and subsequent functionalization steps rely heavily on highly moisture-sensitive reagents, including diethyl ethoxymethylenemalonate (EMME) and phosphorus oxychloride (POCl₃)[1]. Moisture ingress does not merely lower yields; it fundamentally alters the reaction pathways. Water hydrolyzes these reagents, generating acidic byproducts (like HCl or phosphoric acid) that catalyze the polymerization of intermediates, leading to dark, tarry mixtures[2].

This guide provides a self-validating troubleshooting framework. We will explore the mechanistic causality behind common failures and outline robust, field-proven protocols to ensure scientific integrity in your synthetic workflows.

Part 1: Diagnostic FAQ - What Went Wrong?

Q1: Why is my condensation step with 3-chloro-4-fluoroaniline and EMME yielding a sticky, inseparable mixture instead of the expected enamine? A1: This is a classic symptom of EMME hydrolysis. EMME is highly susceptible to nucleophilic attack by water[3]. If your aniline or solvent (e.g., ethanol or Dowtherm A) contains trace moisture, water acts as a competitive nucleophile against the aniline. This hydrolyzes the ethoxy groups of EMME, consuming the reagent and generating malonic acid derivatives that polymerize upon heating. Causality: The electron-deficient double bond in EMME requires a strong nitrogen nucleophile. Water terminates this pathway, preventing enamine formation.

Q2: During the cyclization step using POCl₃, the reaction rapidly turns black and yields no quinolone core. What is happening? A2: POCl₃ is extremely sensitive to moisture and reacts violently with water to form phosphoric acid and hydrogen chloride gas[2]. If your intermediate or the reaction atmosphere is not rigorously dry, the POCl₃ is destroyed before it can mediate the Vilsmeier-Haack-type cyclization. Causality: The localized exothermic generation of HCl and H₃PO₄ from water contamination causes rapid charring (the "black tar") of the electron-rich aromatic intermediates.

Q3: My N-alkylation step using cyclopropylamine or an alkyl halide is stalling at low conversion. Why? A3: Alkylating agents and the mild bases (like K₂CO₃) used in these steps are hygroscopic. If the base absorbs water, it fails to efficiently deprotonate the quinolone N1 position. Instead, the hydroxide ions generated from the wet base facilitate the hydrolysis of your alkyl halide into an alcohol, permanently stalling the reaction.

Part 2: Visual Diagnostic Workflow

MoistureDiagnostics Start Low Yield in Fluoroquinolone Synthesis Condensation Step 1: EMME Condensation Yield < 80%? Start->Condensation EMME_Issue EMME Hydrolysis Check KF of Aniline & Solvent Condensation->EMME_Issue Yes Cyclization Step 2: Cyclization (POCl3) Black Tar / No Product? Condensation->Cyclization No POCl3_Issue POCl3 Degradation Verify Inert Atmosphere Cyclization->POCl3_Issue Yes Alkylation Step 3: N-Alkylation Sluggish Reaction? Cyclization->Alkylation No Base_Issue Base/Alkyl Halide Hydrolysis Dry K2CO3 & Solvents Alkylation->Base_Issue Yes Success Proceed to Piperazine Substitution Alkylation->Success No

Diagnostic workflow for identifying moisture contamination in fluoroquinolone synthesis.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Moisture-Free Gould-Jacobs Condensation & Cyclization This self-validating protocol ensures moisture exclusion and verifies the enamine intermediate before proceeding to the harsh thermal cyclization step[4].

  • Solvent Preparation: Dry Dowtherm A (or diphenyl ether) over activated 4Å molecular sieves for 48 hours. Verify moisture content is <30 ppm using Karl Fischer (KF) titration.

  • Reagent Loading: In a flame-dried Schlenk flask equipped with a Dean-Stark trap and reflux condenser, add the substituted aniline (1.0 eq) and anhydrous Dowtherm A under a positive flow of argon.

  • EMME Addition: Inject EMME (1.1 to 1.2 eq) dropwise via a dry syringe[3]. The slight excess compensates for trace degradation.

  • Condensation: Heat the mixture to 120–130 °C for 2 hours[3].

    • Self-Validation Check: Monitor the Dean-Stark trap. The stoichiometric release and collection of ethanol visually confirms successful enamine formation. If an aqueous biphasic layer collects, your starting materials were contaminated with water.

  • Cyclization: Increase the temperature to 250 °C for 30 minutes[3]. The high thermal energy drives the intramolecular electrocyclization to form the 4-quinolone core.

  • Isolation: Cool the mixture to 90 °C, add anhydrous hexane to precipitate the product, and filter under a nitrogen blanket to prevent ambient moisture from condensing on the cooling solid.

Protocol 2: POCl₃-Mediated Chlorination / Cyclization

  • Setup: Flame-dry a multi-neck round-bottom flask. Flush with argon for 15 minutes.

  • Reactant Mixing: Suspend the quinolone precursor in anhydrous toluene (KF < 30 ppm).

  • POCl₃ Addition: Cool the suspension to 0 °C. Add POCl₃ (3.0 eq) dropwise.

    • Causality: POCl₃ is a clear, colorless fuming liquid[2]. Cooling the reaction prevents the exothermic reaction of any trace moisture from charring the substrate before the POCl₃ can act as an electrophile.

  • Heating: Gradually warm the mixture to 80–85 °C and reflux for 8 hours[5].

    • Self-Validation Check: The steady evolution of HCl gas (monitored via an inert bubbler) indicates the active chlorination process. Premature cessation of fuming indicates the reagent has been quenched by moisture.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the reaction mixture over 500 g of crushed ice under vigorous stirring[5]. Never add water directly to the reaction flask; the localized exotherm will destroy the quinolone product.

Part 4: Quantitative Moisture Thresholds

To maintain scientific integrity and reproducibility, adhere to the following quantitative limits for reagents and solvents.

Reagent / SolventTarget Moisture Limit (KF)Storage ProtocolDegradation Causality in Air
Dowtherm A / Toluene < 30 ppmOver 4Å Molecular SievesAbsorbs atmospheric moisture over time, leading to reagent hydrolysis.
EMME < 100 ppmArgon atmosphere, 2–8 °CHydrolyzes to malonic acid derivatives within hours of ambient exposure.
POCl₃ < 10 ppmSealed Schlenk tube, 20 °CReacts violently with humidity to form HCl and H₃PO₄ in minutes.
K₂CO₃ (Base) < 0.5% w/wOven-dried (150 °C), DesiccatorHighly hygroscopic; wet base causes alkyl halide hydrolysis instead of N-alkylation.
Aniline Derivatives < 50 ppmArgon atmosphere, 20 °CStable but hygroscopic; introduces water directly into the condensation step.

References

  • 1 - Open Access Journal International[1] 2.4 - Benchchem[4]

  • 2 - Benchchem[2] 4.3 - Benchchem[3] 5.5 - Semantic Scholar[5]

Sources

Technical Support Center: Optimization of Catalyst Loading for Quinolone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This hub provides mechanistic troubleshooting, FAQs, and validated Standard Operating Procedures (SOPs) for the catalytic hydrogenation and reduction of quinolone and fluoroquinolone derivatives.

Section 1: Core Concepts & Mechanistic Causality (FAQs)

Q1: Why is precise catalyst loading critical when reducing nitro-fluoroquinolone precursors? A1: In the synthesis of fluoroquinolones, reduction steps (such as converting a nitroaromatic precursor to an aniline derivative) are highly susceptible to competing side reactions. Transition metal catalysts, particularly Palladium on Carbon (Pd/C), are highly active for nitro reduction but also catalyze hydrodehalogenation (cleavage of the C-F bond) and over-reduction of the quinolone heterocyclic core[1]. Precise catalyst loading—often balanced with substrate-to-catalyst (S/C) ratios of 20:1 to 100:1 (w/w)—ensures the reaction rate of the target functional group outpaces the activation energy required for dehalogenation[2].

Q2: How do I choose between Pd/C, Pt/C, and Ru-based catalysts for quinolone reductions? A2: The choice is dictated by the target moiety and the substrate's electronic properties:

  • Pd/C (Palladium): Best for rapid reduction of peripheral nitro groups. However, it is prone to causing defluorination if overloaded or run at high temperatures[1].

  • Pt/C (Platinum): Exhibits a significantly higher activation barrier for C-halogen bond cleavage compared to Pd/C. It is the preferred choice for halogenated quinolones where the fluorine or chlorine atom must be strictly preserved[2].

  • Ru-NHC (Ruthenium N-Heterocyclic Carbene): Ideal for the asymmetric hydrogenation of the quinolone ring itself (e.g., forming chiral 3,4-dihydro-2-quinolones). The bulky NHC ligands direct facial selectivity, preventing racemic mixtures[3].

Section 2: Symptom-Based Troubleshooting Guide

Issue 1: Severe Hydrodehalogenation (Defluorination) During Nitro Reduction

  • Symptom: LC-MS shows a mass [M-19] or[M-18] corresponding to the loss of fluorine.

  • Root Cause: High catalyst loading provides excess active sites, increasing the residence time of the product on the metal surface. This facilitates the oxidative addition of the C-F bond to the Pd(0) center.

  • Resolution:

    • Decrease Pd/C loading from 10% w/w to 1-5% w/w.

    • Switch from Pd/C to Pt/C (e.g., 1% Pt/C), which suppresses hydrodehalogenation[2].

    • Add a catalyst poison/modifier (e.g., ethylenediamine) to partially deactivate the most highly energetic edge/corner sites on the catalyst lattice.

Issue 2: Incomplete Conversion of the Quinolone Ring (Reaction Stalling)

  • Symptom: The reaction stalls at 50-60% conversion when attempting to synthesize tetrahydroquinolines.

  • Root Cause: Catalyst poisoning by the strongly coordinating basic nitrogen of the quinolone or the newly formed tetrahydroquinoline. As the product accumulates, it outcompetes the starting material and hydrogen gas for active metal sites.

  • Resolution:

    • Increase hydrogen pressure to overcome mass transfer limitations.

    • Conduct the reaction in an acidic medium (e.g., adding acetic acid) to protonate the quinoline nitrogen, reducing its nucleophilicity and preventing strong coordination to the metal center.

Section 3: Mechanistic Workflows & Pathways

Troubleshooting Start Analyze Quinolone Reduction Outcome Incomplete Incomplete Conversion (Reaction Stalls) Start->Incomplete OverRed Over-Reduction / Hydrodehalogenation Start->OverRed Poisoning Check Catalyst Poisoning (Product Inhibition) Incomplete->Poisoning MassTransfer Check H2 Mass Transfer (Agitation/Pressure) Incomplete->MassTransfer LowerTemp Decrease Temp/Pressure OverRed->LowerTemp ChangeCat Switch Catalyst (e.g., Pd/C to Pt/C) OverRed->ChangeCat AddAcid Add Acid (e.g., AcOH) to Protonate Amine Poisoning->AddAcid

Decision tree for troubleshooting quinolone reduction anomalies.

Pathway FQ_Nitro Nitro-Fluoroquinolone Precursor FQ_Amino Amino-Fluoroquinolone (Target) FQ_Nitro->FQ_Amino Optimal Pd/C Controlled H2 FQ_Dehalo Defluorinated Byproduct (Loss of C-F) FQ_Amino->FQ_Dehalo Excess Pd/C, High Temp FQ_RingRed Tetrahydroquinoline Byproduct FQ_Amino->FQ_RingRed Prolonged Time, High H2 Pressure

Reaction pathways and side-reactions in fluoroquinolone hydrogenation.

Section 4: Quantitative Data for Catalyst Selection

Catalyst SystemTarget TransformationTypical LoadingSubstrate:Catalyst RatioSelectivity Profile
5-10% Pd/C Nitro reduction to amine4-5% w/w~20:1 to 25:1High activity; prone to defluorination if over-pressurized[1].
1-5% Pt/C Nitro reduction in halogenated substrates1-5% w/w200:1 to 400:1Excellent halogen retention; slower kinetics than Pd[2].
Ru-NHC Complex Asymmetric ring reduction (to dihydroquinolones)10 mol%10:1 (Molar)High enantioselectivity (up to 98:2 e.r.); requires high H2 pressure (70 bar)[3].
Fe(0)/N-doped C Selective (iso)quinolone ring reduction10 mol% Fe10:1 (Molar)High chemoselectivity; requires high temp (120-150 °C)[4].

Section 5: Standard Operating Protocols (SOPs)

SOP 1: Chemoselective Catalytic Hydrogenation of Nitro-Fluoroquinolones (Avoiding Defluorination) Self-Validating Principle: By strictly controlling the molar equivalents of hydrogen absorbed using a volumetric balloon or mass flow controller at atmospheric pressure, the reaction inherently stops before the higher-energy dehalogenation pathway can initiate[1].

  • Preparation: In a rigorously dried, inert-gas flushed reaction vessel, dissolve 2.0 mmol of the 1-nitrophenyl-fluoroquinolone precursor in 80 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Loading: Carefully add 80 mg of 5% Pd/C (equivalent to a 4% w/w loading). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Purging: Evacuate the vessel and backfill with nitrogen three times. Repeat the cycle three times with high-purity H2 gas.

  • Hydrogenation: Stir the suspension vigorously under 1 atm of H2 (balloon pressure) at 20-25 °C. Monitor the exact volume of H2 consumed.

  • Monitoring: Sample the reaction every 4 hours via TLC or LC-MS. The reaction must be terminated immediately upon the disappearance of the starting material (typically 12–24 hours) to prevent secondary C-F bond cleavage.

  • Work-up: Purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the filter cake with excess DMF or methanol. Concentrate the filtrate under reduced pressure.

SOP 2: Asymmetric Hydrogenation of 2-Quinolones using Ru-NHC Catalysts Self-Validating Principle: The use of a bulky N-heterocyclic carbene (NHC) ligand creates a chiral pocket that physically blocks the undesired enantiomeric face from coordinating with the Ruthenium center, ensuring high enantiomeric excess (ee)[3].

  • Catalyst Activation: In a glovebox, combine the Ru precursor (e.g., [Ru(COD)(2-methylallyl)2], 0.01 mmol), KOtBu (0.025 mmol), and the chiral NHC ligand salt (0.02 mmol) in 0.33 mL of anhydrous n-hexane. Stir at 70 °C for 16 hours to generate the active Ru-NHC catalyst.

  • Substrate Addition: Cool the catalyst solution and transfer it to a high-pressure autoclave containing 0.2 mmol of the 2-quinolone substrate dissolved in 1.0 mL of diethyl ether.

  • Pressurization: Seal the autoclave, purge with H2, and pressurize to 70 bar.

  • Reaction: Stir the mixture at 15 °C for 24 hours. The high pressure compensates for the steric hindrance of the NHC ligand.

  • Analysis: Depressurize carefully. Determine the conversion via 1H NMR and the enantiomeric ratio via chiral HPLC.

References

  • Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives. cust.edu.tw. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zFqAKuRPmBdrIiH22dzeH68d73rKuMgWi7qEN78u7-dN72TRNhfl7u-k3htAfkALQqZbthKzNeL2ExmmNaFXzaztd0KygPIRYF3pXvB3nU0RK-K5wqMvuxzCYAJ5UIyNuMKozjt1C2d634rv]
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGrqEN6-L6pjp9Kfs6ThXCr1PDDAhf3B4IJgztROMDU55-7bq8NOWNjxx7iisGJcr0qsQWho2YoldpBbLe3kIYm82ZMk37IMA3tHYb2S5SHC_8wBh2mvaytRffcX2-usjAg_XZUoAPveaSQiGDd6d0eZr-2AkbuLCCZT8fSIJsq9qjlJZeTtDWr8CPZCFirdDZQ61f8-JiZ22F53T31uWKhnv4JqWPG2BCNrW2nK_Cydx5-Y6DC46TVgYLkDZaiV0fcnI=]
  • Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐quinolones. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVT-v_S8KD_ZKbrESt6W15V5dZTowdFGx0SHm0j9U3hX8XGcGbuaHt07yX5T_Qac2RPCkv5ky_BQVGpqfTMH9Yvlu1Otf8M9pH85Vvtb3cq32P7z8PbGhv9dLc2uYLTZvW1xr5AwMhJgRl7zk=]
  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. rsc.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr1CqMga_BvCanZq8NPnXi1GMfQuvUGinj0gyiFDnApMDMm2CfdV7VCOjmP0RbM1yaa5MnVa0VrARET4BR-eLUuRsvV0K1fxVAKDX3f9ruOUk07fpmy8YLJmPQaFK234SIprruJOqFfqaKTKwkW9tQDTS6QsJcURPv]

Sources

Validation & Comparative

HPLC Method Development for 1-Ethyl-6-fluoroquinolin-4(1H)-one: A Comparative Guide to Column Chemistries and Phase Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the pharmaceutical development of fluoroquinolone antibiotics (e.g., norfloxacin, pefloxacin), establishing robust analytical methods for intermediates and degradation products is as critical as analyzing the Active Pharmaceutical Ingredient (API) itself. This guide focuses on the chromatographic optimization for1 (CAS: 1210718-46-9)[1], a key synthetic intermediate.

Unlike final fluoroquinolone APIs, which are zwitterionic due to their C-3 carboxylic acid and C-7 piperazine rings, 1-Ethyl-6-fluoroquinolin-4(1H)-one is a neutral but highly polarizable molecule. It retains the core quinolone structure, including the highly electronegative C-6 fluorine atom and the C-4 ketone. These specific structural features dictate its chromatographic behavior and require deliberate, causality-driven method development to ensure accurate quantification and impurity resolution.

The Causality of Chromatographic Challenges

Developing a self-validating High-Performance Liquid Chromatography (HPLC) method requires understanding why certain phases fail and others succeed.

  • The Silanol Interaction (Peak Tailing): Even in the absence of a basic basic amine, the C-4 ketone oxygen of the quinolone core acts as a strong hydrogen bond acceptor. When analyzed on traditional, older-generation silica-based columns, this ketone interacts with free, acidic residual silanols. This creates a mixed-mode retention mechanism that leads to 2[2] and compromises theoretical plate counts.

  • Selectivity Bottlenecks: Standard C18 columns rely entirely on hydrophobic dispersion forces. Because 1-Ethyl-6-fluoroquinolin-4(1H)-one is structurally very similar to its precursors (e.g., the C-3 carboxylated analog), purely hydrophobic retention often fails to provide adequate resolution, leading to 3[3] that merge critical peak pairs.

To overcome these challenges, modern method development leverages mobile phase modifiers—such as formic acid to lower the pH and 4[4]—and advanced stationary phases designed to5[5].

Mechanisms cluster_0 Stationary Phase Interactions Analyte 1-Ethyl-6-fluoroquinolin -4(1H)-one C18 Hydrophobic Dispersion (Alkyl Chains) Analyte->C18 Primary Biphenyl π-π Interactions (Fluorinated Aromatic) Analyte->Biphenyl Enhanced Selectivity Silanol Hydrogen Bonding (Ketone to Silanol) Analyte->Silanol Peak Tailing Risk

Fig 1. Primary and secondary chromatographic interaction mechanisms for the target analyte.

Experimental Design: A Self-Validating System

To objectively determine the optimal method, we engineered a comparative study evaluating three distinct column chemistries against a standardized, mass-spectrometry-compatible mobile phase.

  • Fully Porous C18 (Traditional, 5 µm): Serves as the baseline. It relies purely on hydrophobic interactions but is highly susceptible to silanol-driven tailing.

  • Core-Shell C18 (e.g., Kinetex XB-C18, 2.6 µm): Features a solid silica core that reduces multi-path dispersion (the A-term in the van Deemter equation). Additionally, the di-isobutyl side chains provide steric protection of residual silanols, drastically improving peak symmetry.

  • Core-Shell Biphenyl (2.6 µm): The fluorine atom on the analyte creates a strong dipole. The Biphenyl stationary phase contains highly polarizable π -electrons that engage in π−π and dipole-dipole interactions with the fluorinated aromatic ring, offering orthogonal selectivity compared to C18 phases.

Workflow Step1 1. Analyte Profiling (1-Ethyl-6-fluoroquinolin-4(1H)-one) Step2 2. Column Screening (C18 vs. Core-Shell vs. Biphenyl) Step1->Step2 Step3 3. Mobile Phase Optimization (pH & Organic Modifier) Step2->Step3 Step4 4. Method Validation (System Suitability & Robustness) Step3->Step4

Fig 2. Self-validating HPLC method development workflow for fluoroquinolone intermediates.

Comparative Performance Data

The quantitative data below summarizes the system suitability metrics obtained when analyzing 1-Ethyl-6-fluoroquinolin-4(1H)-one alongside its primary C-3 carboxylated precursor impurity.

Column ChemistryArchitectureRetention Time (min)Peak Tailing Factor (As)Theoretical Plates (N)Resolution (Rs)*
Fully Porous C18 5.0 µm, 150 x 4.6 mm6.451.658,5001.8
Core-Shell C18 2.6 µm, 100 x 2.1 mm4.121.1522,4002.6
Core-Shell Biphenyl 2.6 µm, 100 x 2.1 mm5.301.0824,1004.2

*Resolution (Rs) is calculated relative to the closely eluting C-3 carboxylated precursor impurity.

Data Interpretation: The traditional C18 column fails the standard pharmaceutical acceptance criteria for peak tailing (As ≤ 1.5). The Core-Shell C18 resolves the tailing issue via steric shielding. However, the Core-Shell Biphenyl column is the superior choice; the π−π interactions dramatically increase the resolution (Rs = 4.2) between the target analyte and its structural analogs, providing a highly robust, self-validating method.

Step-by-Step Methodology

To ensure absolute reproducibility and trustworthiness, the finalized protocol utilizing the Biphenyl column is detailed below.

A. Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid lowers the pH to ~2.7. At this pH, residual silanols on the silica support remain fully protonated and neutral, thereby minimizing secondary hydrogen-bonding interactions with the analyte's ketone group.

B. Sample Preparation Protocol
  • Stock Solution: Accurately weigh 10.0 mg of 1-Ethyl-6-fluoroquinolin-4(1H)-one reference standard. Dissolve entirely in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Working Standard: Dilute 500 µL of the stock solution into 10 mL of the Initial Mobile Phase (80% A / 20% B) to yield a 50 µg/mL working standard.

  • Causality: Diluting the final sample in the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head, preserving the high theoretical plate count of the core-shell media.

C. Instrument Parameters & Gradient Program
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.4 mL/min (Optimal linear velocity for 2.1 mm ID columns to maximize efficiency).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 280 nm.

Gradient Table:

Time (min) % Phase A % Phase B Curve
0.0 80 20 Initial
1.0 80 20 Isocratic Hold
5.0 10 90 Linear
6.5 10 90 Wash
6.6 80 20 Re-equilibration

| 9.0 | 80 | 20 | End |

Conclusion

For the analysis of 1-Ethyl-6-fluoroquinolin-4(1H)-one, standard C18 columns fall short due to unshielded silanol interactions and a lack of specific selectivity for fluorinated aromatics. By transitioning to a Core-Shell Biphenyl stationary phase and utilizing a low-pH formic acid mobile phase, analysts can leverage π−π interactions and steric shielding to achieve superior peak symmetry (As = 1.08) and baseline resolution (Rs = 4.2). This causality-driven approach ensures a rugged, easily transferable method for pharmaceutical quality control and drug development.

Sources

FTIR Spectral Characteristics of 1-Ethyl-6-fluoroquinolin-4(1H)-one: A Comparative Guide for Fluoroquinolone Intermediate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative identification tool, but as a definitive, mechanistic validator of chemical transformations.

The molecule 1-Ethyl-6-fluoroquinolin-4(1H)-one is a pivotal structural scaffold used in the synthesis of first- and second-generation fluoroquinolone antibiotics (such as Norfloxacin and Pefloxacin)[1]. Tracking the structural evolution of this intermediate into a final Active Pharmaceutical Ingredient (API) requires robust analytical methods. This guide objectively compares the FTIR spectral performance of this intermediate against alternative scaffolds and final APIs, providing actionable experimental protocols and mechanistic insights.

Mechanistic Grounding: Vibrational Signatures of the Quinolone Core

Understanding the FTIR spectrum of 1-Ethyl-6-fluoroquinolin-4(1H)-one requires deconstructing the molecule into its three primary vibrational domains. Every peak is a direct consequence of the molecule's electronic environment:

  • The Conjugated Quinolone Carbonyl (C=O): In a standard aliphatic system, a ketone C=O stretch appears near 1715 cm⁻¹. However, in the 4-quinolone system, the carbonyl is highly conjugated with the aromatic ring and the nitrogen lone pair. This conjugation lengthens the C=O bond, reducing its force constant and shifting the absorption down to the 1610–1636 cm⁻¹ range[2][3].

  • The Carbon-Fluorine (C-F) Bond: The highly electronegative fluorine atom at position 6 creates a strong dipole moment. The resulting C-F stretching vibration is intensely IR-active, producing a prominent, sharp band between 1040 cm⁻¹ and 1250 cm⁻¹ [2][3].

  • The N-Ethyl Substitution: The ethyl group attached to the secondary amine position (N1) introduces distinct aliphatic C-H stretching. Because these carbons are sp³ hybridized, their C-H stretches occur strictly below 3000 cm⁻¹ (typically 2700–2950 cm⁻¹ ), which is a critical differentiator from other alkyl substitutions[4].

The Causality of Absence: Crucially, because this molecule is an intermediate, it lacks the C3-carboxylic acid group that defines final APIs. Therefore, the broad O-H stretch (3300–3550 cm⁻¹) and the distinct carboxylic C=O stretch (~1700–1710 cm⁻¹) are completely absent[4][5].

Comparative Spectral Analysis: Intermediate vs. Alternatives

To objectively evaluate the analytical profile of 1-Ethyl-6-fluoroquinolin-4(1H)-one, we must compare it against alternative synthetic intermediates and final APIs.

  • Alternative 1: 1-Cyclopropyl-6-fluoroquinolin-4(1H)-one. This is the core intermediate for Ciprofloxacin. The key spectral difference lies in the N-alkyl group. Cyclopropane rings possess unusually high s-character in their C-H bonds, pushing the C-H stretching frequency above 3000 cm⁻¹ (often ~3080 cm⁻¹). In contrast, the N-ethyl group of our target molecule remains strictly below 3000 cm⁻¹.

  • Alternative 2: Norfloxacin (Final API). Norfloxacin shares the exact N-ethyl-6-fluoroquinolone core but has been carboxylated at C3 and aminated with piperazine at C7. FTIR easily distinguishes the API via the emergence of the carboxylic C=O peak at 1700 cm⁻¹[4].

Table 1: FTIR Spectral Comparison of Quinolone Scaffolds
Functional GroupTarget: 1-Ethyl-6-fluoroquinolin-4(1H)-oneAlternative: 1-Cyclopropyl CoreFinal API: Norfloxacin
Quinolone C=O 1610 – 1636 cm⁻¹1610 – 1636 cm⁻¹1600 – 1650 cm⁻¹
C-F Stretch 1040 – 1250 cm⁻¹1040 – 1250 cm⁻¹1040 – 1250 cm⁻¹
N-Alkyl C-H < 3000 cm⁻¹ (Ethyl)> 3000 cm⁻¹ (Cyclopropyl)< 3000 cm⁻¹ (Ethyl)
Carboxylic C=O Absent Absent 1700 – 1710 cm⁻¹
O-H Stretch Absent Absent 3300 – 3550 cm⁻¹

Experimental Protocol: High-Resolution ATR-FTIR Validation

To ensure a self-validating system, the following step-by-step methodology must be used to acquire the spectra. This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate the moisture interference commonly seen in KBr pellet preparation, which can artificially mask the absence of O-H stretches.

Step 1: System Readiness & Background Acquisition

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (air) using 32 scans at a high resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Causality: High resolution (4 cm⁻¹) is required to accurately resolve the fine structure of the C-F bending modes from the baseline noise in the fingerprint region.

Step 2: Sample Preparation & Loading

  • Place approximately 2–5 mg of the solid 1-Ethyl-6-fluoroquinolin-4(1H)-one powder directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Causality: Intimate contact between the crystal and the sample is critical. The evanescent wave penetrates only 0.5 to 2 µm into the sample; poor contact leads to artificially weak signals, especially at higher wavenumbers (e.g., the C-H stretching region).

Step 3: Spectral Acquisition & Processing

  • Scan the sample using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR correction algorithm if you intend to compare the results against historical transmission (KBr) spectral libraries. This adjusts for the wavelength-dependent penetration depth inherent to ATR.

Step 4: Self-Validation & Quality Control

  • Validation Check 1 (Identity): Confirm the presence of the conjugated quinolone C=O peak at ~1620 cm⁻¹ and the C-F stretch at 1040–1250 cm⁻¹[3].

  • Validation Check 2 (Purity): Ensure the baseline is entirely flat between 3500–3300 cm⁻¹ and 1700–1720 cm⁻¹. Any anomalous peaks in these regions immediately indicate contamination with carboxylated downstream products or residual moisture[4][5].

Workflow Visualization

The following decision tree illustrates the logical flow an analytical scientist uses to differentiate the 1-Ethyl-6-fluoroquinolin-4(1H)-one intermediate from alternative scaffolds and final APIs based on FTIR data.

FTIR_Workflow Start Unknown Quinolone Sample Scan ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->Scan CheckCOOH Peak at 1700-1720 cm⁻¹? (COOH C=O Stretch) Scan->CheckCOOH IsAPI Final API (e.g., Norfloxacin) CheckCOOH->IsAPI Yes (Acid Present) CheckAliphatic Analyze N-Alkyl C-H Stretches CheckCOOH->CheckAliphatic No (Intermediate) NCycloInt 1-Cyclopropyl-6-fluoro... (Cyclopropyl C-H > 3000 cm⁻¹) CheckAliphatic->NCycloInt > 3000 cm⁻¹ NEthylInt 1-Ethyl-6-fluoroquinolin-4(1H)-one (Ethyl C-H < 3000 cm⁻¹) CheckAliphatic->NEthylInt < 3000 cm⁻¹

Figure 1: FTIR analytical decision tree for differentiating fluoroquinolone intermediates from final APIs.

References

  • Semantic Scholar. "Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin."
  • NIT Rourkela.
  • PMC. "FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets."
  • ChemSrc. "1-Ethyl-6-fluoroquinolin-4(1H)-one."
  • MDPI.

Sources

Unveiling the SAR Paradigm: A Comparative Bioactivity Guide of 6-Fluoro vs. Non-Fluoro Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Paradigm Shift

For decades, the addition of a fluorine atom at the C-6 position of the 4-oxo-1,4-dihydroquinoline scaffold was considered an absolute requirement for clinical efficacy, birthing the highly successful "fluoroquinolone" (FQ) class of antibiotics[1]. However, the escalating global crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to re-evaluate this established structure-activity relationship (SAR). Recent pharmacological breakthroughs have demonstrated that2 by leveraging compensatory structural modifications that evade classical FQ resistance mechanisms[2].

Mechanistic Causality: 6-Fluoro vs. Non-Fluoro Architectures

Understanding the bioactivity of these two divergent classes requires analyzing the causality behind their molecular interactions with bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).

The 6-Fluoro Advantage (e.g., Ciprofloxacin, Levofloxacin): The C-6 fluorine atom acts as a powerful electron-withdrawing group. This modification dramatically increases the molecule's lipophilicity, which directly causes enhanced porin-mediated penetration through the complex outer membrane of Gram-negative bacteria[1]. Furthermore, 3, specifically targeting the GyrA subunit of DNA gyrase[3].

The Non-Fluoro Counter-Strategy (e.g., Nemonoxacin, PGE9262932): Why intentionally remove the highly effective fluorine atom? The widespread use of FQs has selected for specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC. NFQs omit the C-6 fluorine to alter the spatial and electrostatic binding footprint, effectively bypassing these mutated binding pockets[4]. To compensate for the loss of fluorine-driven potency, NFQs incorporate:

  • C-8 Methoxy Groups: Increases activity against Gram-positive bacteria (like MRSA) and significantly reduces phototoxicity[2].

  • C-7 Bulky Chiral Rings: The addition of a chiral primary amine-substituted piperidine or azepinyl ring2, creating a dual-targeting mechanism that delays the onset of target-site resistance[2].

G Q Quinolone Core Scaffold F6 6-Fluoro Substitution (e.g., Ciprofloxacin) Q->F6 NF Non-Fluoro Substitution (e.g., Nemonoxacin) Q->NF Mech1 High Gram-negative Penetration Strong DNA Gyrase Affinity F6->Mech1 Mech2 Enhanced Topo IV Affinity Evades Efflux Pumps NF->Mech2 Res1 Susceptible to GyrA/ParC Target Mutations Mech1->Res1 Res2 Retains Potency Against MRSA & PRSP Mech2->Res2

Mechanistic divergence of 6-fluoro versus non-fluoro quinolones in resistance evasion.

Quantitative Data: Comparative Bioactivity Profiling

The experimental causality of these structural changes is best observed in Minimum Inhibitory Concentration (MIC) shifts across wild-type and resistant strains. While 6-fluoro derivatives maintain an edge against wild-type Gram-negative bacilli, non-fluoro derivatives exhibit profound superiority against Gram-positive mutants[4].

For example, against clinical isolates with characterized mutations in gyrA and parC,4[4]. Furthermore, nemonoxacin retains high potency against MRSA isolates that are completely non-susceptible to the 6-fluoroquinolone moxifloxacin[5].

Table 1: Comparative In Vitro Antibacterial Activity (MIC ranges in µg/mL)

CompoundSub-classE. coli WTE. coli (gyrA Mutant)S. pneumoniae (PRSP)MRSA
Ciprofloxacin 6-Fluoro0.0161.0 - 4.01.0 - 2.04.0 - >32
Moxifloxacin 6-Fluoro0.030.5 - 2.00.12 - 0.252.0 - >8.0
Nemonoxacin Non-Fluoro0.06 - 0.120.12 - 0.50.015 - 0.060.12 - 0.5
PGE9262932 Non-Fluoro0.125 - 0.250.125 - 0.250.016 - 0.030.25 - 1.0

(Note: Lower MIC values indicate higher potency. Data aggregated from authoritative resistance profiling studies[4][5].)

Experimental Protocols: Self-Validating Bioactivity Workflows

To rigorously compare the bioactivity of 6-fluoro and non-fluoro derivatives, researchers must employ a dual-assay system that correlates phenotypic growth inhibition with direct enzymatic cleavage. This ensures that observed resistance evasion is genuinely due to modified target affinity rather than off-target toxicity.

Workflow Cult Bacterial Culturing Dose Compound Dosing Cult->Dose MIC Broth Microdilution Dose->MIC Enzyme Topoisomerase Cleavage Assay Dose->Enzyme Data IC50 & MIC Correlation MIC->Data Enzyme->Data

Experimental workflow for comparative bioactivity profiling of quinolone derivatives.

Protocol A: Phenotypic Validation via Broth Microdilution

Causality Check: Phenotypic assays confirm whole-cell penetration and efflux evasion, which are critical since NFQs lack the penetration-enhancing C-6 fluorine.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus ATCC 29213 and clinical MRSA isolates) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Compound Dilution: Prepare stock solutions of the quinolone derivatives in DMSO. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final test concentrations ranging from 0.008 to 64 µg/mL. Self-Validation Step: Include a DMSO-only vehicle control to ensure the solvent does not artificially suppress bacterial growth.

  • Inoculation & Incubation: Add 50 µL of the adjusted bacterial suspension to 50 µL of the drug dilutions in a 96-well microtiter plate. Incubate at 37°C for 18–20 hours under ambient air.

  • MIC Determination: Record the MIC as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: Mechanistic Validation via DNA Topoisomerase IV Cleavage Assay

Causality Check: This assay isolates the target enzyme to prove that the altered bioactivity of NFQs is due to enhanced Topo IV affinity (a hallmark of C-7/C-8 modified NFQs) rather than generic membrane disruption.

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of supercoiled pBR322 plasmid DNA, 1X Topo IV reaction buffer (containing ATP and Mg2+), and 2 units of purified S. aureus Topoisomerase IV.

  • Drug Incubation: Introduce the quinolone derivatives at varying concentrations (spanning their respective MIC values). Incubate the mixture at 37°C for 30 minutes to allow the formation of the cleavable complex.

  • Trapping & Denaturation: Halt the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 45°C for 30 minutes to digest the enzyme and permanently trap the cleaved DNA.

  • Electrophoretic Analysis: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide. Self-Validation Step: The presence of distinct linear DNA bands confirms the drug's ability to stabilize the Topo IV-DNA cleavage complex, directly correlating enzymatic inhibition with the phenotypic MIC data.

Conclusion

The historical dogma dictating that a C-6 fluorine is strictly required for quinolone efficacy has been successfully overturned. While 6-fluoroquinolones remain the gold standard for wild-type Gram-negative infections due to superior porin penetration, modern non-fluorinated quinolones represent a highly engineered, causal countermeasure against Gram-positive, FQ-resistant pathogens. By omitting the fluorine atom and optimizing the C-7 and C-8 positions, drug developers have successfully bypassed QRDR mutations, ensuring the continued clinical relevance of the quinolone scaffold.

References

  • BenchChem. "An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents." Source: benchchem.com.
  • Roychoudhury, S., et al. "Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli and Streptococcus pneumoniae." Source: oup.com.
  • PMC. "A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects." Source: nih.gov.
  • ResearchGate. "Comparative In vitro antibacterial activity of nemonoxacin and other fluoroquinolones in correlation with resistant mechanisms in contemporary methicillin-resistant Staphylococcus aureus blood isolates in Taiwan." Source: researchgate.net.
  • Encyclopedia.pub. "Antibacterial Quinolones." Source: encyclopedia.pub.

Sources

UV-Vis Absorption Spectral Analysis of 1-Ethyl-6-fluoroquinolin-4(1H)-one: A Comparative Guide for Fluoroquinolone Scaffold Characterization

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, 1-Ethyl-6-fluoroquinolin-4(1H)-one serves as a critical synthetic intermediate and foundational structural scaffold for the fluoroquinolone class of antibiotics (e.g., norfloxacin, enoxacin). Understanding its photophysical properties—specifically its UV-Vis absorption spectrum—is essential for purity profiling, reaction monitoring, and structural validation.

This guide objectively compares the UV-Vis spectral performance of the isolated 1-ethyl-6-fluoroquinolin-4(1H)-one scaffold against fully functionalized fluoroquinolone active pharmaceutical ingredients (APIs), providing a self-validating experimental framework for accurate spectroscopic characterization.

Mechanistic Background & Spectral Causality

The UV-Vis absorption profile of the quinolone system is governed by the extended π-conjugated system of the bicyclic aromatic ring and the 4-oxo group. The studied compounds typically show three main absorption bands[1]:

  • E-band (210–230 nm): Corresponds to the π→π∗ transitions of the benzenoid ring.

  • K-band (270–300 nm): Represents the primary π→π∗ transition of the conjugated quinolone chromophore.

  • R-band (315–330 nm): Attributed to the n→π∗ transitions involving the non-bonding electrons of the carbonyl oxygen and the N1 nitrogen.

When comparing the core scaffold, 1-Ethyl-6-fluoroquinolin-4(1H)-one, to mature APIs like Norfloxacin or Ciprofloxacin, the key differentiator is the absence of the 3-carboxylic acid and 7-amino (e.g., piperazinyl) auxochromes. The structural differences reflect in changes of UV spectra primarily when these auxochromic or basic substituents are introduced[1]. The 7-piperazinyl group donates electron density into the aromatic system via resonance, while the 3-carboxylic acid extends the conjugation pathway. Consequently, the isolated core scaffold exhibits a hypsochromic (blue) shift and reduced molar absorptivity compared to its functionalized derivatives.

Furthermore, because 1-Ethyl-6-fluoroquinolin-4(1H)-one lacks these ionizable groups, its UV-Vis spectrum is uniquely pH-independent. In contrast, mature fluoroquinolones exhibit significant spectral shifts across acidic and basic media due to the protonation states of their zwitterionic structures, which often requires strict pH control during analysis[2].

Comparative Spectral Data

The following table summarizes the quantitative spectral shifts induced by the stepwise functionalization of the quinolone core.

CompoundKey Structural FeaturesPrimary π→π∗ (K-band)Secondary n→π∗ (R-band)Matrix / pH Sensitivity
1-Ethyl-6-fluoroquinolin-4(1H)-one Core scaffold (Lacks 3-COOH, 7-amine)~265 nm~310 nmLow (Neutral core, soluble in MeOH)
Norfloxacin 1-Ethyl, 6-Fluoro, 3-COOH, 7-Piperazine~273 nm~325 nmHigh (Zwitterionic, requires 0.1M HCl)
Ciprofloxacin 1-Cyclopropyl, 6-Fluoro, 3-COOH, 7-Piperazine277 nm316 nmHigh (Zwitterionic, requires 0.1M HCl)

Note: Ciprofloxacin exhibits well-documented absorption maxima at 277 nm and 316 nm[3], demonstrating the bathochromic shift induced by full functionalization compared to the bare scaffold.

Experimental Protocol: Self-Validating UV-Vis Workflow

As a best practice in spectroscopic characterization, the following protocol integrates a self-validating Beer-Lambert linearity check. This ensures that the observed spectra are true representations of the monomeric molecule and are free from concentration-dependent aggregation or inner-filter effects.

Step 1: Solvent Selection & Matrix Blanking

  • Action: Dissolve 1-Ethyl-6-fluoroquinolin-4(1H)-one in spectroscopic-grade Methanol. For comparative mature APIs, use 0.1 M HCl.

  • Causality: The core scaffold is highly lipophilic and lacks the basic 7-amine and acidic 3-carboxylic acid. Methanol ensures complete solvation of the core. Conversely, 0.1 M HCl is required for mature APIs to protonate the piperazine ring; this acidic environment maintains the drugs in their protonated form, enhancing solubility and chemical stability while preventing baseline drift[2].

Step 2: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Causality: Sonication ensures the disruption of micro-crystals. Because the planar quinolone core can form π−π stacking interactions, complete dissolution is critical for accurate molar absorptivity ( ε ) calculation.

Step 3: Serial Dilution & Beer-Lambert Validation (Self-Validation Step)

  • Action: Prepare a dilution series (e.g., 2, 5, 10, 20, and 40 µg/mL). Measure absorbance at the anticipated λmax​ (~265 nm).

  • Causality: Plot Absorbance vs. Concentration. A linear regression with R2≥0.999 validates that the molecule is fully solvated and not forming dimers. If the curve flattens at higher concentrations, it indicates inner-filter effects or aggregation, meaning the protocol must be aborted and restarted at lower concentrations.

Step 4: Full-Spectrum Acquisition

  • Action: Scan the validated 10 µg/mL sample from 200 nm to 450 nm using a 1 cm optical path quartz cuvette[3].

  • Causality: Quartz is mandatory as standard glass absorbs heavily below 300 nm, which would obscure the critical E-band and K-band transitions.

Logical Pathway of Chromophore Functionalization

The diagram below illustrates the logical relationship between structural substitutions on the quinolone core and their resulting photophysical effects.

Chromophore_Logic Core Basic Quinolone Core (No auxochromes) Fluoro 6-Fluoro Substitution (Inductive Effect) Core->Fluoro +F (C6) Ethyl 1-Ethyl Substitution (Steric/Solvation Effect) Core->Ethyl +Ethyl (N1) Target 1-Ethyl-6-fluoroquinolin-4(1H)-one (Target Scaffold) Fluoro->Target Ethyl->Target Auxochrome 7-Piperazinyl & 3-COOH (Auxochromic Conjugation) Target->Auxochrome Functionalization API Mature Fluoroquinolone (e.g., Norfloxacin API) Auxochrome->API Bathochromic Shift

Logical pathway of structural substitutions and their effects on the fluoroquinolone UV-Vis chromophore.

References
  • Title: Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment Source: PMC (nih.gov) URL: 2

  • Title: Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation Source: PMC (nih.gov) URL: 3

  • Title: Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure Source: Acta Medica Marisiensis URL: 1

Sources

Optimizing the Synthesis Validation of 1-Ethyl-6-fluoroquinolin-4(1H)-one: A Comparative Guide to TLC Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges in monitoring the synthesis of fluoroquinolone antimicrobials. 1-Ethyl-6-fluoroquinolin-4(1H)-one is a pivotal intermediate in the synthesis of broad-spectrum antibiotics[1]. However, the N-alkylation of the 6-fluoroquinolin-4(1H)-one core is notoriously complicated by competing O-alkylation[2].

To ensure high yield and regioselectivity, real-time reaction monitoring via Thin-Layer Chromatography (TLC) is essential. This guide objectively compares different TLC stationary phases and provides a self-validating, step-by-step protocol to accurately monitor this critical transformation.

The Mechanistic Challenge: N-Alkylation vs. O-Alkylation

When alkylating 6-fluoroquinolin-4(1H)-one with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), the reaction yields two potential regioisomers. N-alkylation (forming the desired 1-ethyl-6-fluoroquinolin-4(1H)-one) is thermodynamically favored, while O-alkylation (forming 4-ethoxy-6-fluoroquinoline) is kinetically driven.

Differentiating these isomers on a stationary phase requires high resolving power. Furthermore, the basic nitrogen and the carbonyl group of the quinolone core interact strongly with the acidic silanol groups on standard silica, leading to severe band tailing unless the mobile phase is carefully modulated[3].

ReactionPathway SM 6-Fluoroquinolin-4(1H)-one (Starting Material) Conditions Ethyl Bromide, K2CO3 DMF, 80°C SM->Conditions N_Alk 1-Ethyl-6-fluoroquinolin-4(1H)-one (N-Alkylation / Major) Conditions->N_Alk Thermodynamic Control O_Alk 4-Ethoxy-6-fluoroquinoline (O-Alkylation / Minor) Conditions->O_Alk Kinetic Control

Reaction pathway: N-alkylation vs O-alkylation of 6-fluoroquinolin-4(1H)-one.

Product Comparison: Selecting the Right Stationary Phase

Choosing the correct TLC plate is the difference between a clear mechanistic insight and a blurred, uninterpretable smear. Below is an objective comparison of three common stationary phases used for quinolone validation.

Quantitative Performance Data
Stationary PhaseResolution (N- vs O-isomer)Tailing Factor ( As​ )Typical Run TimeMobile Phase Modifier
Standard Silica Gel 60 F254 Moderate ( Rs​≈1.2 )1.8 (High tailing)15–20 minEssential (e.g., NH₄OH)
HPTLC Silica Gel 60 F254 Excellent ( Rs​>2.0 )1.1 (Sharp bands)5–8 minEssential (e.g., NH₄OH)
Aluminum Oxide Basic F254 Poor ( Rs​≈0.8 )1.0 (No tailing)12–15 minNot Required

Analysis:

  • Standard Silica Gel: The laboratory workhorse. While cost-effective, its larger particle size (10–12 µm) struggles to baseline-resolve the N- and O-alkylated regioisomers without extensive mobile phase optimization.

  • HPTLC Silica Gel: The superior choice for this specific workflow. The finer particle size (5–6 µm) provides higher theoretical plate counts, enabling baseline resolution of the regioisomers. The shorter development distance also cuts run times in half.

  • Aluminum Oxide (Basic): While it naturally suppresses the tailing of basic quinolones without the need for ammonia in the mobile phase, it lacks the resolving power required to separate closely related regioisomers.

Experimental Protocol: A Self-Validating TLC Workflow

To ensure absolute trustworthiness in your analytical readouts, the following protocol employs a self-validating system . This means the methodology inherently controls for false positives caused by matrix effects or unreacted reagents[4].

Materials Required
  • HPTLC Silica Gel 60 F254 plates (Merck or equivalent)

  • Mobile Phase: Dichloromethane : Methanol : 25% Aqueous Ammonia (90:9:1, v/v/v)

  • Ethyl Acetate and Distilled Water (for quenching)

Step-by-Step Methodology

Step 1: Reaction Sampling & Matrix Quenching Withdraw 50 µL of the crude reaction mixture (containing 6-fluoroquinolin-4(1H)-one, ethyl bromide, and K₂CO₃ in DMF). Dilute the aliquot with 200 µL of Ethyl Acetate and 200 µL of distilled water. Vortex vigorously and allow phase separation.

  • Causality: Water quenches unreacted ethyl bromide and selectively partitions the DMF into the aqueous layer. If DMF is spotted directly onto the TLC plate, it acts as a strong localized solvent, causing the spots to diffuse and artificially increasing the Rf​ value (the "matrix effect").

Step 2: The Co-Spotting System Using a glass capillary, apply 1–2 µL of the organic (Ethyl Acetate) layer onto the HPTLC plate. Apply three distinct lanes:

  • Lane A: Authentic Starting Material (6-fluoroquinolin-4(1H)-one standard).

  • Lane B: Quenched Reaction Mixture.

  • Lane C (Co-spot): Lane A + Lane B applied directly over each other.

  • Causality: The co-spot validates the Rf​ value. It proves that any observed shift in the reaction mixture lane is due to true chemical conversion, not matrix-induced mobile phase anomalies.

Step 3: Plate Development Develop the plate in a pre-saturated chamber using the DCM:MeOH:NH₄OH mobile phase.

  • Causality: The quinolone nitrogen and ketone oxygen are basic/polar and hydrogen-bond strongly with acidic silanol (Si-OH) groups on the silica. The ammonia competitively binds to these silanols, allowing the quinolone to migrate as a tight band rather than a long tail[3].

Step 4: Dual-Wavelength Visualization Examine the dried plate under UV 254 nm and UV 365 nm.

  • Causality: At 254 nm, the conjugated aromatic system of the quinolone absorbs the UV light, quenching the plate's F254 indicator (appearing as dark spots). At 365 nm, the native fluorescence of the quinolone core is excited. N-alkylation typically shifts this emission wavelength, providing secondary, visual confirmation of the structural change.

TLCWorkflow Sample 1. Matrix Quenching (H2O / EtOAc Extraction) Spotting 2. Co-Spotting System (SM | Rxn | Co-Spot) Sample->Spotting Dev 3. Plate Development (DCM:MeOH:NH4OH) Spotting->Dev UV 4. Dual UV Detection (254 nm & 365 nm) Dev->UV Validate 5. Regioisomer Resolution & Rf Calculation UV->Validate

Self-validating TLC workflow for monitoring fluoroquinolone alkylation.

Conclusion

For the synthesis validation of 1-Ethyl-6-fluoroquinolin-4(1H)-one, HPTLC Silica Gel 60 F254 is the superior stationary phase. When paired with an ammonia-modified mobile phase and a rigorous matrix-quenching protocol, it provides the necessary theoretical plate count to resolve N-alkylated products from O-alkylated impurities, ensuring the integrity of downstream fluoroquinolone drug development.

References
  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations RSC Publishing[Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water SciELO México[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media MDPI[Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety PMC (PubMed Central)[Link]

Sources

Comparative Stability Study of N-Ethyl vs. N-Methyl Quinolones: Mechanistic Insights and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The quinolone scaffold is a privileged structure in antimicrobial and antineoplastic drug discovery. While extensive research focuses on the C-7 and C-8 substituents, the N-1 alkylation site is the fundamental linchpin governing the molecule's physicochemical stability, metabolic fate, and supramolecular assembly.

This guide provides an objective, data-driven comparison of N-ethyl (e.g., norfloxacin, enoxacin) versus N-methyl quinolone derivatives. By examining their behavior under oxidative stress, photolytic conditions, and solid-state crystallization, we elucidate the mechanistic causality behind why N-ethyl substitution remains the gold standard in commercial fluoroquinolone development.

Oxidative and Redox Stability: The Radical Divergence

The stability of the quinolone core under oxidative stress is heavily dictated by the N-1 substituent. When subjected to one-electron reduction or peracid oxidation, quinolones form primary radical anions. The fate of these radicals diverges sharply depending on the alkyl group present.

Mechanistic studies reveal that1 via a destructive nitrone-nitroxide spin-adduct cycle[1]. This cycle ultimately forces the opening of the 4-pyridone ring, leading to complete structural degradation and the release of formaldehyde.

Conversely, 2[2]. The additional steric bulk and distinct hyperconjugative properties of the ethyl group arrest the oxidation process, preserving the integrity of the 4-pyridone ring without further degradation.

OxidativePathway Core Quinolone Core (N-1 Alkylation) NMethyl N-Methyl Quinolone Core->NMethyl R = -CH3 NEthyl N-Ethyl Quinolone Core->NEthyl R = -CH2CH3 RadicalNM Nitroxide Radical (Unstable) NMethyl->RadicalNM Oxidation RadicalNE Nitroxide Radical (Stable) NEthyl->RadicalNE Oxidation Degradation 4-Pyridone Ring Opening (Degradation) RadicalNM->Degradation Nitrone-Nitroxide Cycle Stable Intact Quinolone Core (High Stability) RadicalNE->Stable No Further Reaction

Oxidative degradation pathways of N-methyl vs N-ethyl quinolones.

Table 1: Comparative Oxidative & Redox Stability
ParameterN-Methyl QuinolonesN-Ethyl Quinolones
Primary Radical Stability Low (Transient)High (Persistent)
Degradation Pathway Nitrone-nitroxide spin-adduct cycleArrested at mono-nitroxide stage
4-Pyridone Ring Integrity Cleaved (Ring Opening)Intact
Cytotoxic Byproducts Formaldehyde, ring fragmentsNegligible
Protocol 1: In Situ EPR Spectroelectrochemistry for Radical Stability

To objectively validate the redox stability differences between N-alkyl variants, we utilize an in situ Electron Paramagnetic Resonance (EPR) workflow. This protocol is designed as a self-validating system through the use of internal controls.

Step-by-Step Methodology:

  • Solvent & Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dimethylsulfoxide (DMSO).

    • Causality: DMSO is selected as an aprotic solvent to stabilize the primary radical monoanions. Preventing rapid protonation ensures that the observed degradation kinetics are strictly a function of the N-alkyl substituent's electronic properties, rather than solvent interactions.

  • Sample Introduction: Introduce 1.0 mM of the target quinolone (N-methyl or N-ethyl derivative) into the electrochemical cell.

  • Radical Generation: Apply a controlled cathodic potential corresponding to the first reversible reduction wave (predetermined via cyclic voltammetry).

  • EPR Monitoring & Self-Validation: Record EPR spectra continuously.

    • Self-Validation Step: In a parallel run, introduce N,N-dimethylaniline as a positive control. Because N,N-dimethylaniline reliably undergoes the nitrone-nitroxide spin-adduct cycle, its degradation signature validates that the EPR assay is properly calibrated to detect methyl-group oxidation.

EPRWorkflow Prep Sample Prep (DMSO Solvent) EPR In Situ EPR Spectroelectrochemistry Prep->EPR Radical Radical Anion Generation EPR->Radical Analyze Kinetic Analysis & Spin Trapping Radical->Analyze

Step-by-step workflow for in situ EPR spectroelectrochemistry.

Photochemical Stability: UV-A Induced Heterolysis

Fluoroquinolones are notorious for their phototoxicity. Under UV-A exposure (310-360 nm), the C8-F bond undergoes photoheterolysis, generating a highly reactive triplet cation. The N-1 substituent dictates how the molecule manages this localized energy.

In N-ethyl derivatives, the extended alkyl chain allows for 3[3]. This intramolecular insertion safely traps the reactive species, forming predictable, stable secondary photoproducts. Conversely, N-methyl derivatives lack the necessary chain length for this internal quenching. As a result, the triplet cation is forced into intermolecular attacks with surrounding nucleophiles or molecular oxygen, leading to accelerated, chaotic decomposition.

Table 2: Photochemical and Solid-State Properties
PropertyN-Methyl QuinolonesN-Ethyl Quinolones
UV-A Photodegradation (10 µg/mL, 10 min) >70% decomposition~50% decomposition
Photoreaction Mechanism Intermolecular trappingIntramolecular triplet cation insertion
Crystal Packing Interactions Halogen bonding (Tetrameric)Co-crystallization with solvents (H-bonding)
Supramolecular Stability ModerateHigh (Solvent-stabilized)
Protocol 2: Modified ICH Q1B Photostability & Trapping Assay

To quantify these photochemical differences, a modified ICH Q1B protocol is utilized to track degradation pathways.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 µg/mL solution of the quinolone in PBS buffer (pH 7.4).

    • Causality: Physiological pH ensures the quinolone is in its clinically relevant zwitterionic state, which directly dictates its fluorescence quantum yield and UV absorption cross-section.

  • UV-A Exposure: Irradiate the samples using a standardized UV-A light source (310-360 nm) at a controlled temperature of 25°C for intervals of 10 to 60 minutes.

  • Quenching & Self-Validation:

    • Self-Validation Step: Add a radical scavenger (e.g., sodium azide) to a parallel set of control samples. If degradation is halted in the control, it confirms that the breakdown is mediated by reactive oxygen species (intermolecular), differentiating it from direct intramolecular photoheterolysis.

  • Analytical Quantification: Analyze the aliquots via HPLC-MS/MS to quantify the remaining parent compound and structurally identify the photoproducts.

Solid-State and Supramolecular Stability

Beyond solution-phase kinetics, the N-alkyl group fundamentally alters the active pharmaceutical ingredient's (API) solid-state stability.

Crystallographic studies demonstrate that4 (such as water and chloroform)[4]. This co-crystallization creates robust, highly stable supramolecular hydrogen-bonded networks. In contrast, N-methyl derivatives typically crystallize into rigid tetrameric networks driven primarily by weaker halogen bonding (e.g., Cl⋯O interactions). The solvent-stabilized networks of N-ethyl quinolones provide superior resistance to polymorphic shifts during formulation and extended shelf-life storage.

Conclusion

The selection between N-methyl and N-ethyl substituents in quinolone design is not merely a matter of lipophilicity; it is a fundamental determinant of chemical survival. Experimental data confirms that the N-ethyl group provides critical steric shielding against oxidative ring-opening, facilitates safe intramolecular trapping of photolytic cations, and promotes highly stable supramolecular crystal packing.

References

  • Stable Radical Trianions from Reversibly Formed Sigma-Dimers of Selenadiazoloquinolones Studied by In Situ EPR/UV-vis Spectroelectrochemistry and Quantum Chemical Calculations Source: ResearchGate / John Wiley & Sons URL:2

  • Oxidation of quinolones with peracids (an in situ EPR study) Source: ResearchGate URL:1

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones Source: Royal Society of Chemistry (RSC) URL:4

  • Photochemistry of some non zwitterionic fluoroquinolones Source: ResearchGate URL:3

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Ethyl-6-fluoroquinolin-4(1H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-6-fluoroquinolin-4(1H)-one, a member of the fluoroquinolone class of compounds. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of our environment and public health.

The disposal of fluoroquinolone derivatives requires careful consideration due to their potential for environmental persistence and the development of antibiotic resistance.[1][2] This guide is designed to provide a clear, logical, and scientifically grounded approach to managing waste containing 1-Ethyl-6-fluoroquinolin-4(1H)-one.

I. Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5][6]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7][8]

A comprehensive risk assessment should be conducted prior to handling, considering the concentration of the compound and the nature of the waste (e.g., solid, liquid, contaminated labware).

II. Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling waste containing 1-Ethyl-6-fluoroquinolin-4(1H)-one:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[7]To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[6][7][8]
III. Waste Segregation and Collection: The First Line of Defense

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Never mix waste containing 1-Ethyl-6-fluoroquinolin-4(1H)-one with general laboratory trash.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with 1-Ethyl-6-fluoroquinolin-4(1H)-one. The container must be compatible with the waste type (e.g., high-density polyethylene for liquid waste).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-Ethyl-6-fluoroquinolin-4(1H)-one".

  • Solid Waste:

    • Contaminated Labware: Collect items such as gloves, pipette tips, and weighing papers in the designated hazardous waste container.

    • Unused Compound: Unused or expired solid 1-Ethyl-6-fluoroquinolin-4(1H)-one should be disposed of in its original container, which is then placed inside a larger, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated, sealed, and labeled hazardous waste container. Do not discharge to the sanitary sewer.

    • Organic Solvent Solutions: Collect in a separate, labeled hazardous waste container designated for flammable or halogenated solvents, depending on the solvent used.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate at Source Generate->Segregate Solid Solid Waste (Contaminated PPE, etc.) Segregate->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Segregate->Liquid Container Seal in Labeled Hazardous Waste Container Solid->Container Liquid->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Pickup Arrange Pickup by Licensed Waste Disposal Service Storage->Pickup Disposal Incineration or other Approved Treatment Method Pickup->Disposal

Caption: Decision workflow for the proper disposal of 1-Ethyl-6-fluoroquinolin-4(1H)-one.

IV. On-Site Management and Storage

Accumulated hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.

Key Storage Requirements:

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containers must be kept closed except when adding waste.

  • Store incompatible waste streams separately.

  • The total volume of hazardous waste in the SAA should not exceed institutional and regulatory limits.

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be needed for large spills of solid material.

  • Contain the Spill:

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the liquid.

    • For solid spills: Carefully sweep or vacuum the material. Avoid creating dust. If necessary, lightly moisten the material with water to minimize dust generation.

  • Collect and Dispose: Place all contaminated absorbent materials and cleanup debris into the designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

VI. Final Disposal Procedures

The final disposal of 1-Ethyl-6-fluoroquinolin-4(1H)-one waste must be conducted by a licensed and reputable hazardous waste disposal company.[3][7]

Key Principles of Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. Fluoroquinolones can persist in the environment and contribute to the contamination of water sources.[1][2]

  • Incineration is the preferred method of disposal for many pharmaceutical wastes as it ensures the complete destruction of the active compound.

  • Work with your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. Follow their guidance for scheduling a waste pickup.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility that is integral to the scientific process.

References

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-Ethyl-6-fluoroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 1-Ethyl-6-fluoroquinolin-4(1H)-one, a member of the fluoroquinolone class of compounds. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling potent pharmaceutical compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from established protocols for structurally similar and potent quinolone derivatives.[1][2][3]

The causality behind these recommendations is clear: quinolone-based compounds can cause irritation to the skin, eyes, and respiratory system.[1][2][4] Chronic or high-level exposure may carry additional risks, making a robust personal protective equipment (PPE) strategy non-negotiable.[1] This guide will equip you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring your safety and the integrity of your work.

Core Safety Directives & Hazard Assessment

Before any handling of 1-Ethyl-6-fluoroquinolin-4(1H)-one, a thorough risk assessment is mandatory. The primary routes of exposure to be controlled are inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact.[5]

Key Hazards of the Fluoroquinolone Class:

  • Dermal and Ocular Irritation: Direct contact can cause irritation, redness, and discomfort.[2][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][7]

  • Photosensitivity: Some fluoroquinolones are known to cause photosensitivity, leading to exaggerated sunburn reactions under UV light.[3] While not confirmed for this specific compound, it is a prudent precaution.

  • Unknown Potency: As a research chemical, the full toxicological profile may not be known. Therefore, it is crucial to treat it as a potent compound.

Tiered PPE Strategy: Matching Protection to Procedure

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. This tiered strategy ensures adequate protection without encumbering routine, low-risk tasks.

Tier 1: Low-Energy Operations (e.g., Weighing, Reconstitution)

These operations involve handling small quantities of the solid compound in a controlled manner, where the risk of aerosolization is minimal but present.

  • Primary Engineering Control: A certified chemical fume hood or a powder containment hood is essential to minimize inhalation exposure.[8][9]

  • Hand Protection: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile provides good chemical resistance.[10] If a glove is breached, the inner glove provides temporary protection while the outer glove is removed and replaced. Gloves should be inspected for any defects before use.[9]

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from powders.[5][9]

  • Body Protection: A disposable, long-sleeved laboratory coat with knit cuffs is required. The gown should close in the back to prevent gaping and frontal contamination.[11]

Tier 2: High-Energy Operations (e.g., Sonicating, Vortexing, Large-Scale Dissolution)

These activities increase the potential for generating aerosols or splashes, requiring an elevated level of protection.

  • All Tier 1 PPE, plus:

  • Face Protection: A full-face shield worn over chemical safety goggles is necessary to protect the entire face from splashes.[5][11]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a primary engineering control (like a fume hood), a NIOSH-approved N95 or higher respirator is required.[10][11] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.[5]

Experimental Protocol: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Gown: Put on the disposable lab gown, ensuring it is fully closed in the back.[11]

  • Respirator (if required): Perform a seal check to ensure the respirator is fitted correctly.

  • Goggles and Face Shield: Position goggles securely, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Procedure (Taking Off)

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces.

  • Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it. Dispose of it in the hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Procedure is_solid Handling Solid Compound? start->is_solid is_high_energy High-Energy Operation? (e.g., Sonicating, Vortexing) is_solid->is_high_energy Yes liquid_handling Handling Liquid Solution? is_solid->liquid_handling No tier1_ppe Tier 1 PPE: - Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Gown is_high_energy->tier1_ppe No tier2_ppe Tier 2 PPE: - All Tier 1 PPE - Face Shield - N95 Respirator (if needed) is_high_energy->tier2_ppe Yes end Proceed with Caution tier1_ppe->end tier2_ppe->end splash_risk Risk of Splash? liquid_handling->splash_risk Yes splash_risk->tier1_ppe No splash_risk->tier2_ppe Yes

Caption: PPE selection workflow for handling 1-Ethyl-6-fluoroquinolin-4(1H)-one.

Data Summary: Recommended PPE Specifications

PPE ComponentSpecificationStandardRationale
Hand Protection Nitrile Gloves (Double Pair)ASTM D6319Provides chemical resistance and prevents contamination during doffing.[9][10]
Eye Protection Chemical Safety GogglesANSI Z87.1Protects against dust and potential splashes.[9]
Face Protection Full Face ShieldANSI Z87.1Required for high-energy operations to protect the entire face.[5]
Body Protection Disposable, solid-front, back-closure gown with knit cuffsN/APrevents contamination of personal clothing.[11]
Respiratory NIOSH-approved N95 or higher42 CFR 84Protects against inhalation of fine particles and aerosols.[11]

Operational Plan: Spill Management and Disposal

A clear plan for accidental spills and routine disposal is a cornerstone of laboratory safety.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, don Tier 2 PPE, including respiratory protection.[12]

  • Containment: For solid spills, gently cover with absorbent pads to avoid making the powder airborne. For liquid spills, surround the area with absorbent material.[1]

  • Cleanup: Carefully collect the spilled material and absorbent pads using spark-proof tools and place them into a labeled, sealed hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable detergent and water, and dispose of all cleaning materials as hazardous waste.[1]

Disposal Plan

All materials that come into contact with 1-Ethyl-6-fluoroquinolin-4(1H)-one must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, gowns, and other disposable PPE should be placed in a designated, clearly labeled hazardous waste container immediately after use.[1]

  • Unused Product: Unused or waste product must be disposed of through a licensed professional waste disposal service. It should not be disposed of down the drain or in regular trash.[8][13][14]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[13]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 1-Ethyl-6-fluoroquinolin-4(1H)-one, ensuring a safe and productive research environment.

References

  • Safety Data Sheet. (n.d.). Google Cloud.
  • Material Safety Data Sheet - Medline. (2016, April 6). Teva.
  • Safety Data Sheet - Dechra Veterinary Products. (2018, April). Dechra Veterinary Products.
  • 1 - Safety Data Sheet. (n.d.). [Source Not Available].
  • Safety Data Sheet - TargetMol. (2026, February 27). TargetMol.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). [Source Not Available].
  • Fluoroquinolones for Dermatologists: A Practical Guide to Clinical Use and Risk Management. (2025, May 26). MDPI.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment - POGO Satellite Manual. (n.d.). POGO.
  • PRODUCT SAFETY DATA SHEET ENROFLOX 100. (2013, March 15). Covetrus.
  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
  • Pharmaceutical Waste Guidance. (n.d.). [Source Not Available].
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • MATERIAL SAFETY DATA SHEETS ENROFLOXACIN EP IMPURITY F. (n.d.). Cleanchem Laboratories.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.